molecular formula C10H11NO3 B3021438 N-Formyl-dl-phenylalanine CAS No. 4289-95-6

N-Formyl-dl-phenylalanine

Cat. No.: B3021438
CAS No.: 4289-95-6
M. Wt: 193.2 g/mol
InChI Key: NSTPXGARCQOSAU-UHFFFAOYSA-N
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Description

N-Formyl-dl-phenylalanine is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-Formyl-dl-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Formyl-dl-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-dl-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formamido-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPXGARCQOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-85-6
Record name N-Formylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13200-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to N-Formyl-dl-phenylalanine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Formyl-dl-phenylalanine is a chemically modified, non-proteinogenic amino acid derivative of significant interest to researchers and professionals in the fields of organic synthesis, peptide chemistry, and drug development. As a racemic mixture, it serves as a key starting material and intermediate in a variety of chemical transformations. The introduction of the N-formyl group alters the reactivity of the parent amino acid, phenylalanine, providing a valuable tool for chemists to control and direct chemical reactions. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of N-Formyl-dl-phenylalanine, with a focus on providing practical insights and methodologies for its use in a research and development setting.

I. Chemical Structure and Physicochemical Properties

N-Formyl-dl-phenylalanine possesses a unique combination of a carboxylic acid, an amide, and an aromatic ring, which dictates its chemical behavior and physical properties.

Molecular Structure

The structure of N-Formyl-dl-phenylalanine is characterized by a phenylalanine backbone with a formyl group attached to the alpha-amino group. This modification protects the amino group from participating in unwanted side reactions during chemical synthesis.

Molecular Structure of N-Formyl-dl-phenylalanine
Physicochemical Data

A summary of the key physicochemical properties of N-Formyl-dl-phenylalanine is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 167-171 °C
Solubility Soluble in hot ethanol.
CAS Number 4289-95-6[1]

II. Synthesis and Purification

The synthesis of N-Formyl-dl-phenylalanine is a relatively straightforward process, most commonly achieved through the formylation of DL-phenylalanine. The choice of formylating agent and reaction conditions can be tailored to optimize yield and purity.

Recommended Synthetic Protocol: N-Formylation using Formic Acid and Acetic Anhydride

This method is widely employed due to the ready availability and low cost of the reagents, as well as the generally high yields obtained. The reaction proceeds via the in-situ formation of a mixed anhydride, which then acts as the active formylating agent.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-phenylalanine (1 equivalent) in toluene.

  • Addition of Formic Acid: Add aqueous formic acid (85%, 1.2 equivalents) to the suspension.[3]

  • Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Reaction Completion and Work-up: Once the starting material is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.[3]

  • Isolation of Crude Product: Remove the toluene under reduced pressure to yield the crude N-Formyl-dl-phenylalanine. The product is often of sufficient purity for subsequent steps.

Causality of Experimental Choices:

  • Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal and driving the equilibrium towards product formation.

  • Dean-Stark Trap: This apparatus is essential for the continuous removal of water, which is a byproduct of the reaction. Its removal prevents the reverse reaction (hydrolysis of the formamide) and ensures a high conversion rate.

  • Excess Formic Acid: A slight excess of formic acid is used to ensure complete consumption of the starting DL-phenylalanine.

Synthesis_Workflow A Suspend DL-Phenylalanine in Toluene B Add Formic Acid A->B C Reflux with Dean-Stark Trap B->C D Monitor by TLC C->D D->C Continue Reflux E Cool to Room Temperature D->E Reaction Complete F Remove Toluene (in vacuo) E->F G Crude N-Formyl-dl-phenylalanine F->G

Workflow for the Synthesis of N-Formyl-dl-phenylalanine
Purification by Recrystallization

For applications requiring high purity, the crude N-Formyl-dl-phenylalanine can be purified by recrystallization.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Slowly add water to the hot solution until the first sign of persistent cloudiness is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

III. Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized N-Formyl-dl-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected chemical shifts (in ppm, relative to TMS) are:

    • Aromatic protons: 7.2-7.4 (multiplet, 5H)

    • Formyl proton: ~8.2 (singlet, 1H)

    • α-proton: ~4.8 (multiplet, 1H)

    • β-protons: ~3.1-3.3 (multiplet, 2H)

    • Amide proton: ~8.3 (doublet, 1H)

    • Carboxylic acid proton: >10 (broad singlet, 1H)

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.[4] Expected chemical shifts (in ppm) are:

    • Carbonyl (amide): ~161 ppm

    • Carbonyl (acid): ~174 ppm

    • Aromatic carbons: ~127-136 ppm

    • α-carbon: ~54 ppm

    • β-carbon: ~37 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[5][6]

  • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

  • N-H stretch (amide): Around 3300 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹

  • C=O stretch (carboxylic acid): Around 1710 cm⁻¹

  • C=O stretch (amide I): Around 1660 cm⁻¹

  • N-H bend (amide II): Around 1530 cm⁻¹

  • C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 193. The fragmentation pattern will be influenced by the presence of the phenyl, carboxyl, and formyl groups.[7][8] Common fragments would include the loss of the carboxyl group (-45 amu) and cleavage of the side chain.

IV. Key Applications in Research and Development

N-Formyl-dl-phenylalanine is a versatile building block with several important applications in chemical synthesis and drug discovery.

Chiral Resolution of Amino Acids

One of the primary applications of N-Formyl-dl-phenylalanine is in the resolution of its own racemic mixture. By reacting the racemic N-formyl derivative with a chiral resolving agent, such as a chiral amine, a pair of diastereomeric salts is formed. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9] Once the diastereomers are separated, the chiral resolving agent can be removed, and the formyl group can be hydrolyzed to yield the individual D- and L-phenylalanine enantiomers.

Chiral_Resolution_Workflow A N-Formyl-dl-phenylalanine (Racemic Mixture) B React with Chiral Resolving Agent A->B C Diastereomeric Salts (Mixture) B->C D Fractional Crystallization C->D E Separated Diastereomer 1 D->E F Separated Diastereomer 2 D->F G Remove Resolving Agent & Hydrolyze Formyl Group E->G H Remove Resolving Agent & Hydrolyze Formyl Group F->H I L-Phenylalanine G->I J D-Phenylalanine H->J

Workflow for Chiral Resolution
Peptide Synthesis

The N-formyl group serves as an effective protecting group for the α-amino group of phenylalanine in peptide synthesis.[10] Its small size minimizes steric hindrance during coupling reactions. The formyl group is stable to the acidic conditions used for the cleavage of Boc protecting groups and the basic conditions for the removal of Fmoc groups, making it an orthogonal protecting group in both major solid-phase peptide synthesis (SPPS) strategies.[11] This orthogonality allows for selective deprotection and chain elongation at specific sites within a peptide sequence.

Precursor for Novel Chemical Entities

N-Formyl-dl-phenylalanine is a valuable starting material for the synthesis of a variety of more complex molecules. The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The formyl group can be removed to liberate the free amine for further functionalization. This versatility makes it an important intermediate in the development of new pharmaceutical agents and other fine chemicals.[12][13]

V. Conclusion

N-Formyl-dl-phenylalanine is a fundamentally important derivative of phenylalanine with a well-defined set of chemical and physical properties. Its synthesis is readily achievable, and its applications in chiral resolution and as a protected amino acid in peptide synthesis are well-established. This guide has provided a detailed overview of its structure, properties, synthesis, and key uses, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile chemical entity in their work. The provided protocols and mechanistic insights are intended to serve as a practical resource for the successful application of N-Formyl-dl-phenylalanine in the laboratory.

References

  • BenchChem. (2025). Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols. Retrieved from BenchChem.[11]

  • ChemicalBook. (n.d.). N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR spectrum. Retrieved from ChemicalBook.[14]

  • ChemicalBook. (n.d.). N-FORMYL-L-PHENYLALANINE(13200-85-6) 13C NMR spectrum. Retrieved from ChemicalBook.[4]

  • ChemBK. (2024). N-FORMYL-PHENYLALANINE. Retrieved from ChemBK.[12]

  • BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. Retrieved from BenchChem.[15]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec.[10]

  • ResearchGate. (n.d.). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. Retrieved from ResearchGate.[16]

  • BenchChem. (2025). Application Notes and Protocols for the N-Formylation of Amino Acids Using Formyl Acetate. Retrieved from BenchChem.[17]

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from BOC Sciences.[18]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from Biosynth.[19]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from HMDB.[20]

  • BenchChem. (n.d.). N-Formyl-dl-phenylalanine | 4289-95-6. Retrieved from BenchChem.[21]

  • Semantic Scholar. (n.d.). RESOLUTION OF RACEMIC PHENYLALANINE. Retrieved from Semantic Scholar.[9]

  • ACS Publications. (n.d.). The Resolution of Amino Acids. I. Phenylalanine and Valine1. Retrieved from ACS Publications.[22]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide.[23]

  • Google Patents. (n.d.). US4789757A - N-formylation of amino carboxylic compounds with formamide. Retrieved from Google Patents.[24]

  • ResearchGate. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from ResearchGate.[25]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Retrieved from HMDB.[26]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from Master Organic Chemistry.[27]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from SciSpace.[3]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from HMDB.[28]

  • TCI Chemicals. (n.d.). N-Formyl-DL-phenylalanine 4289-95-6. Retrieved from TCI Chemicals.

  • ResearchGate. (n.d.). Proposed pathway for the formation of an observed N-formyl fragment.... Retrieved from ResearchGate.[29]

  • ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from ResearchGate.[5]

  • PubMed. (2010). Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. Retrieved from PubMed.[6]

  • PubChem. (n.d.). N-Formyl-dl-phenylalanine. Retrieved from PubChem.[1]

  • JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from JETIR.[2]

  • Procyon Corporation. (n.d.). DL-Phenylalanine in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from Procyon Corporation.[13]

  • BMRB. (n.d.). bmse000045 L-Phenylalanine at BMRB. Retrieved from BMRB.[30]

  • University of Zurich. (n.d.). peptide nmr. Retrieved from University of Zurich.[31]

  • NIST. (n.d.). Phenylalanine. Retrieved from NIST WebBook.[7]

  • ResearchGate. (n.d.). The mass spectra produced following ionisation of phenylalanine with.... Retrieved from ResearchGate.[8]

  • BenchChem. (n.d.). A Technical Guide to the Chiral Resolution of DL-p-Aminophenylalanine. Retrieved from BenchChem.[32]

  • Google Patents. (n.d.). CN1566080A - Resolution of DL-phenylalanine. Retrieved from Google Patents.[33]

  • Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product. Retrieved from Google Patents.[34]

  • ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... Retrieved from ResearchGate.[35]

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  • Google Patents. (n.d.). JPH05178801A - Crystallization method of L-phenylalanine. Retrieved from Google Patents.[38]

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  • MDPI. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Retrieved from MDPI.[40]

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Sources

An In-depth Technical Guide to the Biological Significance of N-Formyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-formyl amino acids, particularly N-formylmethionine (fMet), represent a fascinating and crucial class of molecules at the intersection of microbiology, immunology, and pathophysiology. Initially identified as the initiating amino acid in bacterial protein synthesis, their significance has expanded dramatically. They are now recognized as potent signaling molecules that bridge the innate immune system's ability to detect both pathogenic invaders and endogenous cellular damage. This technical guide provides a comprehensive overview of the biological importance of N-formyl amino acids, detailing their origins, their recognition by the innate immune system through Formyl Peptide Receptors (FPRs), the intricate signaling cascades they trigger, and their multifaceted roles in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical area of biology and its therapeutic potential.

The Dual Origin of N-Formyl Amino Acids: A Tale of Bacteria and Mitochondria

The story of N-formyl amino acids begins with the fundamental process of protein synthesis. In prokaryotes, translation is initiated with a modified amino acid, N-formylmethionine (fMet).[1][2][3][4][5] This is in stark contrast to eukaryotic cytosolic protein synthesis, which commences with an unmodified methionine.[6][7] The formylation of methionine in bacteria is a critical step catalyzed by the enzyme methionyl-tRNA formyltransferase, which adds a formyl group to the amino group of methionine after it has been loaded onto its specific transfer RNA (tRNA.fMet).[2][3][6] This N-terminal formyl group is often removed post-translationally by the enzyme deformylase.[1][8]

Crucially, this unique prokaryotic feature is shared by eukaryotic organelles of endosymbiotic origin: mitochondria and chloroplasts.[2][3][6][9] These organelles retain their own protein synthesis machinery, which closely resembles that of their bacterial ancestors, including the use of fMet for initiation.[2][5][6] This shared characteristic is the foundation for the immunological significance of N-formyl peptides.

Sentinels of Danger: N-Formyl Peptides as PAMPs and DAMPs

The innate immune system has evolved to recognize conserved molecular structures associated with pathogens and cellular distress. N-formyl peptides serve as prime examples of molecules that function as both Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).[10][11]

  • As PAMPs: When bacteria invade a host, they release proteins and peptides containing the N-terminal fMet signature. These N-formylated peptides are recognized by the host's innate immune system as a clear sign of a non-self, pathogenic presence.[10][11][12]

  • As DAMPs: In instances of sterile inflammation, such as trauma or ischemia, damaged or dying host cells can release their mitochondrial contents into the extracellular space.[13][14][15] These released mitochondrial components include N-formylated peptides, which, due to their bacterial ancestry, are also recognized by the innate immune system as a danger signal, alerting it to tissue injury.[13][14][16]

This dual recognition allows the immune system to mount a rapid and robust response to both infectious and non-infectious threats.

The Gatekeepers: Formyl Peptide Receptors (FPRs)

The biological effects of N-formyl peptides are primarily mediated by a specific family of cell surface receptors known as Formyl Peptide Receptors (FPRs).[9][17] FPRs are members of the G protein-coupled receptor (GPCR) superfamily, characterized by their seven-transmembrane domains.[10][18][19] In humans, this family consists of three main members:

  • FPR1: This was the first FPR to be identified and is considered the high-affinity receptor for many N-formylated peptides, such as the classic bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLF).[12][20] It is highly expressed on phagocytic leukocytes like neutrophils and monocytes.[18]

  • FPR2 (also known as ALX/FPR2): This receptor is more versatile and can be activated by a wider range of ligands, including both N-formylated and non-formylated peptides, as well as lipid mediators like lipoxin A4.[19] FPR2 can mediate both pro-inflammatory and anti-inflammatory (pro-resolving) responses depending on the specific ligand it binds.[11][12]

  • FPR3: The function of FPR3 is the least understood of the three. It is generally unresponsive to many of the classic N-formyl peptides but can be activated by other ligands, such as the F2L peptide.[18][19][20]

The expression of these receptors is not limited to immune cells; they have also been identified on various non-hematopoietic cells, including epithelial cells, endothelial cells, and neurons, suggesting a broader role in physiological and pathological processes.[10]

Orchestrating the Response: FPR Signaling Pathways

Upon ligand binding, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events. As GPCRs, they canonically couple to the Gi/o subfamily of G proteins.[12] The activation of these G proteins leads to the dissociation of their α and βγ subunits, which in turn trigger multiple downstream signaling pathways.

Key Signaling Cascades

The primary signaling pathways activated by FPRs include:

  • Phospholipase C (PLC) Pathway: The Gβγ subunits activate PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC).[12]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: FPR activation also stimulates the PI3K-Akt pathway, which is crucial for cell survival, proliferation, and migration.[12]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The extracellular-signal-related kinase 1/2 (ERK1/2) and p38 MAPK pathways are also activated downstream of FPRs.[17][21] These pathways are essential for a variety of cellular responses, including gene expression and cytokine production.

These signaling events culminate in a range of cellular responses critical for the innate immune response.

Cellular Responses to FPR Activation

The activation of FPRs on immune cells, particularly neutrophils, elicits a suite of pro-inflammatory and host-defense functions:

  • Chemotaxis: A primary function of FPR activation is to direct the migration of leukocytes towards the source of N-formyl peptides, be it a site of infection or tissue damage.[10][11][22]

  • Degranulation: Activated neutrophils release the contents of their granules, which contain a potent arsenal of antimicrobial proteins and enzymes.[20][22]

  • Superoxide Production: FPR signaling leads to the assembly and activation of the NADPH oxidase complex, resulting in a "respiratory burst" that generates reactive oxygen species (ROS) to kill invading pathogens.[10][17][22]

  • Phagocytosis: The engulfment and destruction of pathogens are enhanced by FPR activation.[2][3]

  • Cytokine and Chemokine Production: FPR signaling can induce the production and release of various inflammatory mediators that amplify the immune response.[17]

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_responses Cellular Responses N-formyl peptide N-formyl peptide FPR FPR N-formyl peptide->FPR binds G_protein Gαβγ FPR->G_protein activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_betagamma->PLC activates PI3K PI3K G_betagamma->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes Akt Akt PI3K->Akt activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates Ca2_release->PKC activates Chemotaxis Chemotaxis Ca2_release->Chemotaxis Degranulation Degranulation Ca2_release->Degranulation MAPK MAPK (ERK1/2, p38) PKC->MAPK activates ROS_Production ROS Production PKC->ROS_Production Gene_Expression Gene Expression MAPK->Gene_Expression Akt->Chemotaxis

Caption: FPR Signaling Cascade.

The Double-Edged Sword: N-Formyl Peptides in Disease

While the activation of FPRs by N-formyl peptides is essential for a healthy immune response, dysregulated or chronic activation can contribute to the pathogenesis of numerous diseases.[9][17]

Sepsis and Systemic Inflammation

In severe trauma or infection, a massive release of mitochondrial DAMPs (including N-formyl peptides) or bacterial PAMPs can lead to a systemic inflammatory response syndrome (SIRS) and sepsis.[13][14] The widespread activation of FPRs can cause cardiovascular collapse, characterized by severe hypotension and vascular leakage, and contribute to multi-organ dysfunction.[14] Circulating mitochondrial N-formyl peptides have been linked to secondary nosocomial infections in patients with septic shock, potentially by suppressing neutrophil chemotaxis.[23] Furthermore, N-formyl-l-methionine (f-Met) has been identified as a biomarker that reflects mitochondrial dysfunction and predicts mortality in septic shock.[24][25][26]

Chronic Inflammatory and Autoimmune Diseases

Chronic activation of FPRs has been implicated in a variety of chronic inflammatory conditions.[10] The continuous recruitment and activation of immune cells can lead to persistent tissue damage.

Neurodegenerative Diseases

FPRs are expressed on various cells within the central nervous system, including microglia and astrocytes.[18] N-formyl peptides can contribute to neuroinflammation, a common feature of neurodegenerative diseases such as Alzheimer's disease.[9][18]

Cardiovascular Diseases

Elevated levels of circulating N-formyl peptides can promote endothelial dysfunction and oxidative stress, contributing to the development of atherosclerosis, myocardial infarction, and hypertension.[9]

Cancer

The role of FPRs in cancer is complex and can be context-dependent.[9] FPR activation can promote tumor progression by enhancing inflammation, angiogenesis, and cell migration.[9][19]

Therapeutic Horizons: Targeting the N-Formyl Peptide Pathway

The central role of the N-formyl peptide/FPR axis in inflammation and disease makes it an attractive target for therapeutic intervention. Strategies being explored include:

  • FPR Antagonists: Developing molecules that block the binding of N-formyl peptides to their receptors could be beneficial in conditions characterized by excessive inflammation, such as sepsis and autoimmune diseases.

  • Biased Agonism: The concept of "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to the activation of specific downstream signaling pathways.[10] This opens the possibility of designing ligands that selectively promote the anti-inflammatory and pro-resolving functions of FPR2 while inhibiting its pro-inflammatory activities.

  • Targeting Amino Acid Metabolism: Given the central role of amino acids in cellular metabolism, targeting their pathways in diseases like cancer is a promising therapeutic strategy.[27][28][29][30]

Methodologies for Studying N-Formyl Amino Acids and Their Receptors

A variety of experimental techniques are employed to investigate the biological significance of N-formyl amino acids and their interactions with FPRs.

Detection and Quantification of N-Formyl Amino Acids

The analysis of N-formyl amino acids can be challenging. Standard amino acid analysis often involves acid hydrolysis, which can remove the formyl group.[31][32] Specialized methods are required for their detection and quantification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify N-formylated peptides.[33]

  • Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and specific for identifying and quantifying N-formyl amino acids and peptides in biological samples.

Functional Assays for FPR Activity

Several in vitro assays are used to assess the functional consequences of FPR activation:

Chemotaxis Assay

This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant.

Protocol:

  • Isolate primary neutrophils from whole blood or use a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).

  • Place a chemoattractant solution containing a known concentration of an N-formyl peptide (e.g., fMLF) in the lower chamber of a Boyden chamber or a multi-well chemotaxis plate.

  • Add a suspension of the cells to the upper chamber, which is separated from the lower chamber by a microporous membrane.

  • Incubate the chamber for a sufficient time to allow cell migration.

  • Quantify the number of cells that have migrated through the membrane to the lower chamber, typically by microscopy after staining or by using a plate reader for fluorescently labeled cells.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR activation.

Protocol:

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.

  • Add the N-formyl peptide agonist and continuously record the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium levels.

Receptor Binding Assay

This assay determines the affinity and specificity of ligand binding to FPRs.

Protocol:

  • Prepare cell membranes from cells expressing the FPR of interest.

  • Incubate the membranes with a radiolabeled or fluorescently labeled N-formyl peptide ligand at various concentrations.

  • In parallel, perform competitive binding experiments by including an unlabeled competitor ligand.

  • Separate the bound ligand from the unbound ligand, typically by filtration.

  • Quantify the amount of bound labeled ligand.

  • Analyze the data to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Experimental_Workflow cluster_assays Functional Assays for FPR Activity cluster_chemotaxis Chemotaxis Assay cluster_calcium Calcium Mobilization Assay cluster_binding Receptor Binding Assay C1 Isolate Cells C3 Load Boyden Chamber C1->C3 C2 Prepare Chemoattractant C2->C3 C4 Incubate C3->C4 C5 Quantify Migrated Cells C4->C5 Ca1 Load Cells with Dye Ca2 Measure Baseline Fluorescence Ca1->Ca2 Ca3 Add Agonist Ca2->Ca3 Ca4 Record Fluorescence Change Ca3->Ca4 B1 Prepare Cell Membranes B2 Incubate with Labeled Ligand B1->B2 B3 Separate Bound/Unbound B2->B3 B4 Quantify Bound Ligand B3->B4 B5 Data Analysis (Kd, Bmax) B4->B5

Caption: Experimental Workflows for FPR Functional Analysis.

Conclusion

N-formyl amino acids, originating from both invading bacteria and damaged host mitochondria, are powerful signaling molecules that play a pivotal role in the initiation and regulation of the innate immune response. Their recognition by Formyl Peptide Receptors triggers a complex network of signaling pathways that orchestrate a range of cellular functions, from chemotaxis to the production of inflammatory mediators. While essential for host defense, the dysregulation of this system is implicated in a wide array of inflammatory and degenerative diseases. A thorough understanding of the biological significance of N-formyl amino acids and their receptors is crucial for the development of novel therapeutic strategies aimed at modulating the immune response in various pathological conditions. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this fascinating and clinically relevant biological system.

References

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The Enigmatic Role of N-Formyl-dl-phenylalanine in Metabolic Networks: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Formyl-dl-phenylalanine, a modified version of the essential amino acid phenylalanine, occupies a cryptic yet potentially significant position within the landscape of metabolic pathways and cellular signaling. While the biological activities of N-formylated peptides, particularly those originating from bacteria and mitochondria, are well-documented as potent activators of the innate immune system, the specific metabolic fate and function of the free amino acid N-Formyl-dl-phenylalanine remain largely uncharted territory. This technical guide synthesizes the current understanding of N-formylated molecules, contextualizes the potential pathways for N-Formyl-dl-phenylalanine biosynthesis and degradation, and explores its putative roles in physiology and disease. We will delve into the established signaling cascades of its peptide counterparts, propose hypothetical metabolic routes for the free amino acid, and provide detailed experimental protocols for its detection and quantification. This document is intended to serve as a foundational resource for researchers in metabolism, immunology, and drug development, aiming to stimulate further investigation into this intriguing molecule.

Introduction: The Significance of N-Formylation in Biological Systems

N-formylation, the addition of a formyl group to the N-terminus of a molecule, is a critical post-translational modification that dictates the biological activity of peptides and proteins. In prokaryotes and eukaryotic organelles like mitochondria, protein synthesis is initiated with N-formylmethionine (fMet).[1][2] The resulting N-formylated peptides, when released through protein turnover or cell damage, act as powerful chemoattravctants for immune cells, a process central to host defense against microbial invasion and the clearance of cellular debris.[3] These molecules are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are predominantly expressed on phagocytic leukocytes such as neutrophils and macrophages.[1][4][5] The activation of FPRs triggers a cascade of pro-inflammatory responses, including chemotaxis, the release of reactive oxygen species, and degranulation.[2]

While the spotlight has been on N-formylated peptides, the existence of free N-formylated amino acids, such as N-Formyl-dl-phenylalanine, raises new questions about their origin, metabolic fate, and potential biological functions. The identification of N-Formylphenylalanine in human placental tissue suggests it may have an endogenous role beyond being a simple byproduct of microbial metabolism.[6]

Phenylalanine Metabolism: The Precursor Landscape

To understand the context of N-Formyl-dl-phenylalanine, a foundational knowledge of phenylalanine metabolism is essential. Phenylalanine is an essential aromatic amino acid that serves as a precursor for a multitude of vital compounds.[7]

  • Protein Synthesis: L-phenylalanine is a fundamental building block for proteins.

  • Tyrosine Synthesis: The primary metabolic fate of phenylalanine in mammals is its irreversible hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase.[7][8] Tyrosine is then a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[7]

  • Plant and Microbial Metabolism: In plants, phenylalanine is a key precursor for a vast array of secondary metabolites, including flavonoids and lignans, via the action of phenylalanine ammonia-lyase.[7][9] Microorganisms can also produce L-phenylalanine through fermentation processes.[10][11][12]

A disruption in the primary metabolic pathway of phenylalanine, as seen in the genetic disorder phenylketonuria (PKU), leads to the accumulation of phenylalanine and its conversion into alternative metabolites.[7][13]

N-Formyl-dl-phenylalanine: Biosynthesis and Degradation Pathways (A Hypothetical Framework)

Direct evidence for the specific enzymatic pathways governing the anabolism and catabolism of free N-Formyl-dl-phenylalanine is currently scarce. However, by drawing parallels with the metabolism of other N-formylated compounds, we can construct a plausible, albeit hypothetical, framework.

Putative Biosynthesis

The formylation of phenylalanine could occur through several potential mechanisms:

  • Enzymatic Formylation: This would likely be mediated by an N-formyltransferase. While specific N-formyltransferases for sugars and purine biosynthesis are known, an enzyme with specificity for phenylalanine has not yet been identified. The source of the formyl group would likely be 10-formyltetrahydrofolate.

  • Byproduct of Peptide Degradation: N-Formyl-dl-phenylalanine could be a breakdown product of larger N-formylated peptides of either bacterial or mitochondrial origin. However, this would necessitate the initial residue of the peptide being phenylalanine, which is less common than methionine.

  • Microbial Production: Gut microbiota are a potential source of a wide array of metabolites, and it is plausible that certain bacterial species can produce and release N-Formyl-dl-phenylalanine.[10]

Below is a conceptual workflow for the potential biosynthesis of N-Formyl-dl-phenylalanine.

Hypothetical Biosynthesis of N-Formyl-dl-phenylalanine cluster_0 De Novo Synthesis cluster_1 Peptide Degradation Phenylalanine Phenylalanine Formyltransferase Putative N-Formyltransferase Phenylalanine->Formyltransferase Formyl_Donor 10-Formyltetrahydrofolate Formyl_Donor->Formyltransferase N_Formyl_Phe N-Formyl-dl-phenylalanine Formyltransferase->N_Formyl_Phe N_Formyl_Peptide N-Formylated Peptide (N-terminal Phe) Proteases Proteases/ Peptidases N_Formyl_Peptide->Proteases N_Formyl_Phe_2 N-Formyl-dl-phenylalanine Proteases->N_Formyl_Phe_2

Caption: Hypothetical pathways for N-Formyl-dl-phenylalanine formation.

Putative Degradation

The removal of the formyl group is a likely key step in the degradation of N-Formyl-dl-phenylalanine.

  • Deformylation: This could be catalyzed by a specific deformylase. While enzymes that remove the formyl group from N-formylmethionine exist, their substrate specificity for other N-formylated amino acids is not well established.

  • Further Metabolism: Following deformylation, the resulting phenylalanine would enter its standard metabolic pathways, such as conversion to tyrosine or other downstream metabolites.

  • Chemical Degradation: Non-enzymatic removal of the formyl group can occur under certain chemical conditions, such as acidic hydrolysis, though the physiological relevance of this is likely limited.[14]

The diagram below illustrates a potential degradation pathway.

Hypothetical Degradation of N-Formyl-dl-phenylalanine N_Formyl_Phe N-Formyl-dl-phenylalanine Deformylase Putative Deformylase N_Formyl_Phe->Deformylase Phenylalanine Phenylalanine Deformylase->Phenylalanine Formate Formate Deformylase->Formate Tyrosine Tyrosine & Other Metabolites Phenylalanine->Tyrosine

Caption: A possible degradation pathway for N-Formyl-dl-phenylalanine.

Biological Activity: Extrapolating from N-Formylated Peptides

The biological activity of free N-Formyl-dl-phenylalanine has not been directly characterized. However, the extensive research on N-formylated peptides, particularly N-formyl-methionyl-leucyl-phenylalanine (fMLP), provides a strong foundation for hypothesizing its potential roles.[1][5]

Interaction with Formyl Peptide Receptors (FPRs)

The primary question is whether free N-Formyl-dl-phenylalanine can act as a ligand for FPRs. The N-formyl group is a key determinant for receptor binding and activation for N-formylated peptides.[2] It is plausible that N-Formyl-dl-phenylalanine could act as a low-affinity agonist or even an antagonist at these receptors.

The signaling cascade initiated by FPR activation is well-established and involves:

  • G-protein coupling: Ligand binding to FPRs activates heterotrimeric G-proteins.

  • Downstream effectors: This leads to the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

  • Second messengers: Activation of these enzymes results in increased intracellular calcium and diacylglycerol (DAG) production.

  • Cellular responses: These signaling events culminate in chemotaxis, superoxide production, and the release of inflammatory mediators.

The following diagram illustrates the canonical FPR signaling pathway.

Canonical Formyl Peptide Receptor (FPR) Signaling Ligand N-Formylated Ligand (e.g., fMLP, putative N-Formyl-Phe) FPR FPR Ligand->FPR G_Protein G-Protein (αβγ) FPR->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cell_Response Cellular Responses (Chemotaxis, Superoxide Production) Ca_release->Cell_Response PKC->Cell_Response

Caption: Simplified overview of the FPR signaling cascade.

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of N-Formyl-dl-phenylalanine in biological matrices are crucial for elucidating its metabolic role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[15][16][17]

Experimental Protocol: Quantification of N-Formyl-dl-phenylalanine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of N-Formyl-dl-phenylalanine. Optimization will be required for specific sample types and instrumentation.

5.1.1. Sample Preparation (Protein Precipitation)

  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard (e.g., stable isotope-labeled N-Formyl-dl-phenylalanine).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Formyl-dl-phenylalanine: Precursor ion (Q1) m/z 194.1 -> Product ion (Q3) m/z 148.1 (loss of HCOOH). Further optimization of product ions is recommended.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

5.1.3. Data Analysis and Quantification

  • Construct a calibration curve using known concentrations of N-Formyl-dl-phenylalanine spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of N-Formyl-dl-phenylalanine in the unknown samples by interpolating from the calibration curve.

The workflow for this analytical protocol is summarized below.

LC-MS/MS Workflow for N-Formyl-dl-phenylalanine Sample Plasma Sample Spike_IS Spike Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Analytical workflow for quantifying N-Formyl-dl-phenylalanine.

Parameter Typical Value/Condition
Sample Volume 100 µL
Extraction Solvent Acetonitrile
LC Column C18 Reversed-Phase
Ionization Mode ESI Positive
Detection Mode MRM
Precursor Ion (m/z) 194.1
Product Ion (m/z) 148.1
Table 1: Summary of typical LC-MS/MS parameters for N-Formyl-dl-phenylalanine analysis.

Future Directions and Unanswered Questions

The study of N-Formyl-dl-phenylalanine is in its infancy. Future research should focus on several key areas:

  • Elucidation of Biosynthetic and Degradative Pathways: The identification of the specific enzymes responsible for the formylation and deformylation of phenylalanine is paramount.

  • Characterization of Biological Activity: Rigorous investigation is needed to determine if free N-Formyl-dl-phenylalanine can modulate FPRs or other receptors, and to what extent.

  • Quantification in Health and Disease: Establishing the physiological concentrations of N-Formyl-dl-phenylalanine in various tissues and biofluids will be crucial to understanding its potential role as a biomarker. Metabolomics studies in conditions like phenylketonuria and inflammatory diseases may yield valuable insights.[18]

  • Microbial vs. Endogenous Origin: Delineating the contribution of the gut microbiome to the systemic pool of N-Formyl-dl-phenylalanine will be essential.

Conclusion

N-Formyl-dl-phenylalanine represents a fascinating and underexplored area of metabolism. While its peptide counterparts have well-defined roles in innate immunity, the significance of the free amino acid remains an open question. Its confirmed presence in human tissues warrants a deeper investigation into its metabolic pathways and biological functions. The methodologies and hypothetical frameworks presented in this guide are intended to provide a solid foundation for researchers to begin unraveling the mysteries of this enigmatic molecule.

References

The Sentinel's Call: A Technical Guide to the Discovery and Natural Occurrence of N-Formyl Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-formyl peptides, from their initial discovery to their critical roles as initiators of the innate immune response. We will delve into their origins in both pathogenic invaders and our own cellular machinery, their recognition by specialized receptors, and the signaling cascades they trigger. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of molecules.

Introduction: The Scent of Danger

In the intricate theater of the immune system, the ability to distinguish self from non-self is paramount. The innate immune system, our first line of defense, relies on a sophisticated surveillance network that recognizes conserved molecular motifs associated with pathogens and cellular distress. Among the most potent of these signals are N-formyl peptides, short protein fragments bearing an N-terminal methionine residue modified with a formyl group.

Initially identified as potent chemoattractants for leukocytes, these molecules act as a "scent of danger," guiding immune cells to sites of bacterial infection or tissue injury.[1][2] Their significance extends beyond simple chemotaxis; they are now understood to be critical mediators in a wide range of physiological and pathological processes, including inflammation, sepsis, and cancer.[3][4][5] This guide will illuminate the fundamental biology of N-formyl peptides, providing the technical foundation necessary to appreciate their multifaceted roles in health and disease.

The Unveiling: A Historical Perspective

The journey to understanding N-formyl peptides began in the mid-1970s with the observation that bacteria-derived factors could potently attract leukocytes.[1] Researchers noted that supernatants from bacterial cultures contained powerful chemoattractants for neutrophils.[6] This led to the seminal discovery that small peptides with an N-terminal formylmethionine were responsible for this activity.[2]

The synthetic peptide, N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP), was identified as a particularly potent agonist for neutrophil chemotaxis and has since become a cornerstone tool for studying the biology of N-formyl peptides.[3][7][8] Initially, it was believed that N-formylation was exclusive to prokaryotes. However, a pivotal finding revealed that mitochondria, owing to their bacterial ancestry, also utilize N-formylmethionine to initiate protein synthesis.[9][10][11] This discovery expanded the role of N-formyl peptides from being solely markers of infection (Pathogen-Associated Molecular Patterns or PAMPs) to also being indicators of cellular damage (Damage-Associated Molecular Patterns or DAMPs).[12][13][14]

Natural Occurrence: A Tale of Two Origins

N-formyl peptides are unique in their dual origin, arising from both invading microorganisms and the host's own cellular components under stress. This duality underscores their central role in alerting the immune system to a broad spectrum of threats.

Bacterial Provenance: Pathogen-Associated Molecular Patterns (PAMPs)

In bacteria, protein synthesis is initiated with N-formylmethionine (fMet).[9][11][15] The formylation of the initiator methionine is a crucial step catalyzed by the enzyme methionyl-tRNA formyltransferase.[9] While this N-terminal fMet is often cleaved off from mature proteins, the degradation of bacterial proteins during growth, death, or phagocytosis releases a plethora of N-formylated peptides into the surrounding environment.[4][6] These peptides, such as the signal peptides involved in protein translocation, serve as potent PAMPs, signaling the presence of a bacterial invader to the host's innate immune system.[16][17]

Mitochondrial Source: Damage-Associated Molecular Patterns (DAMPs)

Mitochondria, the powerhouses of eukaryotic cells, share a remarkable evolutionary history with bacteria.[18] One of the key vestiges of this endosymbiotic origin is their protein synthesis machinery, which, like that of bacteria, initiates translation with N-formylmethionine.[9][10][11][12] Under normal physiological conditions, these mitochondrial N-formyl peptides (mtFPs) are sequestered within the organelle.[12][14] However, upon cellular injury, stress, or necrotic cell death, the integrity of the mitochondria is compromised, leading to the release of mtFPs into the cytoplasm and extracellular space.[13][14][19][20] These released mtFPs then function as DAMPs, alerting the immune system to tissue damage and initiating a sterile inflammatory response.[12][13][14] Elevated levels of circulating mtFPs have been associated with inflammatory conditions such as sepsis and trauma-induced systemic inflammatory response syndrome (SIRS).[12][13]

Recognition by the Innate Immune System: The Formyl Peptide Receptors (FPRs)

The potent biological effects of N-formyl peptides are mediated by a specific family of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[3][4][21] These receptors are primarily expressed on the surface of various immune cells, particularly myeloid cells like neutrophils and monocytes, but are also found on a variety of non-hematopoietic cells.[3][8] The FPR family acts as a crucial class of pattern recognition receptors (PRRs) that are central to host defense and inflammation.[3][22][23]

In humans, the FPR family consists of three members:

  • FPR1: This is the high-affinity receptor for many bacterial N-formyl peptides, including the archetypal fMLF.[9][24] It plays a critical role in mediating the chemotactic response of neutrophils to bacterial infections.[25][26]

  • FPR2 (also known as ALX/FPRL1): FPR2 is a more promiscuous receptor, binding to a wide array of ligands including some N-formyl peptides, non-formylated peptides, and lipid mediators like lipoxin A4.[4][25] This receptor is involved in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways, highlighting its complex role in regulating the immune response.

  • FPR3 (formerly FPRL2): The function of FPR3 is the least understood of the family. It is expressed on monocytes and dendritic cells and is thought to be involved in their recruitment.[24]

The binding of N-formyl peptides to these receptors initiates a cascade of intracellular signaling events that orchestrate the cellular response.

Downstream Signaling: From Recognition to Response

Upon ligand binding, FPRs undergo a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi family.[4][21] This activation sets in motion a series of signaling events that culminate in the characteristic cellular responses to N-formyl peptides.

A key pathway activated by FPRs involves the G protein-dependent activation of Phospholipase C (PLC).[21][25] PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[21] The resulting increase in intracellular Ca2+ concentration, along with the action of DAG, activates a host of downstream effectors, including protein kinase C (PKC) and various mitogen-activated protein kinases (MAPKs).[13][25]

These signaling cascades ultimately lead to:

  • Chemotaxis: The directed migration of immune cells towards the source of the N-formyl peptides.[27]

  • Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules.[25]

  • Superoxide Production: The generation of reactive oxygen species (ROS) through the activation of the NADPH oxidase complex, a critical component of the respiratory burst used to kill pathogens.[25]

  • Cytokine and Chemokine Production: The synthesis and secretion of inflammatory mediators that amplify the immune response.[27]

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm N-formyl peptide N-formyl peptide FPR FPR N-formyl peptide->FPR Binding G_protein Gαiβγ FPR->G_protein Activation G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha->PLC Activation G_beta_gamma->PLC Activation Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activation Ca_release->PKC Activation Cellular_Response Cellular Response (Chemotaxis, Degranulation, Superoxide Production) Ca_release->Cellular_Response MAPK MAPK Cascade PKC->MAPK MAPK->Cellular_Response

Figure 1. Canonical FPR Signaling Pathway.

Experimental Protocols: A Practical Approach

The study of N-formyl peptides often involves their isolation from biological sources and the characterization of their effects on immune cells. Below is a representative protocol for the isolation of N-formyl peptides from bacterial culture supernatants, a foundational technique in this field.

Protocol: Isolation of N-Formyl Peptides from E. coli Culture Supernatant

Objective: To isolate a crude fraction of N-formyl peptides from the culture supernatant of Escherichia coli.

Principle: This protocol is based on the principle that N-formyl peptides are relatively small, soluble molecules that can be separated from larger proteins and other cellular components by a combination of centrifugation, filtration, and size-exclusion chromatography.

Materials:

  • E. coli strain (e.g., K-12)

  • Luria-Bertani (LB) broth

  • Centrifuge and appropriate tubes

  • 0.22 µm sterile filters

  • Ammonium sulfate

  • Stir plate and magnetic stir bar

  • Dialysis tubing (1 kDa molecular weight cutoff)

  • Lyophilizer

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Methodology:

  • Bacterial Culture: Inoculate a large volume (e.g., 1 L) of LB broth with E. coli and grow to late stationary phase at 37°C with shaking. This maximizes the release of bacterial products.

  • Harvesting Supernatant: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C. Carefully decant and collect the supernatant.

  • Sterile Filtration: Pass the supernatant through a 0.22 µm sterile filter to remove any remaining bacteria and cellular debris.

  • Ammonium Sulfate Precipitation: While stirring gently on a stir plate at 4°C, slowly add solid ammonium sulfate to the filtered supernatant to achieve 80% saturation. This step precipitates larger proteins, while many smaller peptides, including N-formyl peptides, remain in solution.

  • Centrifugation: Centrifuge the ammonium sulfate mixture at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Dialysis: Carefully collect the supernatant and dialyze it extensively against PBS at 4°C using dialysis tubing with a 1 kDa molecular weight cutoff. This step removes the ammonium sulfate and other small molecules.

  • Lyophilization: Freeze-dry the dialyzed sample to obtain a concentrated powder.

  • Size-Exclusion Chromatography: Resuspend the lyophilized powder in a minimal volume of PBS and apply it to a pre-equilibrated Sephadex G-25 column. Elute with PBS and collect fractions.

  • Fraction Analysis: Monitor the absorbance of the fractions at 280 nm to detect peptide-containing fractions.

  • Bioassay: Test the biological activity of the fractions using a neutrophil chemotaxis assay to identify the fractions containing potent chemoattractants.

Self-Validation: The success of this protocol can be validated at multiple stages. The presence of peptides in the final fractions can be confirmed by spectrophotometry. The ultimate validation is the demonstration of potent chemotactic activity for neutrophils in the isolated fractions, which can be quantified using a Boyden chamber assay or other chemotaxis assays. Further characterization of the active fractions can be performed using mass spectrometry to identify the specific N-formyl peptides present.

Conclusion and Future Directions

The discovery of N-formyl peptides has fundamentally shaped our understanding of innate immunity. From their origins as bacterial signals to their recognition as indicators of cellular damage, these molecules serve as a universal alarm system for the host. The elucidation of the FPR signaling pathways has provided a detailed mechanistic framework for how these peptides orchestrate a robust inflammatory response.

The dual role of N-formyl peptides as both PAMPs and DAMPs places them at the crossroads of infectious and sterile inflammation. This unique position makes the FPR system an attractive target for therapeutic intervention. Indeed, modulating FPR activity holds promise for the treatment of a wide range of conditions, from infectious diseases and sepsis to chronic inflammatory disorders and cancer.[3][4] Future research will undoubtedly continue to unravel the complexities of N-formyl peptide biology, paving the way for novel diagnostic and therapeutic strategies that harness the power of this ancient and conserved danger-sensing system.

References

  • Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation. PLoS One. [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

  • Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Proceedings of the National Academy of Sciences. [Link]

  • N-Formylmethionine. Wikipedia. [Link]

  • New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of Leukocyte Biology. [Link]

  • A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli. The Journal of Immunology. [Link]

  • Circulating mitochondrial N-formyl peptides contribute to secondary nosocomial infection in patients with septic shock. Proceedings of the National Academy of Sciences. [Link]

  • Formyl peptide receptor. Wikipedia. [Link]

  • Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome. Critical Care. [Link]

  • Mitochondrial damage-associated molecular patterns and vascular function. Vascular Pharmacology. [Link]

  • Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Semantic Scholar. [Link]

  • Mitochondrial Damage-Associated Molecular Patterns: From Inflammatory Signaling to Human Diseases. Frontiers in Immunology. [Link]

  • Formyl Peptide Receptor Family. Creative Biolabs. [Link]

  • N-Formylmethionine (fMet) synthesis. fMet is the first amino acid in... ResearchGate. [Link]

  • The Formyl Peptide Receptors. Encyclopedia.pub. [Link]

  • The Formyl Peptide Receptors. MDPI Encyclopedia. [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. ResearchGate. [Link]

  • Further studies on the initiation of protein synthesis with N-formylmethionine in E. coli extracts. Proceedings of the National Academy of Sciences. [Link]

  • Dynamic Evolution of Bacterial Ligand Recognition by Formyl Peptide Receptors. Molecular Biology and Evolution. [Link]

  • The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in Pharmacological Sciences. [Link]

  • The sensing of bacteria: emerging principles for the detection of signal sequences by formyl peptide receptors. The Journal of Immunology. [Link]

  • Impacts of mitochondria and bacteria N-formyl peptides on the progression of various pathological conditions. ResearchGate. [Link]

  • Impaired Antibacterial Host Defense in Mice Lacking the N-formylpeptide Receptor. The Journal of Experimental Medicine. [Link]

  • Recognition of Bacterial Signal Peptides by Mammalian Formyl Peptide Receptors. ResearchGate. [Link]

  • The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer. Frontiers in Immunology. [Link]

  • Mitochondrion. Wikipedia. [Link]

  • N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells. International Journal of Molecular Sciences. [Link]

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An In-depth Technical Guide to the Synthesis of N-Formyl-dl-phenylalanine from Racemic Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Formyl-dl-phenylalanine, a critical derivative in biochemical research and pharmaceutical development. The primary focus is on the robust and efficient formylation of racemic phenylalanine using a mixed anhydride method. This document elucidates the underlying reaction mechanisms, provides a detailed, field-tested experimental protocol, and outlines the characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide blends theoretical principles with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of N-Formylamino Acids

N-formylation is a fundamental chemical transformation that involves the introduction of a formyl group (-CHO) onto an amino group.[1] This modification is of paramount importance in organic synthesis and medicinal chemistry. N-formylamino acids, such as N-Formyl-dl-phenylalanine, serve multiple roles:

  • Protecting Groups: The formyl group acts as an effective protecting group for the amine functionality in amino acids during complex peptide synthesis, preventing unwanted side reactions.[2]

  • Synthetic Intermediates: These compounds are valuable precursors for synthesizing more complex molecules, including bioactive peptides, anticancer drugs, and various heterocyclic compounds.[1][3]

  • Biochemical Probes: N-formylated peptides, like the well-known N-Formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for leukocytes and play a crucial role in immunology research.[4]

The synthesis described herein utilizes the highly efficient acetic formic anhydride (AFA) method, which is generated in situ from formic acid and acetic anhydride. This approach is renowned for its high reactivity, excellent yields, and mild reaction conditions, making it a preferred method for N-formylation.[5]

Reaction Theory and Mechanism

The formylation of phenylalanine proceeds via a nucleophilic acyl substitution. The key to this process is the in situ generation of acetic formic anhydride (AFA), a potent formylating agent, from the reaction of acetic anhydride with formic acid.[6]

Mechanism of N-Formylation with Acetic Formic Anhydride:

  • Formation of the Mixed Anhydride: Acetic anhydride reacts with formic acid in an exothermic reaction to form the reactive intermediate, acetic formic anhydride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the phenylalanine amino group performs a nucleophilic attack on the more electrophilic carbonyl carbon of the formyl group in AFA. The formyl carbonyl is favored over the acetyl carbonyl due to lower steric hindrance and higher electrophilicity.[5]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, eliminating the stable acetate ion as a leaving group.

  • Deprotonation: A final deprotonation step yields the neutral N-Formyl-dl-phenylalanine and acetic acid as a byproduct.[5]

The overall reaction is depicted below:

ReactionMechanism cluster_reactants Reactants cluster_products Products Phe dl-Phenylalanine Reaction + Phe->Reaction AFA Acetic Formic Anhydride (from Formic Acid + Acetic Anhydride) AFA->Reaction FormylPhe N-Formyl-dl-phenylalanine AcOH Acetic Acid Reaction->FormylPhe Reaction->AcOH

Caption: Overall reaction for the synthesis of N-Formyl-dl-phenylalanine.

Below is a more detailed visualization of the key mechanistic steps.

MechanismSteps Amine Phenylalanine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AFA Acetic Formic Anhydride AFA->Intermediate Product N-Formyl-dl-phenylalanine (R-NHCHO) Intermediate->Product Collapse & Deprotonation LeavingGroup Acetate Ion (Leaving Group) Intermediate->LeavingGroup Elimination

Caption: Key mechanistic steps of N-formylation using AFA.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mol)
dl-PhenylalanineC₉H₁₁NO₂165.1916.5 g0.1
Formic Acid (98-100%)CH₂O₂46.0323.0 g (18.8 mL)0.5
Acetic AnhydrideC₄H₆O₃102.0920.4 g (18.9 mL)0.2
Deionized WaterH₂O18.02~300 mL-
IceH₂O-As needed-

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or vacuum desiccator

3.3. Step-by-Step Procedure

  • Reagent Preparation (AFA Synthesis):

    • In a well-ventilated fume hood, add formic acid (18.8 mL) to the 500 mL three-neck flask equipped with a magnetic stir bar.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add acetic anhydride (18.9 mL) dropwise from the dropping funnel to the cooled formic acid over 20-30 minutes. Caution: This reaction is exothermic; maintain the temperature below 10 °C throughout the addition.[6]

    • After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of acetic formic anhydride.

  • Formylation of Phenylalanine:

    • To the cold solution of freshly prepared AFA, add dl-phenylalanine (16.5 g) in small portions over 15-20 minutes, while maintaining vigorous stirring.

    • Ensure the temperature of the reaction mixture does not rise above 20 °C during the addition.

    • Once all the phenylalanine has been added, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) if desired.

  • Product Isolation and Purification:

    • After the reaction is complete, slowly pour the reaction mixture into 250 mL of ice-cold deionized water with stirring.

    • A white precipitate of N-Formyl-dl-phenylalanine will form.

    • Cool the mixture in an ice bath for 30-60 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of 25 mL of cold deionized water to remove any unreacted starting materials and byproducts.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight. The typical yield is 85-95%.

Workflow start Start prep_AFA Prepare Acetic Formic Anhydride (AFA) in situ at 0-5 °C start->prep_AFA add_Phe Add dl-Phenylalanine in portions (T < 20 °C) prep_AFA->add_Phe react Stir at Room Temperature (2-3 hours) add_Phe->react precipitate Precipitate Product in Ice-Cold Water react->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Product to Constant Weight wash->dry end N-Formyl-dl-phenylalanine dry->end

Caption: Experimental workflow for the synthesis of N-Formyl-dl-phenylalanine.

Product Characterization

To confirm the identity and purity of the synthesized N-Formyl-dl-phenylalanine, the following analytical techniques are recommended.

PropertyExpected ResultSource
Appearance White to off-white crystalline powder[3]
Melting Point 167-171 °C
Molecular Formula C₁₀H₁₁NO₃[7]
Molecular Weight 193.20 g/mol [7]
¹H NMR Spectra should confirm the presence of formyl, alpha-proton, beta-protons, and aromatic protons.[8]
IR Spectroscopy Characteristic peaks for N-H stretch, C=O stretch (amide and carboxylic acid), and aromatic C-H bonds.[7]

Safety and Handling

  • Formic acid and acetic anhydride are corrosive and have strong odors. All procedures must be conducted in a well-ventilated chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The initial mixing of formic acid and acetic anhydride is exothermic and requires careful temperature control to prevent overheating.

Conclusion

The synthesis of N-Formyl-dl-phenylalanine from racemic phenylalanine using the in situ generation of acetic formic anhydride is a highly efficient, reliable, and scalable method.[5] This guide provides the necessary theoretical background and a detailed, validated protocol to enable researchers and scientists to successfully prepare this valuable amino acid derivative. Adherence to the described procedure and safety precautions will ensure a high yield of a pure product suitable for a wide range of applications in research and development.

References

  • Jursic, B. S., & Neumann, D. M. (2001). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids. Marcel Dekker, Inc. Link

  • Novel process for the preparation of N-acylaminoacids. (1998). Google Patents. Link

  • Wessjohann, L. A., et al. (2005). Formylation of Amines. National Institutes of Health (PMC). Link

  • Nie, Y., et al. (2020). Proposed mechanism of peptide N-formylation and CO formation as side reaction. ResearchGate. Link

  • N-Formyl-dl-phenylalanine | 4289-95-6. (n.d.). BenchChem. Link

  • Process for the production of N-acylamino acids. (2001). Google Patents. Link

  • Muramatsu, I., et al. (1965). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar. Link

  • Muramatsu, I., et al. (1965). Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan, Oxford Academic. Link

  • N-FORMYL-PHENYLALANINE - Introduction. (2024). ChemBK. Link

  • High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. (n.d.). BenchChem Application Notes. Link

  • Process for preparing n-acyl amino acid salts. (2015). Google Patents. Link

  • Selective Formylation Using Formic Anhydride and Its Precursors. (n.d.). BenchChem Application Notes and Protocols. Link

  • Jungermann, E., et al. (1955). The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society. Link

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (2019). JETIR. Link

  • Synthesis of N-formyl-L-phenylalanine. (n.d.). PrepChem.com. Link

  • CAS 4289-95-6 N-Formyl-dl-phenylalanine. (n.d.). Alfa Chemistry. Link

  • N-Formyl-DL-phenylalanine 4289-95-6. (n.d.). Tokyo Chemical Industry Co., Ltd. Link

  • N-Formyl-dl-phenylalanine. (n.d.). PubChem, National Institutes of Health. Link

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. National Institutes of Health (PMC). Link

  • N-FORMYL-DL-PHENYLALANINE CAS#: 4289-95-6. (n.d.). ChemicalBook. Link

  • N-Formyl-L-methionyl-L-leucyl-L-phenylalanine. (n.d.). PubChem, National Institutes of Health. Link

  • N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR spectrum. (n.d.). ChemicalBook. Link

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physicochemical characteristics of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of N-Formyl-dl-phenylalanine

Introduction

N-Formyl-dl-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by the presence of a formyl group attached to the alpha-amino group. This modification significantly alters the physicochemical properties of the parent molecule, influencing its solubility, acidity, and interactions with other molecules. These characteristics are of paramount importance in various scientific and industrial applications, including its use as a building block in peptide synthesis, a component in biochemical assays, and a potential precursor in pharmaceutical manufacturing.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Formyl-dl-phenylalanine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's behavior in experimental and manufacturing settings. The guide delves into the structural and empirical data, outlines robust methodologies for their determination, and offers insights into the rationale behind these experimental choices.

Chemical Structure and Identification

A foundational understanding of a molecule's properties begins with its structure. N-Formyl-dl-phenylalanine is a racemic mixture, meaning it contains equal amounts of the N-Formyl-L-phenylalanine and N-Formyl-D-phenylalanine enantiomers.

Molecular Structure

The structure consists of a central alpha-carbon bonded to a hydrogen atom, a carboxyl group (-COOH), a benzyl side chain (-CH₂-C₆H₅), and a formamido group (-NHCHO).

Caption: 2D Chemical Structure of N-Formyl-phenylalanine.

Key Identifiers

A summary of the key identifiers for N-Formyl-dl-phenylalanine is provided in the table below for easy reference.

IdentifierValueSource
Molecular Formula C₁₀H₁₁NO₃[3][4][5]
Molecular Weight 193.20 g/mol [3][5][6]
CAS Number 4289-95-6[7][8][9]
IUPAC Name 2-formamido-3-phenylpropanoic acid[3]
Synonyms N-Formyl-DL-phenylalanin, For-DL-Phe-OH[7][8]

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and application in various processes.

Physical Appearance

N-Formyl-dl-phenylalanine typically presents as a white to off-white crystalline powder.[6][7]

Melting Point

The melting point is a crucial indicator of purity. For N-Formyl-dl-phenylalanine, the reported melting point is approximately 167 °C .[7][8] Another source reports a melting point of 165 °C.[6] This relatively sharp melting point suggests a stable crystalline structure.

Storage and Stability

For long-term stability, it is recommended to store N-Formyl-dl-phenylalanine in a dry, sealed container at room temperature.[7]

Solubility Profile

The solubility of N-Formyl-dl-phenylalanine in various solvents is a critical parameter for its use in solution-based reactions, formulations, and purification processes.

Qualitative Solubility

N-Formyl-dl-phenylalanine is reported to be soluble in water and organic solvents.[6] It shows good solubility in hot ethanol, resulting in an almost transparent solution.[7] The parent amino acid, L-phenylalanine, is more soluble in water than in organic solvents like methanol and ethanol, and its solubility in water increases with temperature.[10][11][12] This trend is likely to be similar for its N-formyl derivative due to the presence of polar functional groups.

Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of a compound is the shake-flask method, which is considered a reliable technique, especially for compounds with low to moderate solubility.[13]

G cluster_0 Solubility Determination Workflow prep Preparation Add excess N-Formyl-dl-phenylalanine to a known volume of the solvent in a sealed vial. equilibrate Equilibration Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. prep->equilibrate Shake/Stir separate Phase Separation Allow the solid to settle or centrifuge the sample to separate the undissolved solid from the saturated solution. equilibrate->separate Settle/Centrifuge sample Sampling & Dilution Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent. separate->sample analyze Analysis Analyze the concentration of the diluted sample using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). sample->analyze calculate Calculation Calculate the original concentration in the saturated solution to determine the solubility. analyze->calculate

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of N-Formyl-dl-phenylalanine to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed container.[13][14]

  • Equilibration : Place the container in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation : After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.[15]

  • Sampling : Carefully withdraw a precise volume of the clear supernatant (the saturated solution).

  • Quantification : Analyze the concentration of N-Formyl-dl-phenylalanine in the supernatant. This can be done using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation : From the determined concentration and the volume of the supernatant, calculate the solubility, typically expressed in mg/mL or mol/L.

Acidity and pKa

The acidity of the carboxylic acid group is a key physicochemical parameter, influencing the molecule's charge state at different pH values, which in turn affects its solubility, lipophilicity, and biological activity.

Expected Acidity

N-Formyl-dl-phenylalanine possesses a single acidic proton on its carboxylic acid group. The formylation of the amino group removes its basic character, making the overall molecule acidic. The pKa of the carboxylic acid in the parent amino acid, phenylalanine, is in the range of 1.83-2.34. The N-formyl group is electron-withdrawing, which is expected to slightly increase the acidity of the carboxylic acid, resulting in a pKa value likely in a similar or slightly lower range.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[16] It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

G cluster_1 pKa Determination by Titration setup Setup Dissolve a precise amount of N-Formyl-dl-phenylalanine in water. Calibrate a pH meter with standard buffers. titration Titration Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. setup->titration measurement Measurement Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize. titration->measurement plotting Data Plotting Plot the measured pH values against the volume of titrant added to generate a titration curve. measurement->plotting analysis Analysis Determine the equivalence point (the point of steepest slope). The half-equivalence point is half the volume of the titrant needed to reach the equivalence point. plotting->analysis pKa_det pKa Determination The pH at the half-equivalence point is equal to the pKa of the acidic group. analysis->pKa_det

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation : Prepare a solution of N-Formyl-dl-phenylalanine of a known concentration (e.g., 1 mM) in deionized water.[16] Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

  • Titration Setup : Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration : Begin adding a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments.[16]

  • Data Collection : After each addition of the base, allow the pH reading to stabilize and record both the volume of base added and the corresponding pH.[16]

  • Titration Curve Generation : Continue the titration until the pH has leveled off in the basic region. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to create a titration curve.

  • pKa Determination : Identify the equivalence point on the curve, which is the point of the steepest pH change. Determine the volume of NaOH added at this point. The volume at the half-equivalence point is exactly half of this volume. The pH of the solution at the half-equivalence point is equal to the pKa of the carboxylic acid.[17][18][19] For higher accuracy, perform the titration multiple times and average the results.[16]

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR : The proton NMR spectrum of N-Formyl-dl-phenylalanine would show distinct signals for the protons of the phenyl group, the benzylic protons (CH₂), the alpha-proton (α-CH), the amide proton (NH), and the formyl proton (CHO). Spectra are available in databases, often recorded in DMSO-d₆.[20]

  • ¹³C NMR : The carbon NMR spectrum provides information about the different carbon environments in the molecule. Signals corresponding to the carboxyl carbon, the formyl carbon, the aromatic carbons, the alpha-carbon, and the benzylic carbon would be expected.[21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Formyl-dl-phenylalanine would be characterized by absorption bands corresponding to:

  • O-H stretching of the carboxylic acid.

  • N-H stretching of the amide.

  • C=O stretching of the carboxylic acid and the amide (formyl group).

  • C-H stretching and bending of the aromatic ring and the aliphatic portions.

  • C=C stretching of the aromatic ring.

FTIR spectra obtained using a KBr wafer technique are available in public databases.[3][22]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in N-Formyl-dl-phenylalanine is the phenyl group. The parent amino acid, phenylalanine, exhibits absorption maxima around 198 nm and 258 nm.[23] Similar absorption characteristics are expected for N-Formyl-dl-phenylalanine due to the presence of the benzene ring.[24] This property is useful for the quantitative analysis of the compound in solution.

Conclusion

This technical guide has provided a detailed examination of the key , a compound of significant interest in biochemical and pharmaceutical research. By understanding its structure, physical properties, solubility, acidity, and spectroscopic profile, researchers and drug development professionals can better utilize this molecule in their applications, from synthetic chemistry to formulation development. The experimental protocols outlined herein offer standardized and reliable methods for the in-house determination of these critical parameters, ensuring data integrity and reproducibility.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

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  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Waser, J. (1964). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 41(1), A53. Available from: [Link]

  • Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 58(6), 513. Available from: [Link]

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  • Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Available from: [Link]

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  • ChemWhat. N-FORMYL-DL-PHENYLALANINE CAS#: 4289-95-6. Available from: [Link]

  • Zhou, X., et al. (2008). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 269(1-2), 103-107. Available from: [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Available from: [Link]

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  • Fritz Haber Institute. Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Available from: [Link]

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A Guide to the Spectroscopic Analysis of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-dl-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by the presence of a formyl group attached to the amino group. This modification can significantly alter the molecule's chemical and biological properties, making its unambiguous identification and characterization crucial in various research and development settings, including drug discovery and metabolomics. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze N-Formyl-dl-phenylalanine, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the data acquisition and interpretation processes.

Molecular Structure of N-Formyl-dl-phenylalanine

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of N-Formyl-dl-phenylalanine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For N-Formyl-dl-phenylalanine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is the cornerstone of high-quality NMR data. The following protocol ensures a homogeneous solution free from paramagnetic impurities and particulates that can degrade spectral quality.

Materials:

  • N-Formyl-dl-phenylalanine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipette

Procedure:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1][2] DMSO-d₆ is a suitable choice for N-Formyl-dl-phenylalanine due to its ability to dissolve the compound and its distinct residual solvent peak that does not interfere with key signals.

  • Sample Weighing: Accurately weigh the required amount of N-Formyl-dl-phenylalanine.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.

  • Homogenization: Gently vortex the vial to ensure complete dissolution. If necessary, mild sonication can be applied.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Sample Preparation Workflow cluster_prep Sample Preparation weigh Weigh N-Formyl-dl-phenylalanine dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-50 mg vortex Vortex to Homogenize dissolve->vortex ~0.6 mL transfer Transfer to NMR Tube vortex->transfer run_nmr Acquire NMR Spectrum transfer->run_nmr Capped & Labeled Tube

Figure 2: Workflow for NMR sample preparation.

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum of N-Formyl-dl-phenylalanine in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic, alpha-proton, beta-protons, amide, and formyl protons.

  • Aromatic Protons (H-2', H-3', H-4', H-5', H-6'): These protons on the phenyl ring will typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

  • Formyl Proton (-CHO): The proton of the formyl group is expected to appear as a singlet at a downfield chemical shift, around δ 8.0-8.2 ppm, due to the deshielding effect of the adjacent carbonyl group.

  • Amide Proton (-NH-): The amide proton signal is often a doublet due to coupling with the alpha-proton and is typically found in the region of δ 8.3-8.5 ppm. Its chemical shift can be concentration and temperature-dependent.

  • Alpha-Proton (α-CH): This proton, attached to the chiral center, will be a multiplet due to coupling with the beta-protons and the amide proton. It is expected to resonate around δ 4.5-4.7 ppm.

  • Beta-Protons (β-CH₂): The two diastereotopic protons on the beta-carbon will appear as a multiplet, typically in the range of δ 2.9-3.2 ppm, due to coupling with each other and the alpha-proton.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad and can appear over a wide range, typically δ 12.0-13.0 ppm in DMSO-d₆.

Data Summary:

Proton AssignmentChemical Shift (δ, ppm) (DMSO-d₆)Multiplicity
Aromatic (C₆H₅)~7.28Multiplet
Formyl (CHO)~7.98Singlet
Amide (NH)~8.39Doublet
Alpha (α-CH)~4.54Multiplet
Beta (β-CH₂)~3.09, ~2.88Multiplet
Carboxylic Acid (COOH)~12.9Broad Singlet

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.[3]

¹³C NMR Spectroscopy

Interpretation: The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

  • Carbonyl Carbons (C=O): The carboxylic acid carbonyl and the formyl carbonyl carbons are expected at the most downfield region, typically around δ 173 ppm and δ 162 ppm, respectively.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm). The carbon attached to the side chain (C-1') will be distinct from the others.

  • Alpha-Carbon (α-C): The alpha-carbon, attached to the nitrogen and carboxylic acid group, is expected around δ 54 ppm.

  • Beta-Carbon (β-C): The beta-carbon of the benzyl group will resonate further upfield, typically around δ 37 ppm.

Data Summary:

Carbon AssignmentChemical Shift (δ, ppm)
Carboxylic Acid (COOH)~173.6
Formyl (CHO)~162.5
Aromatic (C-1')~138.2
Aromatic (C-2', C-6')~129.5
Aromatic (C-3', C-5')~128.4
Aromatic (C-4')~126.6
Alpha (α-C)~54.2
Beta (β-C)~37.0

Note: These are approximate chemical shifts and can vary.[4][5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.

Procedure:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of N-Formyl-dl-phenylalanine powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Interpretation

The IR spectrum of N-Formyl-dl-phenylalanine will exhibit characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[6]

  • N-H Stretch (Amide): A moderate to strong absorption band should appear around 3300 cm⁻¹ for the N-H stretching of the secondary amide.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[7]

  • C=O Stretch (Carbonyls): Two distinct and strong carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is typically found at a lower frequency, around 1650-1670 cm⁻¹.[3][5]

  • N-H Bend (Amide II): The in-plane bending of the N-H bond in the secondary amide (Amide II band) usually gives a strong absorption in the 1510-1550 cm⁻¹ region.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Data Summary:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad, strong)
AmideN-H Stretch~3300 (moderate, sharp)
Aromatic/AliphaticC-H Stretch3100-2850 (moderate)
Carboxylic AcidC=O Stretch1700-1725 (strong)
AmideC=O Stretch (Amide I)1650-1670 (strong)
AmideN-H Bend (Amide II)1510-1550 (strong)
AromaticC=C Stretch1600-1450 (variable)

Note: The KBr wafer technique is another common method for solid-state IR analysis.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like N-Formyl-dl-phenylalanine, often yielding the intact molecular ion.

Procedure:

  • Sample Preparation: Prepare a dilute solution of N-Formyl-dl-phenylalanine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Set the ESI-MS parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature. A quadrupole mass analyzer is commonly used for this type of analysis.[8]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For N-Formyl-dl-phenylalanine, both modes can be informative.

ESI-MS Workflow cluster_ms Mass Spectrometry Analysis prep Prepare Dilute Solution infuse Direct Infusion into ESI Source prep->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis (e.g., Quadrupole) ionize->analyze detect Detection analyze->detect spectrum [M+H]⁺ or [M-H]⁻ detect->spectrum Mass Spectrum

Figure 3: Workflow for ESI-MS analysis.

Interpretation

The mass spectrum will provide the mass-to-charge ratio (m/z) of the ions produced from the sample.

  • Molecular Ion: The molecular weight of N-Formyl-dl-phenylalanine is 193.20 g/mol .[4] In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 194. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 192.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for N-formyl amino acids include:

    • Loss of H₂O: A peak corresponding to [M+H-H₂O]⁺ at m/z 176.

    • Loss of CO: A peak corresponding to [M+H-CO]⁺ at m/z 166.

    • Loss of HCOOH (Formic Acid): A peak at m/z 148, corresponding to the loss of the formyl group and a hydroxyl group.

    • Decarboxylation: Loss of CO₂ from the deprotonated molecule in negative ion mode, [M-H-CO₂]⁻ at m/z 148.

    • Side Chain Fragmentation: A prominent fragment at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is characteristic of the phenylalanine side chain.

Data Summary (GC-MS Fragmentation):

m/zRelative IntensityPossible Fragment
193LowMolecular Ion [M]⁺
148High[M-HCOOH]⁺
147High[M-HCOOH-H]⁺
104Moderate
91Very High[C₇H₇]⁺ (Tropylium ion)

Note: This data is based on Gas Chromatography-Mass Spectrometry (GC-MS) from PubChem, which involves a harder ionization technique (Electron Ionization) leading to more extensive fragmentation.[4]

Conclusion

The comprehensive spectroscopic analysis of N-Formyl-dl-phenylalanine using NMR, IR, and MS provides a robust and self-validating system for its structural elucidation and confirmation. Each technique offers unique and complementary information. ¹H and ¹³C NMR detail the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups such as the carboxylic acid, amide, and aromatic ring. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By integrating the data from these three powerful analytical methods, researchers, scientists, and drug development professionals can confidently identify and characterize N-Formyl-dl-phenylalanine, ensuring the integrity and reliability of their scientific investigations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 100122, N-Formyl-dl-phenylalanine." PubChem, [Link].

  • Teshima, N., et al. "Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry." Analytical Chemistry, vol. 77, no. 21, 2005, pp. 6853-8. ACS Publications, [Link].

  • UCLA Chemistry. "IR Spectroscopy Tutorial: Carboxylic Acids." UCLA, [Link].

  • Labinsights. "Selection Guide on Deuterated Solvents for NMR." Labinsights, 2024, [Link].

  • UCLA Chemistry. "IR Spectroscopy Tutorial: Aromatics." UCLA, [Link].

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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Formyl-dl-phenylalanine is a significant derivative of the essential amino acid phenylalanine, frequently utilized as a key intermediate in the synthesis of bioactive peptides and pharmaceuticals.[1] Its chemical structure, featuring a formyl group attached to the amino group of phenylalanine, imparts unique physicochemical properties that influence its reactivity and stability.[2] A thorough understanding of its thermal stability and degradation profile is paramount for drug development professionals and researchers to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of N-Formyl-dl-phenylalanine, explores its potential degradation pathways, and details the analytical techniques for the characterization of its degradation products.

Physicochemical Properties of N-Formyl-dl-phenylalanine

A foundational understanding of the physicochemical properties of N-Formyl-dl-phenylalanine is essential for interpreting its stability data.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[2]
Molecular Weight 193.20 g/mol [2]
Appearance White crystalline powder
Melting Point Approximately 167 °C
Solubility Soluble in water, hot ethanol, and dilute mineral acids and alkali hydroxide solutions.[3]

Assessing Thermal Stability: Core Methodologies

The thermal stability of a pharmaceutical compound is a critical parameter that dictates its handling, storage, and processing conditions. The following are the primary analytical techniques employed to evaluate the thermal behavior of N-Formyl-dl-phenylalanine.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is an essential first step in assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides precise information about the temperatures at which the compound begins to degrade and the extent of mass loss at each stage. For N-Formyl-dl-phenylalanine, TGA can reveal the onset of decomposition and differentiate between the loss of volatile components and the degradation of the core structure.

Experimental Protocol: TGA of N-Formyl-dl-phenylalanine

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of N-Formyl-dl-phenylalanine into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA thermogram will show the onset temperature of decomposition and the percentage of mass lost at different temperature ranges.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition.[4] For N-Formyl-dl-phenylalanine, a crystalline solid, DSC can determine its melting point and the enthalpy of fusion. Any exothermic or endothermic events occurring after the melt can provide insights into decomposition processes.[5][6]

Experimental Protocol: DSC of N-Formyl-dl-phenylalanine

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of N-Formyl-dl-phenylalanine into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

  • Heating Program: Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (indicating melting) and any subsequent exothermic peaks (which may indicate decomposition). The peak temperature of the first endotherm corresponds to the melting point.

Degradation Profile of N-Formyl-dl-phenylalanine

Understanding the degradation pathways is crucial for identifying potential impurities and ensuring the stability of formulations. Forced degradation studies are intentionally designed to accelerate the degradation of a compound under various stress conditions to predict its degradation profile.[1][7][8][9][10]

Proposed Thermal Degradation Pathways

Based on the chemical structure of N-Formyl-dl-phenylalanine and known degradation mechanisms of amino acids, the following thermal degradation pathways are proposed. The primary decomposition of phenylalanine is known to involve decarboxylation and deamination.[11]

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal degradation pathway for amino acids.[12] This would result in the formation of N-formyl-2-phenylethanamine.

  • Deformylation: The cleavage of the N-formyl group can occur, particularly at elevated temperatures, yielding phenylalanine.

  • Dimerization and Polymerization: At temperatures near or above the melting point, intermolecular reactions can lead to the formation of diketopiperazines and other polymeric structures.

G cluster_0 N-Formyl-dl-phenylalanine cluster_1 Primary Degradation Products A N-Formyl-dl-phenylalanine B N-formyl-2-phenylethanamine + CO₂ A->B Decarboxylation C Phenylalanine + Formic Acid/CO A->C Deformylation D Diketopiperazine Derivatives A->D Dimerization

Caption: Proposed primary thermal degradation pathways of N-Formyl-dl-phenylalanine.

Forced Degradation Studies

To comprehensively evaluate the stability of N-Formyl-dl-phenylalanine, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

Experimental Workflow: Forced Degradation Study

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare solutions of N-Formyl-dl-phenylalanine in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal Stress (Solid state, > M.P.) prep->thermal photo Photolytic Stress (ICH Q1B guidelines) prep->photo analysis Analyze samples at specified time points using a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: General workflow for a forced degradation study of N-Formyl-dl-phenylalanine.

Analytical Characterization of Degradation Products

The identification and quantification of degradation products are critical for ensuring the safety and quality of a drug substance. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method must be developed and validated to ensure that all significant degradation products are separated from the parent peak and from each other.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where N-Formyl-dl-phenylalanine and its potential degradation products absorb (e.g., 220 nm) is a good starting point. Photodiode array (PDA) detection can provide spectral information to aid in peak identification.

  • Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.

Mass Spectrometry (MS)

Expertise & Experience: When coupled with HPLC (LC-MS), mass spectrometry is an indispensable tool for the structural elucidation of unknown degradation products.[13] By providing accurate mass measurements, MS can help determine the elemental composition of the degradation products. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer further structural insights.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is particularly useful for the analysis of volatile and semi-volatile degradation products.[14][15] For non-volatile compounds, derivatization may be necessary to increase their volatility. Pyrolysis-GC-MS can be a powerful technique to directly analyze the thermal decomposition products of solid N-Formyl-dl-phenylalanine.[16]

Fourier-Transform Infrared Spectroscopy (FTIR)

Expertise & Experience: FTIR spectroscopy can be used to identify changes in the functional groups of N-Formyl-dl-phenylalanine upon degradation.[17][18][19] For example, the disappearance or appearance of specific vibrational bands can indicate the loss of the formyl group or the formation of new chemical bonds.

Conclusion

A comprehensive understanding of the thermal stability and degradation profile of N-Formyl-dl-phenylalanine is critical for its successful development as a pharmaceutical intermediate. This guide has outlined the key analytical methodologies, including TGA and DSC, for assessing its thermal properties. Furthermore, it has proposed potential thermal degradation pathways and provided a framework for conducting forced degradation studies to elucidate its degradation profile. The use of advanced analytical techniques such as HPLC, LC-MS, GC-MS, and FTIR is essential for the separation, identification, and quantification of any potential degradation products. By following the principles and protocols detailed in this guide, researchers and drug development professionals can ensure the quality, stability, and safety of N-Formyl-dl-phenylalanine and the resulting pharmaceutical products.

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An In-depth Technical Guide to the Solubility of N-Formyl-dl-phenylalanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Formyl-dl-phenylalanine Solubility

N-Formyl-dl-phenylalanine, a derivative of the essential amino acid phenylalanine, serves as a crucial building block and intermediate in various synthetic and pharmaceutical applications. Its utility in the synthesis of peptides, specialty polymers, and chiral ligands underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and the formulation of final products. For researchers, scientists, and drug development professionals, a comprehensive grasp of its solubility behavior is paramount for process optimization, ensuring reproducibility, and achieving desired product yields and purity.

This guide provides an in-depth exploration of the solubility of N-Formyl-dl-phenylalanine. In the absence of extensive empirical data for this specific compound, we will leverage data from the closely related N-Acetyl-L-phenylalanine to elucidate solubility trends. Furthermore, this document will detail the theoretical underpinnings of solubility for N-acylated amino acids and provide a robust experimental protocol for its determination, empowering researchers to generate reliable data tailored to their specific solvent systems.

Physicochemical Properties of N-Formyl-dl-phenylalanine

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility.

PropertyValue
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance White to almost white powder/crystal
Structure A racemic mixture of N-formylated D and L-phenylalanine

The presence of a carboxylic acid group, an amide linkage, and an aromatic phenyl ring imparts a unique combination of polar and non-polar characteristics to the molecule, which are central to its solubility behavior.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like N-Formyl-dl-phenylalanine in a solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a general guideline, but a more nuanced understanding requires consideration of the following factors.

The Role of Solvent Polarity

Solvent polarity, a measure of its dipole moment, is a primary determinant of solubility. Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are generally more effective at dissolving polar solutes. N-Formyl-dl-phenylalanine possesses polar functional groups (carboxylic acid and amide) that can engage in dipole-dipole interactions with polar solvent molecules. The energy released from these interactions must be sufficient to overcome the lattice energy of the solid crystal.

Hydrogen Bonding: A Key Interaction

The capacity of a solvent to act as a hydrogen bond donor or acceptor is critical for solvating N-Formyl-dl-phenylalanine. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The amide group also contributes, with the N-H bond acting as a donor and the carbonyl oxygen as an acceptor. Solvents like methanol and ethanol, which are both hydrogen bond donors and acceptors, are often effective. Aprotic polar solvents like DMSO and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can effectively solvate the N-H and O-H groups of the solute.

Structural Considerations: Formyl vs. Acetyl Group

While direct comparative data is scarce, the difference between a formyl (-CHO) and an acetyl (-COCH₃) group on the amine can influence solubility. The formyl group is smaller and slightly more polar than the acetyl group. This could potentially lead to subtle differences in crystal packing and interaction with solvents. However, the overarching solubility trends are expected to be similar due to the dominance of the carboxylic acid and phenyl groups in determining the molecule's overall physicochemical properties.

Solubility Profile: An Analysis of Available Data

As previously noted, there is a significant lack of quantitative solubility data for N-Formyl-dl-phenylalanine in the scientific literature. To provide a useful framework, the following table includes qualitative data for the target compound and quantitative data for the analogous compound, N-Acetyl-L-phenylalanine. This comparative approach allows for informed predictions of solubility behavior.

SolventSolvent TypeN-Formyl-dl-phenylalanine SolubilityN-Acetyl-L-phenylalanine Solubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble (predicted)~100 (with sonication), ~41, ~12[1][2][3]
Dimethylformamide (DMF)Polar AproticSoluble (predicted)~16[1][4]
EthanolPolar ProticSoluble in hot ethanol~20[5]
MethanolPolar ProticSoluble (predicted)Soluble (qualitative)[1][6]
WaterPolar ProticSparingly soluble (predicted)~7.69[2]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous BufferSparingly soluble (predicted)~0.25[4]

Interpretation of Data and Expected Trends:

  • High Solubility in Polar Aprotic Solvents: The high solubility of N-Acetyl-L-phenylalanine in DMSO and DMF suggests that N-Formyl-dl-phenylalanine will also be highly soluble in these solvents.[1][2][3][4] These solvents are strong hydrogen bond acceptors, which allows them to effectively solvate the amide and carboxylic acid protons.

  • Good Solubility in Alcohols: The reported solubility of N-Acetyl-L-phenylalanine in ethanol at 20 mg/mL indicates that short-chain alcohols are effective solvents.[5] This is due to their ability to engage in hydrogen bonding as both donors and acceptors. It is reasonable to expect N-Formyl-dl-phenylalanine to exhibit similar or slightly higher solubility in methanol and ethanol.

  • Limited Aqueous Solubility: The low solubility in aqueous solutions is a consequence of the hydrophobic phenyl group, which constitutes a significant portion of the molecule's surface area.[2][4]

Experimental Determination of Solubility: The Isothermal Saturation Method

To address the data gap and enable researchers to determine the solubility of N-Formyl-dl-phenylalanine in their specific solvent systems, this section provides a detailed, step-by-step protocol for the Isothermal Saturation Method. This method is considered a gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to allow the solution to reach saturation. The concentration of the solute in the supernatant is then determined analytically. The presence of undissolved solid at the end of the experiment is a critical validation step, confirming that equilibrium has been reached.

Diagram of the Experimental Workflow

experimental_workflow Isothermal Saturation Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_vial Add excess N-Formyl-dl-phenylalanine to a known volume of solvent in a sealed vial temp_control Place vial in a temperature-controlled shaker/incubator (e.g., 25°C) prep_vial->temp_control Step 1 agitate Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium temp_control->agitate Step 2 settle Allow solids to settle post-agitation agitate->settle Step 3 withdraw Carefully withdraw an aliquot of the supernatant settle->withdraw Step 4 separate Separate remaining solid via centrifugation or filtration (e.g., 0.22 µm PTFE filter) withdraw->separate Step 5 dilute Dilute the clear supernatant with a suitable solvent separate->dilute Step 6 analyze Determine concentration using a validated analytical method (e.g., HPLC, Gravimetric) dilute->analyze Step 7 calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate Step 8

Caption: Workflow for determining solubility using the isothermal saturation method.

Detailed Step-by-Step Protocol

1. Preparation:

  • Rationale: The addition of excess solid is crucial to ensure that the solution becomes saturated and remains so throughout the experiment. Sealing the vial prevents solvent evaporation, which would alter the concentration.
  • Procedure: To a series of glass vials, add an amount of N-Formyl-dl-phenylalanine that is known to be in excess of its estimated solubility. Add a precise volume of the desired organic solvent to each vial. Seal the vials tightly.

2. Equilibration:

  • Rationale: Achieving a true thermodynamic equilibrium is time-dependent. Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process. A duration of 24 to 48 hours is typically sufficient for most systems, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
  • Procedure: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed.

3. Separation of Solid and Liquid Phases:

  • Rationale: It is imperative to completely separate the undissolved solid from the saturated solution to prevent further dissolution during sample workup, which would lead to an overestimation of solubility.
  • Procedure: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. For accurate results, the supernatant should then be centrifuged at high speed, and the clear liquid collected, or filtered through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents).

4. Quantification:

  • Rationale: A validated analytical method is required for accurate concentration determination. High-Performance Liquid Chromatography (HPLC) is often preferred due to its specificity and sensitivity. The gravimetric method is a simpler alternative but may be less accurate for lower solubilities.
  • Procedure (HPLC):
  • Prepare a calibration curve using standard solutions of N-Formyl-dl-phenylalanine of known concentrations.
  • Dilute the saturated supernatant with a suitable mobile phase to bring its concentration within the range of the calibration curve.
  • Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.
  • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
  • Procedure (Gravimetric):
  • Accurately weigh an empty, dry container (e.g., an aluminum weigh boat).
  • Transfer a precise volume of the clear, saturated supernatant to the container and reweigh.
  • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen, followed by drying in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved.
  • The final weight of the residue corresponds to the mass of the solute in the initial volume of the supernatant.

5. Data Reporting:

  • Rationale: Clear and complete reporting of results is essential for reproducibility.
  • Procedure: Report the solubility in standard units such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was made.

Conclusion

While a comprehensive, publicly available dataset on the solubility of N-Formyl-dl-phenylalanine in a wide array of organic solvents is currently lacking, this guide provides a robust framework for researchers and professionals in the field. By understanding the key physicochemical drivers of solubility—namely solvent polarity and hydrogen bonding capacity—and by leveraging comparative data from the closely related N-Acetyl-L-phenylalanine, it is possible to make well-informed predictions about its behavior.

Ultimately, the most reliable path to obtaining precise solubility data is through empirical determination. The detailed Isothermal Saturation Method protocol provided herein offers a self-validating and accurate approach to generating this critical information. The application of this knowledge will undoubtedly facilitate more efficient process development, from reaction design to purification and formulation, in the many applications where N-Formyl-dl-phenylalanine is a key component.

References

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

  • ResearchGate. (n.d.). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. [Link]

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  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

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Unlocking the Potential: A Technical Guide to the Biological Activities of N-Formyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the known and potential biological activities of N-formyl-phenylalanine (fPhe), a molecule at the intersection of microbial signaling, innate immunity, and oncology. As a formylated amino acid, fPhe holds the potential to be recognized by the host's immune system, offering intriguing possibilities for therapeutic intervention. This document will delve into the current understanding of fPhe, its potential mechanisms of action, and provide detailed protocols for its investigation.

Introduction to N-Formyl-Phenylalanine: A Molecule of Interest

N-formylated peptides are recognized as potent initiators of the innate immune response.[1] These molecules, characterized by a formyl group attached to the N-terminal amino acid, are typically of bacterial or mitochondrial origin.[1][2] Upon release during bacterial infection or tissue damage, they act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), respectively. The most extensively studied of these is N-formyl-methionyl-leucyl-phenylalanine (fMLF), a powerful chemoattractant for neutrophils and other phagocytic cells.[1]

While the biological activities of fMLF are well-documented, the specific roles of its constituent formylated amino acids, such as N-formyl-phenylalanine, are less understood. This guide focuses on what is currently known about fPhe and explores its potential as a bioactive molecule in its own right.

Chemical and Physical Properties of N-Formyl-Phenylalanine:

PropertyValue
Chemical Formula C10H11NO3
Molecular Weight 193.2 g/mol
Appearance White crystalline powder
Solubility Soluble in water and organic solvents

Potential Biological Activities and Mechanisms of Action

The biological activities of N-formyl-phenylalanine are an emerging area of research. Current evidence points towards its involvement in immunomodulation and cancer.

Immunomodulatory Effects

One of the most intriguing potential activities of fPhe lies in its ability to modulate the immune response. A study has shown that substitutions of the N-terminal amino acid in a model peptide with other hydrophobic amino acids, including N-formyl-phenylalanine, did not significantly affect the ability of these analogues to sensitize target cells for M3a, Mtf alpha-specific cytotoxic T lymphocytes (CTLs).[3][4][5] This suggests that fPhe may play a role in the presentation of antigens to the immune system, potentially influencing T-cell responses.

Anti-Cancer Activity

There is evidence to suggest that N-formyl-phenylalanine possesses anti-tumor properties. Research has indicated that a derivative of N-formyl-phenylalanine, N-formyl sarcolysin, exhibits strong antitumor action on various cancer models, including Yashida sarcoma, Walker tumor, and reticulum-cell sarcoma.[6][7][8][9] The proposed mechanisms for this anti-cancer activity include the inhibition of protein synthesis and the disruption of nucleic acid incorporation, leading to chromosomal abnormalities in tumor cells.[6][7][8][9] Furthermore, electron microscopy studies have revealed that this compound can induce progressive degeneration of mitochondria within cancer cells.[6][7][8][9]

Potential Interaction with Formyl Peptide Receptors (FPRs)

A central hypothesis regarding the biological activity of N-formyl-phenylalanine is its potential to act as a ligand for the formyl peptide receptor (FPR) family. FPRs are a class of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system by recognizing N-formylated peptides.[1] The human FPR family consists of three members: FPR1, FPR2, and FPR3.

While the potent tripeptide fMLF is a well-established agonist for FPRs, particularly FPR1, direct and conclusive evidence for the binding and activation of FPRs by the single amino acid N-formyl-phenylalanine is currently limited in the scientific literature. It is plausible that fPhe may act as a weak or biased agonist for these receptors. Biased agonism is a phenomenon where different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways.[1]

Hypothesized FPR-Mediated Signaling by N-Formyl-Phenylalanine:

If N-formyl-phenylalanine does interact with FPRs, it could potentially trigger a cascade of intracellular signaling events. The canonical FPR signaling pathway involves the activation of G proteins, leading to downstream effects such as:

  • Calcium Mobilization: Activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

  • MAPK Pathway Activation: Activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and inflammation.

  • PI3K/Akt Pathway Activation: Activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a role in cell survival and metabolism.

The following diagram illustrates the potential signaling pathways that could be activated by N-formyl-phenylalanine upon binding to an FPR.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm fPhe N-Formyl-Phenylalanine FPR Formyl Peptide Receptor (FPR) fPhe->FPR Binding G_protein G Protein (α, βγ subunits) FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC α subunit PI3K PI3K G_protein->PI3K βγ subunits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Cellular Responses (Chemotaxis, Cytokine Release, Phagocytosis, Gene Expression) Ca_release->Cellular_response MAPK_pathway MAPK Pathway (ERK, p38, JNK) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_response Akt Akt PI3K->Akt Activates Akt->Cellular_response

Caption: Potential FPR-mediated signaling by N-formyl-phenylalanine.

Experimental Protocols for the Investigation of N-Formyl-Phenylalanine

To facilitate further research into the biological activities of N-formyl-phenylalanine, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of N-Formyl-Phenylalanine

N-formyl-phenylalanine can be synthesized in the laboratory for research purposes.

Protocol: Synthesis of N-Formyl-Phenylalanine

  • Materials:

    • L-phenylalanine

    • Formamide

    • Nitrogen gas supply

    • Heating apparatus (e.g., heating mantle with a stirrer)

    • Round bottom flask

    • Condenser

  • Procedure:

    • In a round bottom flask, create a slurry of L-phenylalanine (e.g., 1.65 g, 10 mmol) in formamide (e.g., 4.0 ml, 100 mmol).

    • Place the flask under a nitrogen atmosphere.

    • Heat the slurry to 90°C with stirring for approximately 45 minutes. The mixture should become a homogeneous solution.

    • Monitor the conversion of phenylalanine to its N-formyl derivative using a suitable analytical technique, such as proton NMR.

    • Once the desired conversion is achieved, the product can be purified using standard techniques such as crystallization or chromatography.

Calcium Mobilization Assay

This assay is used to determine if N-formyl-phenylalanine can induce calcium flux in cells expressing FPRs, which is a hallmark of Gq-coupled GPCR activation.[10][11][12][13][14]

Protocol: In Vitro Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 cells stably expressing FPR1, or neutrophil-like HL-60 cells) in appropriate growth medium.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage from the cells.

    • Remove the growth medium from the wells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Compound Preparation and Assay:

    • Prepare a stock solution of N-formyl-phenylalanine in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in an appropriate assay buffer.

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Inject the N-formyl-phenylalanine solutions into the wells and immediately begin recording the fluorescence intensity over time.

    • As a positive control, use a known FPR agonist like fMLF.

    • As a negative control, use the assay buffer alone.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the response for each concentration of N-formyl-phenylalanine and plot a dose-response curve to determine the EC50 value.

Caption: Workflow for a neutrophil chemotaxis assay.

Competitive Radioligand Binding Assay

This assay can be used to determine if N-formyl-phenylalanine can directly compete with a known radiolabeled ligand for binding to FPRs. [15][16][17][18][19] Protocol: FPR1 Competitive Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing FPR1. This typically involves cell lysis and ultracentrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FPR1 ligand (e.g., [3H]fMLF), and varying concentrations of unlabeled N-formyl-phenylalanine.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FPR1 agonist like fMLF).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of N-formyl-phenylalanine.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

Future Directions and Conclusion

The study of N-formyl-phenylalanine is in its early stages, and many questions remain to be answered. Future research should focus on:

  • Definitive Receptor Interaction: Elucidating whether N-formyl-phenylalanine directly binds to and activates FPRs, and if so, characterizing its binding affinity and agonist profile (full, partial, or biased).

  • Natural Occurrence: Investigating the conditions under which N-formyl-phenylalanine is produced by bacteria or released from mitochondria in vivo.

  • In Vivo Efficacy: Evaluating the immunomodulatory and anti-cancer effects of N-formyl-phenylalanine in preclinical animal models.

  • Structure-Activity Relationship: Synthesizing and testing derivatives of N-formyl-phenylalanine to understand the structural requirements for its biological activity.

References

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  • PLOS Pathogens. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • PubMed. (1995). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. Retrieved from [Link]

  • Molecules. (2019). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. Retrieved from [Link]

  • Science. (2017). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Retrieved from [Link]

  • Science. (2017). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Enzymatic Resolution of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. The resolution of racemic mixtures—equimolar mixtures of both enantiomers—into their constituent pure enantiomers is, therefore, a cornerstone of modern drug synthesis. L-phenylalanine, an essential amino acid, serves as a vital chiral building block for numerous pharmaceuticals, including the well-known artificial sweetener Aspartame.

Chemical methods for chiral resolution can be arduous, often requiring stoichiometric amounts of expensive chiral resolving agents and harsh reaction conditions. In contrast, enzymatic kinetic resolution presents an elegant and highly efficient alternative. This "green chemistry" approach leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers under mild, aqueous conditions, offering high yields and exceptional enantiomeric purity.[1][2]

This guide provides a comprehensive overview and a detailed protocol for the kinetic resolution of N-Formyl-dl-phenylalanine using Aminoacylase I, a robust and commercially available enzyme. We will delve into the mechanistic underpinnings of the process, provide a step-by-step experimental workflow, and detail the analytical methods required to validate the resolution's success.

Scientific Principle: Stereoselective Hydrolysis by Aminoacylase I

The enzymatic resolution of N-Formyl-dl-phenylalanine hinges on the stereoselective action of Aminoacylase I (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14).[3][4][5] This enzyme, typically sourced from microorganisms like Aspergillus melleus or from porcine kidney, is a metalloenzyme that catalyzes the hydrolysis of N-acyl groups from L-amino acids. Crucially, the enzyme is stereospecific and does not act on the corresponding D-enantiomer.[3]

The process begins with a racemic mixture of N-Formyl-dl-phenylalanine. When this substrate is incubated with Aminoacylase I, the enzyme selectively catalyzes the hydrolysis of the formyl group from the L-enantiomer, yielding free L-phenylalanine and formic acid. The N-Formyl-d-phenylalanine remains unreacted.

This enzymatic transformation results in a mixture containing three key components:

  • L-Phenylalanine (the desired product)

  • N-Formyl-d-phenylalanine (the unreacted substrate)

  • Aminoacylase I (the biocatalyst)

The significant differences in the physicochemical properties, particularly the solubility of L-phenylalanine and N-Formyl-d-phenylalanine at different pH values, form the basis for their subsequent separation and purification.

G cluster_0 Racemic Substrate cluster_1 Enzymatic Reaction cluster_2 Post-Reaction Mixture N-Formyl-dl-Phe N-Formyl-dl-phenylalanine (Racemic Mixture) Reaction Stereoselective Hydrolysis N-Formyl-dl-Phe->Reaction Enzyme Aminoacylase I (L-specific) Enzyme->Reaction L-Phe L-Phenylalanine Reaction->L-Phe Hydrolyzes L-enantiomer N-Formyl-d-Phe N-Formyl-d-phenylalanine Reaction->N-Formyl-d-Phe D-enantiomer unreacted

Caption: Mechanism of Aminoacylase I-catalyzed kinetic resolution.

Experimental Guide

Part 1: Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
N-Formyl-dl-phenylalanine≥98%Major Chemical Supplier
Aminoacylase I from Aspergillus melleus≥0.5 units/mgSigma-Aldrich (Cat. No. 01818)
Cobalt(II) Chloride Hexahydrate (CoCl₂)ACS ReagentMajor Chemical Supplier
Sodium Hydroxide (NaOH)ACS ReagentMajor Chemical Supplier
Hydrochloric Acid (HCl), concentratedACS ReagentMajor Chemical Supplier
Ethyl AcetateHPLC GradeMajor Chemical Supplier
L-Phenylalanine Standard≥99.5%Major Chemical Supplier
D-Phenylalanine Standard≥99.5%Major Chemical Supplier
Deionized WaterType I---
0.2 µm Syringe Filters------
Chiral HPLC Column (e.g., CROWNPAK CR+)------
Part 2: Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 10 mmol of racemic substrate.

Step 2.1: Preparation of Solutions

  • Substrate Solution (0.1 M): Dissolve 1.93 g of N-Formyl-dl-phenylalanine in approximately 80 mL of deionized water in a 250 mL beaker.

  • pH Adjustment: Gently warm the solution to 35-40°C to aid dissolution. While stirring, slowly add 1.0 M NaOH dropwise until the substrate is fully dissolved and the pH of the solution is adjusted to 8.0.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and bring it to the final volume with deionized water.

  • Enzyme Solution: Prepare a stock solution of Aminoacylase I at a concentration of 10 mg/mL in cold (4°C) 10 mM phosphate buffer (pH 7.5).

  • Activator Solution (10 mM CoCl₂): Dissolve 23.8 mg of CoCl₂·6H₂O in 10 mL of deionized water.

Causality Note: The choice of pH 8.0 is based on the optimal activity range for Aminoacylase I from Aspergillus melleus. Cobalt (II) ions have been shown to act as activators for this enzyme, enhancing its catalytic activity.

Step 2.2: Enzymatic Hydrolysis

  • Reaction Setup: Transfer the 100 mL of the prepared substrate solution to a 250 mL temperature-controlled reaction vessel equipped with a magnetic stirrer and a calibrated pH probe. Set the temperature to 40°C.

  • Enzyme Activation: Add 1.0 mL of the 10 mM CoCl₂ solution to the substrate solution to achieve a final concentration of 0.1 mM. Allow the solution to equilibrate for 5 minutes.

  • Initiate Reaction: Add the Aminoacylase I solution to the reaction vessel. A typical enzyme loading is 10-20 mg of enzyme (5-10 units) per gram of substrate.

  • pH Control: The hydrolysis of the N-formyl group releases formic acid, causing the pH to drop. Maintain the pH at 8.0 by the controlled, automated, or manual addition of 1.0 M NaOH.

  • Monitoring the Reaction: The reaction progress can be monitored by tracking the volume of NaOH consumed. The reaction is considered complete when NaOH consumption ceases, which typically occurs within 12-24 hours. Alternatively, samples can be taken periodically for HPLC analysis.

Step 2.3: Product Isolation and Purification

This separation strategy exploits the differential solubility of L-phenylalanine and N-Formyl-d-phenylalanine. L-phenylalanine is zwitterionic and has its isoelectric point (pI) around 5.5, where its aqueous solubility is lowest. N-Formyl-d-phenylalanine, with its protected amino group, remains more soluble under these conditions.

  • Enzyme Denaturation: At the completion of the reaction, heat the mixture to 80-90°C for 15 minutes to denature and precipitate the enzyme. Cool the mixture to room temperature and remove the precipitated enzyme by centrifugation (4000 x g for 15 min) or filtration.

  • Acidification and Precipitation: Transfer the clear supernatant to a clean beaker. While stirring, slowly add 2 M HCl to adjust the pH to the isoelectric point of L-phenylalanine (~pH 5.5).

  • Crystallization: As the pH approaches 5.5, a white precipitate of L-phenylalanine will form. Cool the mixture in an ice bath (0-4°C) for at least 2 hours to maximize crystallization.

  • Collection of L-Phenylalanine: Collect the crystalline L-phenylalanine by vacuum filtration. Wash the crystals with two small portions of cold deionized water, followed by a wash with cold ethanol to facilitate drying. Dry the product under vacuum.

  • Isolation of N-Formyl-d-phenylalanine: The filtrate contains the soluble N-Formyl-d-phenylalanine. Acidify the filtrate further to pH ~2.0 with concentrated HCl. Extract the N-Formyl-d-phenylalanine into an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the N-Formyl-d-phenylalanine as a solid.

Caption: Workflow for the resolution and separation process.

Part 3: Analytical Validation

Accurate determination of the enantiomeric excess (e.e.) is critical to validate the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method.

3.1 Sample Preparation

  • L-Phenylalanine Product: Accurately weigh ~10 mg of the dried L-phenylalanine product and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Reaction Monitoring: Dilute aliquots from the reaction mixture 1:100 with the mobile phase.

  • Filter all samples through a 0.2 µm syringe filter before injection.

3.2 Chiral HPLC Method

ParameterRecommended Condition
Column Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T) or similar
Mobile Phase Methanol / 2 mM Sodium 1-octanesulfonate (e.g., 75:25 v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

3.3 Data Analysis

  • Establish Retention Times: Inject standards of pure L-phenylalanine and D-phenylalanine to determine their respective retention times.

  • Analyze Product Sample: Inject the prepared sample of the L-phenylalanine product.

  • Calculate Enantiomeric Excess (e.e.): The e.e. of the L-phenylalanine product is calculated from the peak areas of the L- and D-enantiomers in the chromatogram using the following formula:

    e.e. (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] × 100

A successful resolution should yield L-phenylalanine with an e.e. > 99%.

Troubleshooting and Advanced Considerations

  • Low Conversion Rate: If the reaction stalls, consider adding more enzyme or checking the calibration of the pH probe. Ensure the reaction temperature is maintained. The activity of some aminoacylases can be enhanced by the presence of Co²⁺ ions.

  • Poor L-Phenylalanine Yield: Incomplete precipitation can lead to loss of product. Ensure the pH is accurately adjusted to the isoelectric point and allow sufficient time for crystallization at low temperatures.

  • Enzyme Reusability (Immobilization): For industrial applications or repeated use, immobilizing the Aminoacylase I on a solid support is highly recommended. Immobilization enhances the enzyme's thermal and operational stability and simplifies its removal from the reaction mixture, allowing for multiple reaction cycles and significantly reducing costs.

Conclusion

The enzymatic kinetic resolution of N-Formyl-dl-phenylalanine using Aminoacylase I is a powerful, efficient, and environmentally benign method for producing enantiomerically pure L-phenylalanine. The high stereoselectivity of the enzyme, coupled with mild reaction conditions and a straightforward separation protocol based on differential solubility, makes this an attractive strategy for both academic research and industrial-scale synthesis. The principles and protocols outlined in this guide provide a robust framework for scientists and developers to successfully implement this valuable technique in their pursuit of chirally pure molecules.

References

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Lomenova, A., & Hroboňová, K. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. Retrieved from [Link]

  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3314-3323. Retrieved from [Link]

  • Lomenova, A., & Hroboňová, K. (2020). Application of achiral-chiral two dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical chromatography : BMC, 35(2), e4972. Retrieved from [Link]

  • ResearchGate. (n.d.). a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade...). Retrieved from [Link]

  • Poppe, L., & Rétey, J. (2005). Asymmetric Synthesis with Enzymes. Wiley-VCH.
  • ResearchGate. (n.d.). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aminoacylase – Knowledge and References. Retrieved from [Link]

  • Wretlind, K. A. J. (1950). RESOLUTION OF RACEMIC PHENYLALANINE. Journal of Biological Chemistry, 186(1), 221-226. Retrieved from [Link]

  • BioVendor R&D. (n.d.). Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). Retrieved from [Link]

  • Van Coster, R., et al. (2012). The molecular basis of aminoacylase 1 deficiency. Orphanet Journal of Rare Diseases, 7, 63. Retrieved from [Link]

  • Bommarius, A. S., & Riebel, B. R. (2004).
  • UniProt. (n.d.). ACY1 - Aminoacylase-1 - Homo sapiens (Human). Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of N-Formyl-dl-phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. N-Formyl-phenylalanine serves as a crucial chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Therefore, the ability to accurately separate and quantify its D- and L-enantiomers is essential for quality control, process monitoring, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this task, offering high resolution, sensitivity, and reproducibility.[1] This application note presents a detailed, robust, and validated protocol for the baseline separation of N-Formyl-dl-phenylalanine enantiomers using a macrocyclic glycopeptide-based CSP. We will delve into the mechanistic principles of the separation, provide a step-by-step methodology, and discuss key parameters that ensure a reliable and efficient analysis.

Principle of Chiral Recognition

The cornerstone of this method is the selection of an appropriate Chiral Stationary Phase (CSP). For N-protected amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, have demonstrated exceptional enantioselectivity.[2][3]

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector bonded to the silica support. The teicoplanin selector possesses a complex three-dimensional structure with multiple chiral centers and various functional groups, including carboxylates, amines, and hydroxyls.[4] This intricate architecture allows for several simultaneous interactions with the analyte enantiomers:

  • Hydrogen Bonding: Interactions between the amide and carboxyl groups of N-Formyl-phenylalanine and the peptide backbone of the selector.

  • Ionic Interactions: The acidic and basic sites on the glycopeptide can interact with the carboxyl group of the analyte. The ionization state, controlled by mobile phase pH, is therefore a critical parameter.

  • Steric Hindrance (Inclusion): The basket-like shape of the macrocycle can create steric hindrance, where one enantiomer fits more favorably into the chiral cavity than the other.[5]

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and CSP contribute to the overall interaction energy.

The enantiomer that forms the more stable, higher-energy complex will be retained longer on the column, resulting in its later elution and enabling separation. For separations on teicoplanin-based CSPs, the D-enantiomer of amino acid derivatives is often more strongly retained.[4]

Experimental Workflow Overview

The entire process, from sample preparation to final analysis, follows a systematic and reproducible workflow designed for clarity and efficiency.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol/Acetic Acid/TEA) B Dissolve N-Formyl-dl-phenylalanine Standard in Mobile Phase A->B D Inject Prepared Sample B->D Sample Injection C Equilibrate Chirobiotic T Column with Mobile Phase C->D E Isocratic Elution & Chiral Separation D->E F UV Detection at 260 nm E->F G Integrate Peak Areas for D- and L-Enantiomers F->G Chromatogram H Calculate Resolution (Rs) & Enantiomeric Purity (% ee) G->H

Caption: Experimental workflow for N-Formyl-phenylalanine enantiomer separation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where adherence to the specified parameters yields predictable and reproducible results.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Chemicals:

    • N-Formyl-dl-phenylalanine (racemic standard)

    • Methanol (HPLC Grade)

    • Glacial Acetic Acid (ACS Grade)

    • Triethylamine (TEA) (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 1000 mL of HPLC-grade Methanol into a suitable clean, glass reservoir.

    • Using a micropipette, add 0.3 mL of Glacial Acetic Acid to the methanol.

    • Using a separate micropipette, add 0.2 mL of Triethylamine to the methanol.

    • The final mobile phase composition is Methanol / Acetic Acid / Triethylamine (100 / 0.03 / 0.02, v/v/v).

    • Mix thoroughly by swirling and sonicate for 10-15 minutes to degas the solution.

    • Scientist's Note: The small amounts of acid (acetic acid) and base (triethylamine) are crucial. They act as mobile phase modifiers that control the ionization state of both the analyte's carboxylic acid group and the stationary phase's ionizable groups, significantly improving peak shape and enhancing enantioselectivity.[3]

  • Standard Sample Preparation:

    • Accurately weigh approximately 10 mg of N-Formyl-dl-phenylalanine into a 10 mL volumetric flask.

    • Add approximately 7 mL of the prepared mobile phase to the flask.

    • Vortex or sonicate gently until the standard is completely dissolved.

    • Bring the flask to the final volume with the mobile phase.

    • The final concentration is approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters
ParameterSetting
Column Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.03 / 0.02, v/v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 260 nm
Run Time Approximately 15 minutes

Expected Results & Discussion

Executing the protocol as described should yield a chromatogram with two distinct, well-resolved peaks corresponding to the N-Formyl-L-phenylalanine and N-Formyl-D-phenylalanine enantiomers.

Typical Performance Data

The following table summarizes the expected chromatographic results.

ParameterN-Formyl-L-phenylalanineN-Formyl-D-phenylalanine
Retention Time (t_R)~ 8.5 min~ 10.2 min
Selectivity Factor (α) \multicolumn{2}{c}{1.20}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Note: Retention times are approximate and may vary slightly based on system dwell volume, column age, and exact mobile phase preparation.

Discussion: A resolution value (R_s) greater than 1.5 indicates baseline separation, which is essential for accurate quantification. The selectivity factor (α), a measure of the separation between the two peaks, should be consistently above 1.1. The elution order, with the L-enantiomer eluting first, is typical for this class of compounds on a teicoplanin-based CSP under these polar organic mode conditions.

Method Development Logic

The development of a robust chiral method is a systematic process. The following diagram illustrates the logical decisions made to arrive at the final protocol, a common strategy in chiral separations.[1][5]

G A Analyte Characterization (N-Formyl-phenylalanine: Acidic, Aromatic) B CSP Screening A->B C Polysaccharide-Based (e.g., Cellulose) B->C Screen 1 D Macrocyclic Glycopeptide (e.g., Teicoplanin) B->D Screen 2 (Best Candidate) E Pirkle-Type B->E Screen 3 F Select Mobile Phase Mode (Polar Organic) D->F G Optimize Modifiers (Acid/Base Ratio) F->G H Final Method Validation G->H

Caption: Logical workflow for chiral method development.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (R_s < 1.5) 1. Column degradation.2. Incorrect mobile phase composition.3. Flow rate is too high.1. Flush column or replace if necessary.2. Prepare fresh mobile phase, verifying modifier concentrations.3. Reduce flow rate (e.g., to 0.8 mL/min).
Peak Tailing 1. Unwanted secondary ionic interactions.2. Sample overload.1. Slightly adjust the acid/base modifier ratio in the mobile phase.2. Reduce sample concentration or injection volume.
Drifting Retention Times 1. Column temperature fluctuation.2. Non-equilibrated column.3. Mobile phase composition changing (evaporation).1. Ensure column oven is stable at 25 °C.2. Equilibrate column for at least 30-60 minutes.3. Keep mobile phase reservoir capped.

Conclusion

This application note provides a comprehensive and reliable HPLC method for the chiral separation of N-Formyl-dl-phenylalanine enantiomers. By employing a teicoplanin-based chiral stationary phase in a polar organic mobile phase, baseline resolution is consistently achieved. The detailed protocol and discussion of the underlying scientific principles offer researchers and drug development professionals a robust tool for assessing the enantiomeric purity of this critical chiral intermediate, ensuring product quality and safety.

References

  • Phenomenex, Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • PubMed. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column.
  • Phenomenex, Inc. Chiral HPLC Separations Guidebook.
  • Regis Technologies, Inc. Chiral Stationary Phases Brochure.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • BenchChem. (2025). Application Note: Chiral Separation of N-acetyl-D/L-phenylalanine Enantiomers by HPLC.

Sources

N-Formyl-dl-phenylalanine in peptide synthesis and modification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Formyl-dl-phenylalanine in Peptide Synthesis and Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of N-Formyl-dl-phenylalanine in peptide research. As a Senior Application Scientist, my objective is to deliver not just procedural steps, but the underlying rationale and field-proven insights to ensure successful experimental outcomes. We will explore the dual application of this molecule: its direct incorporation into peptide sequences and its role as a target for post-synthesis modification, grounded in its significant biological relevance.

Introduction: The Significance of the N-Formyl Moiety

The formyl group, though simple in structure (-CHO), imparts profound biological activity to peptides. Its most well-known role is in bacterial protein synthesis, where N-formylmethionine (fMet) serves as the initiating amino acid.[1][2][3] This bacterial signature is a powerful trigger for the mammalian innate immune system. N-formylated peptides, released by bacteria or damaged mitochondria, are recognized as pathogen- or damage-associated molecular patterns (PAMPs/DAMPs) by a specific class of G-protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[4][5][6][7] The interaction of N-formyl peptides with these receptors initiates a cascade of immune responses, including chemotaxis, phagocytosis, and the release of inflammatory mediators, making them crucial molecules in host defense and inflammation.[6][7][8]

While fMet is the canonical example, the formylation of other amino acids, including phenylalanine, is of significant interest for developing synthetic peptide agonists and antagonists for FPRs, thereby creating tools to study and modulate immune responses.[1] N-Formyl-dl-phenylalanine is a key building block in this endeavor. This guide details the two primary strategies for creating N-formyl-phenylalanine-containing peptides:

  • Direct Incorporation: Using N-Formyl-dl-phenylalanine as a building block during Solid-Phase Peptide Synthesis (SPPS).

  • Post-Translational Modification: Synthesizing the peptide and subsequently adding the formyl group to the N-terminal phenylalanine residue.

Part 1: Direct Incorporation of N-Formyl-dl-phenylalanine via SPPS

The most straightforward method to obtain a peptide with an N-terminal N-formyl-phenylalanine is to use the pre-formylated amino acid directly in the final coupling step of an Fmoc-based solid-phase peptide synthesis (SPPS) workflow. The formyl group effectively serves as a terminal capping agent, preventing further elongation.

Causality Behind the Method: By introducing N-Formyl-dl-phenylalanine as the last residue, the N-terminal α-amino group is already blocked. This simplifies the synthesis by eliminating the final Fmoc deprotection step, thus reducing exposure of the peptide to basic conditions (piperidine) which can sometimes cause side reactions. This approach guarantees formylation exclusively at the N-terminus.

Workflow for Direct Incorporation

cluster_0 SPPS Elongation cluster_1 Final Coupling & Cleavage Resin 1. Start with pre-loaded Resin (e.g., Fmoc-AA-Wang Resin) Swell 2. Swell Resin in DMF Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. DMF Wash Deprotect->Wash1 Couple 5. Couple next Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 6. DMF Wash Couple->Wash2 Repeat Repeat Steps 3-6 for peptide sequence Wash2->Repeat Deprotect_Final 7. Final Fmoc Deprotection Repeat->Deprotect_Final Wash3 8. DMF Wash Deprotect_Final->Wash3 Couple_ForPhe 9. Couple N-Formyl-dl-phenylalanine Wash3->Couple_ForPhe Wash4 10. Wash (DMF, then DCM) Couple_ForPhe->Wash4 Cleave 11. Cleave & Deprotect Side Chains (TFA Cocktail) Wash4->Cleave Purify 12. Precipitate, Purify (RP-HPLC) & Analyze (MS) Cleave->Purify cluster_0 Peptide Synthesis cluster_1 On-Resin Formylation cluster_2 Cleavage & Analysis SPPS 1. Synthesize Peptide using Standard Fmoc-SPPS Deprotect 2. Final Fmoc Deprotection (20% Piperidine/DMF) SPPS->Deprotect Wash1 3. Thorough DMF Wash Deprotect->Wash1 Swell 4. Swell Resin in DMF Wash1->Swell AddReagents 5. Add Formylation Cocktail (Formic Acid, Pyridine, Acetic Anhydride) Swell->AddReagents React 6. React at Room Temperature AddReagents->React Wash2 7. Wash (DMF, then DCM) React->Wash2 Cleave 8. Cleave & Deprotect Side Chains (TFA Cocktail) Wash2->Cleave Purify 9. Precipitate, Purify (RP-HPLC) & Analyze (MS) Cleave->Purify

Caption: On-resin N-formylation workflow after standard peptide synthesis.

Protocol 2: Rapid On-Resin N-Formylation

This protocol is adapted from a highly efficient one-pot method that provides near-quantitative yields for a wide range of peptides. [9][10]It is performed at room temperature and uses common, stable chemicals.

Materials:

  • Peptidyl-resin with a free N-terminal amine (e.g., a phenylalanine at the N-terminus)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Pyridine

  • Formic Acid (≥95%)

  • Acetic Anhydride

  • DCM (Dichloromethane)

  • Cleavage Cocktail and ether for workup

Comparative Reaction Conditions

MethodActivating AgentTemperatureTimeTypical YieldReference
One-Pot Acetic AnhydrideRoom Temp~30 min>90%[9][10]
DCC-Activated DCC0°C then 4°C4h + Overnight70-75%[11][12]

Procedure (One-Pot Method):

  • Resin Preparation: Start with the fully synthesized, N-terminally deprotected peptidyl-resin (0.1 mmol). Swell the resin in DMF (~2 mL) for 30 minutes in the reaction vessel.

  • Reagent Addition:

    • To the swollen resin, add pyridine (10 eq., ~81 µL).

    • Add formic acid (10 eq., ~38 µL).

    • Agitate the mixture for 2 minutes.

  • Activation and Formylation:

    • Slowly add acetic anhydride (10 eq., ~94 µL) to the mixture over 5-10 minutes while stirring. Caution: The reaction can be exothermic.

    • Continue to agitate the reaction at room temperature for an additional 20 minutes.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times).

  • Cleavage and Purification:

    • Dry the resin and proceed with standard TFA-based cleavage, precipitation, purification, and analysis as described in Protocol 1. The expected mass will show an increase of 28.01 Da compared to the non-formylated peptide.

Part 3: Deformylation Strategies

While the goal is often to create N-formylated peptides, there are instances where the formyl group is used as a temporary protecting group for the N-terminus. In such cases, its removal is necessary. Deformylation requires specific conditions that differ from standard Fmoc or Boc deprotection.

Causality Behind the Method: The formyl amide bond is stable to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS, making it an orthogonal protecting group. [13]Its removal can be achieved using nucleophilic reagents like hydrazine or hydroxylamine under controlled pH. For instance, reacting the N-formylated peptide with hydroxylamine hydrochloride in a protic solvent effectively cleaves the formyl group. [14]Another method involves using hydrazine at a carefully controlled acidic pH (1-3.5) to ensure high yields and minimize side reactions. [15]

Protocol 3: Deformylation with Hydroxylamine Hydrochloride

This protocol is suitable for N-formylated peptide esters in a solution phase after cleavage from the resin.

Materials:

  • N-formylated peptide

  • Hydroxylamine hydrochloride

  • Methanol (or other suitable alcohol)

  • Sodium acetate (optional, for pH adjustment)

Procedure:

  • Dissolution: Dissolve the N-formylated peptide (10 mmol) and hydroxylamine hydrochloride (50 mmol, 5 eq.) in methanol (~12 mL). [14]2. pH Adjustment (Optional): To modulate reactivity, a portion of the hydroxylamine salt can be converted to its acetate salt by adding sodium acetate (10 mmol, 1 eq.). [14]3. Reaction: Stir the solution at an elevated temperature (e.g., 70°C) for 1.5 to 4 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected peptide.

  • Workup: Once the reaction is complete, the product can be isolated through standard purification techniques like RP-HPLC.

References

  • Wikipedia. N-Formylmethionine. [Link]

  • ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. [Link]

  • ResearchGate. N-Formylmethionine (fMet) synthesis. [Link]

  • PNAS. Further studies on the initiation of protein synthesis with N-formylmethionine in E. coli extracts. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. [Link]

  • Cloud-Clone Corp. N-Formylmethionine (FMET). [Link]

  • Quora. Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes?[Link]

  • PubMed. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. [Link]

  • National Institutes of Health. (2016). Solid Phase Formylation of N-Terminus Peptides. [Link]

  • ResearchGate. (2016). Solid Phase Formylation of N-Terminus Peptides. [Link]

  • National Institutes of Health. N-Formyl-dl-phenylalanine. [Link]

  • ResearchGate. (2015). Recognition of Bacterial Signal Peptides by Mammalian Formyl Peptide Receptors. [Link]

  • PubMed. (2015). Recognition of bacterial signal peptides by mammalian formyl peptide receptors: a new mechanism for sensing pathogens. [Link]

  • ChemBK. N-FORMYL-PHENYLALANINE. [Link]

  • ResearchGate. Schematic indicating that a large number of formylated bacterial signal peptides are capable of triggering immune responses by activation of FPR1 and FPR2. [Link]

  • MDPI. (2022). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]

  • MDPI. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. [Link]

  • ResearchGate. Proposed mechanism of peptide N‐formylation and CO formation as side.... [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of N-formyl-L-phenylalanine. [Link]

  • Google Patents. Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • National Institutes of Health. Techniques for neuropeptide determination. [Link]

  • The Royal Society of Chemistry. m-Formyl Phenylalanine Synthesis. [Link]

  • ACS Publications. The Use of N-Formylamino Acids in Peptide Synthesis. [Link]

  • ResearchGate. Tandem decarboxylation – N‐formylation of phenylalanine (1 a, ) versus.... [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • MDPI. (2016). Solid Phase Formylation of N-Terminus Peptides. [Link]

  • ChemWhat. N-FORMYL-DL-PHENYLALANINE CAS#: 4289-95-6. [Link]

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

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  • Angene. DL-Phenylalanine in Pharmaceutical Synthesis: A Key Intermediate. [Link]

  • National Institutes of Health. (2020). N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells. [Link]

  • Frontiers. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Link]

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Application Note: Analytical Strategies for the Quantification of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of N-Formyl-dl-phenylalanine in various matrices. N-Formyl-dl-phenylalanine, an important derivative of the amino acid phenylalanine, serves as a key intermediate in biochemical research and pharmaceutical synthesis[1]. Accurate quantification is critical for process monitoring, quality control, and research applications. This document outlines two robust analytical methods: a widely applicable Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Furthermore, it addresses the crucial aspect of chiral separation to resolve the D- and L-enantiomers. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, validation parameters according to international guidelines, and practical insights for implementation in a laboratory setting.

Introduction: The Analytical Imperative

N-Formyl-dl-phenylalanine (MW: 193.20 g/mol , Formula: C₁₀H₁₁NO₃) is a white crystalline powder formed by the formylation of phenylalanine[1][2][3]. Its presence and concentration are critical parameters in various chemical and biological systems. The analytical challenge lies not only in achieving sensitive and accurate quantification but also in dealing with the racemic nature of the "dl" mixture. The choice of analytical method is therefore dictated by the specific requirements of the application, such as the required sensitivity, the complexity of the sample matrix, and the need to differentiate between enantiomers.

This guide is structured to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy. We will begin with a foundational HPLC-UV method, followed by an advanced LC-MS/MS approach, and conclude with a discussion on chiral resolution.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is the workhorse of many analytical laboratories. It offers a balance of reliability, cost-effectiveness, and performance, making it ideal for routine quality control and assays where analyte concentrations are relatively high.

Principle of the Method

This method leverages the inherent hydrophobicity of the N-Formyl-dl-phenylalanine molecule, imparted by its phenyl group, to achieve separation on a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analyte, with separation based on its partitioning between the two phases. Quantification is achieved by measuring the absorbance of ultraviolet (UV) light by the phenyl group's chromophore. The selection of a C18 column is a deliberate choice to maximize hydrophobic interactions, leading to good retention and resolution from more polar impurities.

Experimental Protocol

A. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • N-Formyl-dl-phenylalanine reference standard (≥99% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Ortho-phosphoric acid (H₃PO₄), analytical grade.

    • Water, HPLC grade or Milli-Q.

B. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. This acidic pH ensures the carboxylic acid group on the analyte is protonated, leading to a single ionic form and sharper chromatographic peaks.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Formyl-dl-phenylalanine reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 diluent.

C. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection Wavelength: 215 nm. The aromatic ring provides strong absorbance at lower UV wavelengths. A DAD can be used to confirm peak purity.

  • Gradient Elution:

    • 0-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (Re-equilibration)

D. Sample Preparation

  • Dissolve the sample mixture in the 50:50 diluent to achieve a theoretical concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove particulates and prevent column clogging.

Workflow and Data Presentation

The general workflow for this method is straightforward, involving sample preparation, chromatographic separation, and data analysis.

HPLC_UV_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Quantification Sample Sample Mixture Solubilize Solubilize & Dilute Sample->Solubilize Standard Reference Standard Standard->Solubilize Filter Filter (0.45 µm) Solubilize->Filter HPLC HPLC System Filter->HPLC C18 C18 Column Separation HPLC->C18 UV UV Detection (215 nm) C18->UV Chromatogram Generate Chromatogram UV->Chromatogram CalCurve Build Calibration Curve Chromatogram->CalCurve Quantify Quantify Concentration CalCurve->Quantify

Caption: RP-HPLC-UV experimental workflow.

Method Validation

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH)[4].

Parameter Typical Acceptance Criteria Rationale
Specificity Analyte peak is well-resolved from other components; peak purity index > 990 (DAD).Ensures the signal is from the analyte only, without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over the calibration range.Confirms a direct proportional relationship between concentration and detector response.
Accuracy 80-120% recovery for spiked samples (98-102% for drug substance).Measures the closeness of the experimental value to the true value.
Precision Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.Demonstrates the method's consistency and reproducibility.
LOD Signal-to-Noise ratio (S/N) of 3:1.The lowest concentration that can be reliably detected.
LOQ S/N of 10:1; accuracy and precision criteria met.The lowest concentration that can be accurately quantified.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level impurity quantification, LC-MS/MS is the gold standard[5][6].

Principle of the Method

This technique couples the powerful separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and virtually eliminates matrix interference[7]. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations during sample processing[5][8].

Experimental Protocol

A. Instrumentation and Reagents

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm for UPLC systems).

  • Reagents:

    • N-Formyl-dl-phenylalanine reference standard.

    • Optional but Recommended: N-Formyl-dl-phenylalanine-¹³C₆ stable isotope-labeled internal standard (IS).

    • Acetonitrile (LC-MS grade).

    • Formic Acid (LC-MS grade).

    • Water (LC-MS grade).

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier essential for efficient ESI ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard/IS Solutions: Prepare stock and working solutions in 50:50 Water:Acetonitrile.

C. LC-MS/MS Conditions

  • LC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient: Use a gradient similar to the HPLC-UV method, optimized for the shorter column.

  • MS Conditions (Example for Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions:

      • Analyte: Q1: 194.2 m/z ([M+H]⁺) → Q3: 120.2 m/z ([M+H - HCOOH - CO]⁺) or 148.1 m/z ([M+H - HCOOH]⁺). Note: These transitions are predictive and must be optimized empirically.

      • Internal Standard (¹³C₆): Q1: 200.2 m/z → Q3: 126.2 m/z.

D. Sample Preparation

  • For biological samples (e.g., plasma), a protein precipitation step is required. Add 3 parts cold acetonitrile (spiked with the internal standard) to 1 part sample.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for injection.

Workflow and Data Presentation

The LC-MS/MS workflow adds the dimensions of ionization and mass filtering for unparalleled specificity.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample + IS Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC ESI Ionization (ESI) LC->ESI Q1 Q1: Precursor Ion (m/z 194.2) ESI->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion (m/z 120.2) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Peak Area Ratio) Detector->Data

Caption: LC-MS/MS experimental workflow with MRM.

Special Topic: Chiral Separation of D- and L-Enantiomers

Since the analyte is a racemic mixture, differentiating the D- and L-enantiomers may be critical, especially in pharmaceutical development and biological studies. This requires a chiral stationary phase (CSP).

Principle of Chiral Separation

Chiral separation is achieved by creating a transient diastereomeric complex between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and stability, leading to different retention times. Macrocyclic glycopeptides, such as teicoplanin, are highly effective CSPs for the direct analysis of underivatized amino acids and their derivatives[9][10].

Protocol for Chiral HPLC

This protocol can be adapted for either UV or MS detection. For MS, ensure the mobile phase additives are volatile.

  • Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A polar organic mobile phase is often effective. A typical starting point is a mixture of Methanol and a weak acid, such as 70:30 (v/v) Methanol:Water with 0.02% Formic Acid[10]. The exact ratio must be optimized to achieve baseline resolution (Rs > 1.5).

  • Other Conditions: Flow rate, temperature, and injection volume should be optimized based on the column manufacturer's recommendations.

  • Detection: UV (215 nm) or LC-MS/MS (using the previously established MRM transitions).

Chiral_Separation_Concept cluster_input cluster_column Chiral Column (CSP) cluster_output Input Racemic Mixture (D + L Enantiomers) in Mobile Phase Column Chiral Selector (e.g., Teicoplanin) Input->Column InputPeak Single Peak (on achiral column) Output Separated Enantiomers Column->Output OutputPeaks Two Resolved Peaks

Caption: Conceptual diagram of chiral separation.

Conclusion

The quantification of N-Formyl-dl-phenylalanine can be reliably achieved using standard analytical techniques. The RP-HPLC-UV method serves as a robust and accessible approach for routine analysis, while the LC-MS/MS method provides the superior sensitivity and selectivity required for challenging matrices and trace-level detection. When the stereochemistry of the analyte is a critical quality attribute, the use of a chiral stationary phase is essential. The successful implementation of any of these methods relies on a thorough understanding of their principles and a commitment to rigorous method validation to ensure data integrity and trustworthiness.

References

  • N-FORMYL-PHENYLALANINE - Introduction. (2024). ChemBK. [Link]

  • Gabrielson, J., et al. (2002). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reason, A. (2003). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • N-Formyl-dl-phenylalanine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Aasodi, R. R., et al. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science. [Link]

  • Meesters, R. J. W., et al. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. Journal of Chromatography B. [Link]

  • Garg, U., & Smith, L. D. (2015). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-formylamino acids are pivotal intermediates in synthetic organic chemistry and drug development, serving as crucial protecting groups in peptide synthesis and as precursors for a variety of pharmacologically active molecules.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of N-Formyl-dl-phenylalanine from dl-phenylalanine. The described method utilizes the in situ generation of acetic formic anhydride, a highly efficient and selective formylating agent.[1][4][5] We delve into the mechanistic underpinnings of the reaction, offer a comprehensive step-by-step experimental guide, and provide key characterization data to ensure the synthesis of a high-purity final product. This guide is designed for researchers, scientists, and professionals in drug development seeking a reliable and scalable method for the N-formylation of amino acids.

Introduction: The Significance of N-Formylamino Acids

The formylation of the primary amino group in amino acids is a fundamental chemical transformation. The resulting N-formyl group acts as an effective protecting group in peptide synthesis, preventing unwanted side reactions at the N-terminus.[1][4] Beyond their role in synthesis, N-formylamino acids and N-formyl peptides are of significant biological interest. For instance, they play a crucial role in protein biosynthesis and are implicated in the design and development of novel antimicrobial agents.[6] The incorporation of non-canonical amino acids, including N-formylated derivatives, is a growing strategy in drug discovery to enhance the stability, selectivity, and therapeutic performance of drug candidates.[7][8][]

The synthesis of N-Formyl-dl-phenylalanine is a classic example of this important transformation. The method detailed herein, employing acetic formic anhydride generated in situ from formic acid and acetic anhydride, is a well-established and highly reliable procedure first reported in the early 20th century and refined over the years.[1][4] It offers high yields, mild reaction conditions, and excellent chemoselectivity, making it a valuable tool for synthetic chemists.[5]

Reaction Overview and Mechanism

The formylation of dl-phenylalanine is achieved through the reaction with acetic formic anhydride (AFA), which is conveniently generated in situ.

Overall Reaction:

Mechanistic Insights

The reaction proceeds in two main stages:

  • Formation of Acetic Formic Anhydride (AFA): Acetic anhydride reacts with formic acid to form the mixed anhydride, acetic formic anhydride. This reaction is typically performed at low temperatures to control its exothermic nature.[5]

  • Nucleophilic Attack: The amino group of phenylalanine, acting as a nucleophile, attacks the more electrophilic and sterically less hindered formyl carbonyl group of AFA.[10] This preferential attack leads to the highly selective formation of the N-formyl product over the N-acetyl product. The reaction is driven by the formation of the stable amide bond.

The proposed mechanism is illustrated in the diagram below:

Formylation Mechanism cluster_0 Step 1: In Situ Generation of AFA cluster_1 Step 2: N-Formylation of Phenylalanine Formic_Acid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) Formic_Acid->AFA Reacts with Acetic_Anhydride Acetic Anhydride ((CH3CO)2O) Acetic_Anhydride->AFA Acetic_Acid_byproduct Acetic Acid (CH3COOH) AFA->Acetic_Acid_byproduct co-product AFA_reagent AFA Phenylalanine dl-Phenylalanine Transition_State Tetrahedral Intermediate Phenylalanine->Transition_State Nucleophilic Attack AFA_reagent->Transition_State N_Formyl_Phe N-Formyl-dl-phenylalanine Transition_State->N_Formyl_Phe Acetic_Acid_leaving Acetic Acid (Leaving Group) Transition_State->Acetic_Acid_leaving Elimination

Caption: Mechanism of N-formylation of phenylalanine with AFA.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-formylation of amino acids.[1][4][5][11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
dl-Phenylalanine≥99%e.g., Sigma-Aldrich
Formic Acid≥98%e.g., Sigma-AldrichCorrosive, handle with care
Acetic Anhydride≥99%e.g., Sigma-AldrichCorrosive and lachrymator
Diethyl EtherAnhydrouse.g., Fisher ScientificFlammable
Saturated Sodium BicarbonateACS Gradee.g., VWRFor neutralization
Anhydrous Sodium SulfateACS Gradee.g., VWRFor drying
Hydrochloric Acid (HCl)Concentrated (37%)e.g., Fisher ScientificFor acidification
Step-by-Step Procedure

Part A: Preparation of Acetic Formic Anhydride (AFA) Reagent

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 50 mL of formic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 75 mL of acetic anhydride dropwise from the dropping funnel to the cooled formic acid over a period of 30-45 minutes, while maintaining the internal temperature below 10 °C. The reaction is exothermic.[5]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the complete formation of acetic formic anhydride. This freshly prepared reagent should be used immediately.

Part B: N-Formylation of dl-Phenylalanine

  • In a separate 500 mL round-bottom flask, suspend 16.5 g (0.1 mol) of dl-phenylalanine in 100 mL of formic acid.

  • Cool this suspension in an ice-water bath to 0-5 °C.

  • Slowly add the freshly prepared acetic formic anhydride solution from Part A to the phenylalanine suspension over 30-45 minutes with vigorous stirring.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Isolation

  • After the reaction is complete, carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • An oily product may separate initially, which should solidify upon further stirring and cooling. If no solid precipitates, proceed to the extraction step.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acids, followed by a wash with brine (1 x 100 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part D: Purification

  • The crude N-Formyl-dl-phenylalanine can be purified by recrystallization. A suitable solvent system is typically a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate complete crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Characterization of N-Formyl-dl-phenylalanine

The structure and purity of the synthesized N-Formyl-dl-phenylalanine can be confirmed by various analytical techniques.

  • Melting Point: The expected melting point should be compared with literature values.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[12][13][14]

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of the phenyl group, the methine proton adjacent to the formyl group, the methylene protons of the benzyl group, and the formyl proton.

    • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons (carboxyl and formyl), the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, C=O stretches (amide and carboxylic acid), and aromatic C-H stretches.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₁NO₃, MW: 193.20 g/mol ).[13]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Formic_Acid_Acetic_Anhydride 1. Mix Formic Acid & Acetic Anhydride at 0-5 °C AFA_Formation 2. Stir for 30 min to form AFA Formic_Acid_Acetic_Anhydride->AFA_Formation AFA_Addition 4. Add AFA solution dropwise Phe_Suspension 3. Suspend dl-Phenylalanine in Formic Acid at 0-5 °C Phe_Suspension->AFA_Addition Reaction_Stir 5. Stir at room temp for 2-4 hours AFA_Addition->Reaction_Stir Quench 6. Quench with ice-cold water Extract 7. Extract with Diethyl Ether Quench->Extract Wash 8. Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate 9. Dry and concentrate to get crude product Wash->Dry_Concentrate Recrystallize 10. Recrystallize from EtOAc/Hexanes Final_Product 11. N-Formyl-dl-phenylalanine (Pure Product) Recrystallize->Final_Product Characterize 12. Characterize by NMR, IR, MS, MP Final_Product->Characterize

Caption: Experimental workflow for the synthesis of N-Formyl-dl-phenylalanine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Monitor by TLC.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Avoid overly vigorous washing.
Oily Product Impurities present.Ensure thorough drying of the crude product before recrystallization. Try trituration with a non-polar solvent.
Incomplete Dissolution Phenylalanine has low solubility in formic acid.Ensure vigorous stirring. The suspension is expected and should dissolve as the reaction progresses.
Acetylated Byproduct Reaction temperature too high during AFA addition.Strictly maintain the temperature below 10 °C during the addition of acetic anhydride.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Corrosive Reagents: Formic acid and acetic anhydride are corrosive and can cause severe burns. Handle with extreme care.

  • Exothermic Reaction: The formation of acetic formic anhydride is exothermic. Slow, controlled addition and efficient cooling are crucial to prevent overheating.

  • Flammable Solvents: Diethyl ether is highly flammable. Keep away from ignition sources.

References

  • Proposed mechanism of peptide N‐formylation and CO formation as side... - ResearchGate. Available at: [Link]

  • Formylation of Amines - PMC - NIH. Available at: [Link]

  • Synthesis of N-formyl-L-phenylalanine - PrepChem.com. Available at: [Link]

  • THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar. Available at: [Link]

  • Formylation of Amines - MDPI. Available at: [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - JETIR. Available at: [Link]

  • The Role of Non-Natural Amino Acids in Advancing Drug Discovery. Available at: [Link]

  • N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem - NIH. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. Available at: [Link]

  • Formylation of Amines with Acetic Formic Anhydride : r/OrganicChemistry - Reddit. Available at: [Link]

  • US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents.
  • m-Formyl Phenylalanine Synthesis - The Royal Society of Chemistry. Available at: [Link]

  • Preparation of D-Phenylalanine by Asymmetric Transformation. Available at: [Link]

  • US3867436A - Method of preparing phenylalanine - Google Patents.
  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC - NIH. Available at: [Link]

  • The Use of N-Formylamino Acids in Peptide Synthesis - ACS Publications. Available at: [Link]

  • Solid Phase Formylation of N-Terminus Peptides - PMC - NIH. Available at: [Link]

  • Structural characterization of the N-terminal autoregulatory sequence of phenylalanine hydroxylase - PMC - NIH. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) - Human Metabolome Database. Available at: [Link]

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Application Notes & Protocols: Chemoenzymatic Cascade for the Synthesis of Enantiopure Phenylalanine using N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Formyl-dl-phenylalanine in a chemoenzymatic cascade for the production of enantiomerically pure L-phenylalanine. This guide delves into the mechanistic principles, provides detailed experimental protocols, and showcases the efficiency of this biotransformation.

Introduction: The Power of Dynamic Kinetic Resolution

The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of many molecules is dependent on their stereochemistry. Chemoenzymatic cascades offer a powerful and sustainable alternative to traditional chemical synthesis and resolution methods. One of the most elegant strategies in this domain is Dynamic Kinetic Resolution (DKR).

In a standard kinetic resolution, one enantiomer of a racemic mixture is selectively transformed, leading to a maximum theoretical yield of 50% for both the product and the remaining substrate. DKR overcomes this limitation by coupling a selective enzymatic reaction with the in-situ racemization of the unreacted enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of 100% of the target enantiopure product.[1][2]

This application note focuses on a robust bienzymatic system for the DKR of N-Formyl-dl-phenylalanine to produce L-phenylalanine. The cascade employs two key enzymes:

  • N-Succinyl-Amino Acid Racemase (NSAAR): This enzyme, despite its name, exhibits broad substrate specificity and shows a high preference for N-formyl-amino acids.[3] It catalyzes the racemization of N-formyl-D-phenylalanine to N-formyl-L-phenylalanine.

  • L-N-Carbamoylase (or a suitable L-Acylase): This enzyme demonstrates enantiospecificity by selectively hydrolyzing the N-formyl group from N-formyl-L-phenylalanine to yield L-phenylalanine and formate.[4]

The synergy between these two enzymes drives the reaction equilibrium towards the formation of the desired L-amino acid with high enantiomeric excess.

Mechanistic Rationale and Advantages

The choice of the N-formyl protecting group for the racemic phenylalanine substrate is a key aspect of this chemoenzymatic strategy. Research has shown that N-Succinyl-Amino Acid Racemase from sources like Geobacillus stearothermophilus has a higher affinity for N-formyl-amino acids compared to their N-acetyl counterparts.[3] This enhanced activity of the racemase is crucial for an efficient DKR, as the rate of racemization should ideally be faster than or at least comparable to the rate of the kinetic resolution step to prevent the accumulation of the undesired enantiomer.

Advantages of this Chemoenzymatic Cascade:

  • High Theoretical Yield: The DKR approach allows for the complete conversion of the racemic starting material to the desired enantiomer, approaching a 100% theoretical yield.

  • Excellent Enantioselectivity: The high enantiospecificity of the L-N-carbamoylase ensures the production of L-phenylalanine with very high enantiomeric excess (e.e. >99.5%).[4]

  • Mild Reaction Conditions: The enzymatic reactions are conducted in aqueous media under mild pH and temperature conditions, reducing the need for harsh chemicals and protecting groups often used in traditional organic synthesis.

  • Sustainability: Biocatalytic processes are generally more environmentally friendly, generating less waste and operating under more sustainable conditions.

  • Enzyme Immobilization for Reusability: Both the racemase and the carbamoylase can be immobilized on solid supports, which significantly enhances their stability and allows for easy recovery and reuse over multiple reaction cycles, making the process more cost-effective.[4]

Visualizing the Chemoenzymatic Cascade and Workflow

The Dynamic Kinetic Resolution Cascade

DKR_Cascade cluster_0 Racemization cluster_1 Enantioselective Hydrolysis N-Formyl-D-Phenylalanine N-Formyl-D-Phenylalanine N-Formyl-L-Phenylalanine_rac N-Formyl-L-Phenylalanine N-Formyl-D-Phenylalanine->N-Formyl-L-Phenylalanine_rac NSAAR N-Formyl-L-Phenylalanine_rac->N-Formyl-D-Phenylalanine NSAAR N-Formyl-L-Phenylalanine_hyd N-Formyl-L-Phenylalanine L-Phenylalanine L-Phenylalanine N-Formyl-L-Phenylalanine_hyd->L-Phenylalanine L-N-Carbamoylase Formate Formate N-Formyl-dl-Phenylalanine N-Formyl-dl-Phenylalanine N-Formyl-dl-Phenylalanine->N-Formyl-D-Phenylalanine starts as N-Formyl-dl-Phenylalanine->N-Formyl-L-Phenylalanine_hyd starts as

Caption: Dynamic Kinetic Resolution of N-Formyl-dl-phenylalanine.

Experimental Workflow Overview

Experimental_Workflow Start Start Enzyme_Immobilization Enzyme Immobilization (NSAAR & L-N-Carbamoylase) Start->Enzyme_Immobilization Reaction_Setup Reaction Setup: - Immobilized Enzymes - N-Formyl-dl-phenylalanine - Buffer (pH 8.0) - CoCl2 Enzyme_Immobilization->Reaction_Setup Incubation Incubation (e.g., 45-55°C, with stirring) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Monitoring->Incubation continue until completion Workup Reaction Work-up: - Enzyme Removal - Product Isolation Monitoring->Workup Analysis Product Analysis: - Yield Calculation - Enantiomeric Excess (chiral HPLC) Workup->Analysis End End Analysis->End

Caption: General experimental workflow for the chemoenzymatic cascade.

Detailed Protocols

The following protocols are based on established methodologies for the dynamic kinetic resolution of N-formyl-amino acids using immobilized enzymes.[4][5]

Protocol 1: Immobilization of NSAAR and L-N-Carbamoylase

Rationale: Covalent immobilization on a solid support enhances enzyme stability and allows for easy reuse. Epoxy-activated supports are effective for this purpose.

Materials:

  • Purified N-Succinyl-Amino Acid Racemase (NSAAR) from Geobacillus kaustophilus or Geobacillus stearothermophilus.

  • Purified L-N-Carbamoylase (BsLcar) from Geobacillus stearothermophilus.

  • Epoxy-activated solid support (e.g., agarose-based resin).

  • Potassium phosphate buffer (100 mM, pH 8.0).

  • Sodium chloride (1 M).

  • Glycine solution (1 M, pH 8.0).

Procedure:

  • Enzyme Solution Preparation: Prepare separate solutions of NSAAR and L-N-Carbamoylase in 100 mM potassium phosphate buffer (pH 8.0). The concentration will depend on the specific activity of the enzyme preparation.

  • Support Equilibration: Wash the epoxy-activated support with distilled water and then equilibrate with the potassium phosphate buffer.

  • Immobilization Reaction: Mix the enzyme solutions with the equilibrated support. The ratio of enzyme to support should be optimized, but a starting point is typically 10-20 mg of protein per gram of support.

  • Incubation: Gently shake the mixture at room temperature for a specified time (e.g., 16-24 hours) to allow for covalent bond formation.

  • Washing: After incubation, filter the support and wash thoroughly with the phosphate buffer to remove any unbound enzyme.

  • Blocking: To block any remaining reactive epoxy groups on the support, incubate with a 1 M glycine solution (pH 8.0) for 2-3 hours.

  • Final Wash: Wash the immobilized enzyme preparations extensively with buffer and store at 4°C until use.

Protocol 2: Dynamic Kinetic Resolution of N-Formyl-dl-phenylalanine

Rationale: This protocol outlines the one-pot reaction to produce L-phenylalanine. The conditions are optimized for the activity and stability of the immobilized enzymes.

Materials:

  • Immobilized NSAAR.

  • Immobilized L-N-Carbamoylase.

  • N-Formyl-dl-phenylalanine.

  • Tris-HCl buffer (100 mM, pH 8.0).

  • Cobalt (II) chloride (CoCl₂) solution (10 mM).

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor or shaker flask).

Procedure:

  • Reaction Mixture Preparation: In the reaction vessel, prepare the reaction mixture containing:

    • N-Formyl-dl-phenylalanine (e.g., 15 mM to 100 mM).[5]

    • 100 mM Tris-HCl buffer, pH 8.0.

    • 0.1 mM CoCl₂ (as a cofactor for the enzymes).[3][5]

  • Enzyme Addition: Add the immobilized NSAAR and L-N-Carbamoylase to the reaction mixture. The optimal ratio of the two enzymes should be determined empirically, but a starting point is a 1:1 ratio by activity units.

  • Incubation: Incubate the reaction mixture at the optimal temperature (typically 45-55°C) with constant stirring.[5]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzymatic reaction (e.g., by adding acid or by rapid heating). Analyze the samples by HPLC to determine the concentrations of N-Formyl-dl-phenylalanine and L-phenylalanine.

  • Reaction Completion: The reaction is considered complete when the starting material is fully consumed.

  • Product Isolation:

    • Separate the immobilized enzymes by filtration or centrifugation. The enzymes can be washed and stored for reuse.

    • The resulting solution contains L-phenylalanine, formate, and buffer components. The L-phenylalanine can be purified using standard techniques such as ion-exchange chromatography.

Analytical Methods
  • Substrate and Product Quantification: A reverse-phase HPLC method can be used to monitor the progress of the reaction. A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Detection is typically done via UV absorbance at a wavelength where both the substrate and product absorb (e.g., 210 nm).

  • Enantiomeric Excess Determination: The enantiomeric excess of the produced L-phenylalanine should be determined using chiral HPLC. A chiral column (e.g., a crown ether-based column) is required to separate the L- and D-enantiomers.

Expected Results and Performance

Based on studies with analogous N-formyl-amino acids, this chemoenzymatic cascade is expected to deliver high performance.

ParameterTypical Value/RangeReference
Substrate Concentration15 mM - 500 mM[5]
Temperature45 - 55 °C[5]
pH8.0[3][5]
Cofactor0.1 mM CoCl₂[3][5]
Conversion>95%[5]
Enantiomeric Excess (e.e.)>99.5% for L-phenylalanine[4]
Biocatalyst Reusability>75% activity after 10 cycles[4]

Conclusion

The chemoenzymatic cascade utilizing N-Formyl-dl-phenylalanine as a substrate in a dynamic kinetic resolution process is a highly efficient and sustainable method for the production of enantiopure L-phenylalanine. The high activity of N-Succinyl-Amino Acid Racemase on N-formyl substrates, coupled with the excellent enantioselectivity of L-N-Carbamoylase, makes this a powerful tool for researchers and professionals in drug development and chemical synthesis. The ability to immobilize and reuse the enzymes further enhances the industrial applicability and cost-effectiveness of this green technology.

References

  • Martinez-Gomez, A. I., et al. (2019). Biochemical and Mutational Characterization of N-Succinyl-Amino Acid Racemase From Geobacillus stearothermophilus CECT49. PubMed. Available at: [Link]

  • Lopez-Gallego, F., et al. (2015). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. PubMed. Available at: [Link]

  • Quijia, C. R., et al. (2015). Amidohydrolase Process: Expanding the use of L-N-carbamoylase/N-succinyl-amino acid racemase tandem for the production of different optically pure L-amino acids. ResearchGate. Available at: [Link]

  • Versleijen, A., et al. (2020). N-succinylamino acid racemases: Enzymatic properties and biotechnological applications. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Thayer, D. W., et al. (2006). Evolution of enzymatic activities in the enolase superfamily: N-succinylamino acid racemase and a new pathway for the irreversible conversion of D- to L-amino acids. PubMed. Available at: [Link]

  • Morrison, M. J., et al. (2021). The second-shell amino acid R266 helps determine N-succinylamino acid racemase reaction specificity in promiscuous N-succinylamino acid racemase/o-succinylbenzoate synthase enzymes. PubMed Central. Available at: [Link]

  • Morrison, M. J., et al. (2021). Second-Shell Amino Acid R266 Helps Determine N-Succinylamino Acid Racemase Reaction Specificity in Promiscuous N-Succinylamino Acid Racemase/ o-Succinylbenzoate Synthase Enzymes. PubMed. Available at: [Link]

  • Komatsu, H., et al. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PubMed Central. Available at: [Link]

  • Pamlöf, M., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. National Institutes of Health. Available at: [Link]

  • Komatsu, H., et al. (2007). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. ResearchGate. Available at: [Link]

Sources

Application Note: N-Formyl-dl-phenylalanine as a Versatile Precursor for the Synthesis of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Non-natural amino acids (nnAAs) are powerful tools in modern drug discovery and chemical biology. Their incorporation into peptides and small molecules can introduce novel functionalities, enhance metabolic stability, improve binding affinity, and provide unique probes for studying biological processes.[1][2] The efficient and stereocontrolled synthesis of these chiral building blocks is therefore of paramount importance. N-Formyl-dl-phenylalanine emerges as a highly valuable and cost-effective starting material for accessing a diverse array of phenylalanine analogs. Its racemic nature, combined with the temporary N-formyl protecting group, allows for elegant chemoenzymatic strategies to obtain both D- and L-enantiomers in high optical purity.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of N-Formyl-dl-phenylalanine, detailing robust protocols for enzymatic resolution and subsequent chemical modification to generate value-added nnAAs.

The core advantage of using N-Formyl-dl-phenylalanine lies in the principle of kinetic resolution. Specific enzymes, such as Acylase I, exhibit high enantioselectivity, preferentially hydrolyzing the N-formyl group from the L-enantiomer while leaving the D-enantiomer intact. This enzymatic step is the linchpin that allows for the separation of the racemic mixture into its constituent, optically pure enantiomers. The resulting L-phenylalanine and N-Formyl-D-phenylalanine can then be individually utilized as chiral synthons for further chemical elaboration.

Part 1: Chemoenzymatic Resolution of N-Formyl-dl-phenylalanine

The cornerstone of utilizing N-Formyl-dl-phenylalanine is the enzymatic kinetic resolution, which leverages the high stereoselectivity of acylase enzymes. This process efficiently separates the racemic mixture into the corresponding L-amino acid and the unreacted N-formyl-D-amino acid.

Scientific Rationale

Acylase I from Aspergillus oryzae is a well-characterized enzyme that catalyzes the hydrolysis of the N-acyl group from a variety of L-amino acids. The enzyme's active site is exquisitely shaped to accommodate the L-enantiomer, leading to a rapid deacylation. Conversely, the D-enantiomer is a poor substrate and remains largely unreacted under controlled conditions. This difference in reaction rates allows for the effective separation of the two enantiomers. The formyl group is an ideal protecting group for this process due to its small size and ease of removal from the D-enantiomer in a subsequent chemical step.

Experimental Workflow: Enzymatic Resolution

The following diagram illustrates the workflow for the enzymatic resolution of N-Formyl-dl-phenylalanine.

G cluster_0 Step 1: Dissolution & pH Adjustment cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Work-up & Separation cluster_3 Step 4: Product Isolation A N-Formyl-dl-phenylalanine (Substrate) B Dissolve in H2O A->B C Adjust pH to 7.5-8.0 with LiOH or NaOH B->C D Add Acylase I (e.g., from Aspergillus oryzae) C->D E Incubate at 37°C with gentle stirring D->E F Monitor reaction progress (e.g., by TLC or HPLC) E->F G Acidify to pH ~2 with HCl F->G H Precipitated N-Formyl-D-phenylalanine G->H Filter I Aqueous Solution (L-phenylalanine) G->I J Wash & Dry N-Formyl-D-phenylalanine H->J K Adjust aqueous phase to pH 5-6 (isoelectric point) I->K L Precipitated L-phenylalanine K->L Filter & Dry

Caption: Workflow for Enzymatic Resolution of N-Formyl-dl-phenylalanine.

Detailed Protocol: Enzymatic Resolution

Materials:

  • N-Formyl-dl-phenylalanine

  • Acylase I from Aspergillus oryzae (e.g., Sigma-Aldrich, TCI)[4]

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 3 M solution

  • Deionized Water

  • Magnetic stirrer and stir bar

  • pH meter

  • Water bath or incubator set to 37°C

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Substrate Preparation: In a suitable reaction vessel, suspend N-Formyl-dl-phenylalanine (e.g., 10 g, 51.8 mmol) in deionized water (e.g., 200 mL).

  • pH Adjustment: While stirring, slowly add 1 M LiOH or NaOH solution to dissolve the substrate and adjust the pH to 7.5 - 8.0. This pH range is optimal for Acylase I activity.

  • Enzyme Addition: Add Acylase I (enzyme activity and amount should be optimized based on the manufacturer's specifications, typically 1-5 mg per gram of substrate).

  • Incubation: Place the reaction vessel in a water bath or incubator at 37°C and stir gently.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). The formation of L-phenylalanine can be tracked by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up - Separation of Enantiomers:

    • Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the L-enantiomer), cool the reaction mixture to room temperature.

    • Slowly add 3 M HCl with stirring to acidify the solution to a pH of approximately 2. This will cause the unreacted N-Formyl-D-phenylalanine to precipitate out of the solution.

    • Filter the mixture to collect the precipitated N-Formyl-D-phenylalanine. Wash the solid with a small amount of cold, acidified water (pH 2) and dry under vacuum.

  • Isolation of L-phenylalanine:

    • Take the filtrate from the previous step, which contains L-phenylalanine hydrochloride.

    • Carefully adjust the pH of the filtrate to the isoelectric point of phenylalanine (pH 5.5 - 6.0) using a base such as 1 M NaOH or ammonium hydroxide.

    • L-phenylalanine will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

    • Filter the L-phenylalanine, wash with cold deionized water, followed by a small amount of cold ethanol, and dry under vacuum.

Data Presentation: Expected Outcomes
ProductTheoretical YieldTypical Isolated YieldEnantiomeric Excess (e.e.)
L-phenylalanine50%85-95%>99%
N-Formyl-D-phenylalanine50%85-95%>98%

Yields are calculated based on the starting amount of the respective enantiomer in the racemic mixture.

Part 2: Chemical Derivatization of Resolved Phenylalanine Enantiomers

Once the optically pure L-phenylalanine and N-Formyl-D-phenylalanine are obtained, they can be used as chiral building blocks for the synthesis of a wide range of non-natural amino acids. This section provides a protocol for the deprotection of N-Formyl-D-phenylalanine and a representative example of aromatic ring functionalization.

Protocol: Acidic Deprotection of N-Formyl-D-phenylalanine

The formyl group on the D-enantiomer can be efficiently removed by acid hydrolysis to yield D-phenylalanine.

Materials:

  • N-Formyl-D-phenylalanine

  • Hydrochloric Acid (HCl), 3-6 M solution

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-Formyl-D-phenylalanine (e.g., 5 g, 25.9 mmol) and 3 M HCl (e.g., 50 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The resulting solid is D-phenylalanine hydrochloride. To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (5.5 - 6.0) with a suitable base (e.g., 1 M NaOH or ammonium hydroxide).

    • Filter the precipitated D-phenylalanine, wash with cold water, and dry under vacuum.

Application Example: Synthesis of 4-Nitro-L-phenylalanine

4-Nitro-L-phenylalanine is a valuable non-natural amino acid used in peptide synthesis to introduce a spectroscopic probe or a precursor for further functionalization (e.g., reduction to an amino group).

Experimental Workflow: Nitration of L-phenylalanine

G cluster_0 Step 1: Dissolution & Cooling cluster_1 Step 2: Nitration Reaction cluster_2 Step 3: Quenching & Neutralization cluster_3 Step 4: Product Isolation A L-phenylalanine B Dissolve in conc. H2SO4 A->B C Cool to 0°C (Ice Bath) B->C D Add Fuming HNO3 dropwise C->D E Stir at 0°C for 1-2 hours D->E F Pour mixture slowly onto crushed ice E->F G Neutralize with conc. Ammonium Hydroxide to pH ~6 F->G H Precipitated 4-Nitro-L-phenylalanine G->H I Filter, Wash with cold water & ethanol H->I J Dry under vacuum I->J

Caption: Workflow for the Synthesis of 4-Nitro-L-phenylalanine.

Detailed Protocol: Nitration of L-phenylalanine

CAUTION: This reaction involves the use of strong, corrosive acids. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ice

Procedure:

  • Dissolution: In a flask, carefully add L-phenylalanine (e.g., 5 g, 30.3 mmol) to concentrated sulfuric acid (25 mL) while cooling in an ice bath. Stir until the amino acid is fully dissolved. Maintain the temperature at or below 5°C.

  • Nitration: While maintaining the temperature at 0°C, slowly add fuming nitric acid (2.5 mL) dropwise to the stirred solution. The addition should be controlled to prevent the temperature from rising.

  • Reaction: After the addition is complete, continue to stir the mixture at 0°C for 1-2 hours.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH reaches approximately 6. The product, 4-Nitro-L-phenylalanine, will precipitate as a yellow solid.

  • Isolation: Filter the solid product, wash thoroughly with cold deionized water to remove any residual salts, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 4-Nitro-L-phenylalanine.

This protocol provides a foundational example of how the resolved phenylalanine enantiomers can be chemically modified. Numerous other transformations, such as halogenation, acylation, and cross-coupling reactions, can be employed to access a vast chemical space of non-natural phenylalanine derivatives.[5][6]

Conclusion

N-Formyl-dl-phenylalanine is an exemplary starting material for the efficient and scalable synthesis of enantiomerically pure D- and L-phenylalanine and their derivatives. The chemoenzymatic approach, centered on acylase-mediated kinetic resolution, is a robust and reliable method that provides access to high-value chiral building blocks. The subsequent chemical modifications of the resolved enantiomers open the door to a wide variety of non-natural amino acids, which are critical components in the development of next-generation therapeutics and chemical biology tools. The protocols detailed in this application note offer a solid foundation for researchers to explore the rich synthetic potential of this versatile precursor.

References

  • O'Donnell, M. J. (Ed.). (2001). α-Amino Acid Synthesis. Chemical Reviews, 101(11), 3265-3642. [Link]

  • Turner, N. J. (2011). Deracemisation and stereoinversion of α-amino acids using oxidases and reductases. Trends in Biotechnology, 29(5), 231-238. [Link]

  • Holt-Tiffin, K. E., et al. (2012). Chemo-enzymatic synthesis of unnatural amino acids. In Moody, C. J. & Taylor, R. J. K. (Eds.), Modern Developments in Asymmetric Synthesis. Royal Society of Chemistry. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]

  • Bommarus, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. [Link]

  • Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. [Link]

  • Chenault, H. K., & Whitesides, G. M. (1987). Recycling of NAD(P)+ by enzymatic synthesis of α-amino acids. Applied Biochemistry and Biotechnology, 14(2), 147-197. [Link]

  • D'Souza, S. F. (2001). Immobilized enzymes in bioprocess. Current Science, 80(7), 844-855. [Link]

  • BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]

  • Princeton University, MacMillan Group. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Synthesis of Unnatural Amino Acids. Chemistry – A European Journal, 18(31), 9452-9474. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100122, N-Formyl-dl-phenylalanine. Retrieved from [Link]

Sources

techniques for the deracemization of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Deracemization of N-Formyl-dl-phenylalanine for Pharmaceutical and Research Applications

Introduction: The Imperative for Enantiopurity

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the determinant of biological activity, efficacy, and safety. Phenylalanine and its derivatives are fundamental chiral building blocks for a vast array of pharmaceuticals, including antivirals, peptide-based drugs, and artificial sweeteners. N-Formyl-dl-phenylalanine serves as a common intermediate, but its utility is predicated on the successful isolation of a single, desired enantiomer (either L- or D-form). The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or significant downstream purification challenges.

Deracemization, the process of converting a racemic mixture into an enantiomerically pure compound, represents a highly efficient strategy that circumvents the 50% theoretical yield limit of classical kinetic resolution. This guide provides a detailed exploration of advanced , designed for researchers and process chemists seeking to implement robust and scalable solutions. We will delve into the mechanistic underpinnings, provide actionable protocols, and compare the relative merits of enzymatic, chemo-enzymatic, and crystallization-based approaches.

Dynamic Kinetic Resolution (DKR): The Biocatalytic Gold Standard

Dynamic Kinetic Resolution (DKR) is arguably one of the most elegant and efficient methods for deracemization. It achieves a theoretical yield of 100% by coupling a fast, in-situ racemization of the starting material with a highly enantioselective, irreversible transformation. For N-acyl amino acids, this is typically achieved using a synergistic pair of enzymes: an N-acylamino acid racemase (NAAAR) and an enantioselective aminoacylase.[1]

The Underlying Principle:

The process begins with the racemic N-Formyl-dl-phenylalanine. The NAAAR, a racemase that acts on N-acylated amino acids, continuously interconverts the N-Formyl-D-phenylalanine and N-Formyl-L-phenylalanine.[2][3] Simultaneously, an L-selective aminoacylase exclusively catalyzes the hydrolysis of the N-Formyl-L-phenylalanine to L-phenylalanine and formic acid. Because the L-enantiomer is constantly being consumed in an irreversible reaction, Le Châtelier's principle dictates that the racemase will continuously convert the D-enantiomer into the L-form to restore equilibrium. This dynamic process continues until the entire racemic starting material is converted into the desired L-phenylalanine and the unreacted N-Formyl-D-phenylalanine is minimized or eliminated.

DKR_Workflow cluster_racemate Racemate N-Formyl-dl-phenylalanine (Racemic Mixture) L_form N-Formyl-L-phenylalanine D_form N-Formyl-D-phenylalanine L_form->D_form NAAAR Product L-Phenylalanine + Formate L_form->Product L-Aminoacylase (Enantioselective Hydrolysis)

Figure 1: Workflow for Dynamic Kinetic Resolution of N-Formyl-dl-phenylalanine.

Protocol: Enzymatic DKR of N-Formyl-dl-phenylalanine

This protocol outlines a general procedure for the DKR of N-Formyl-dl-phenylalanine to produce L-phenylalanine.

Materials:

  • N-Formyl-dl-phenylalanine (Substrate)

  • N-Acylamino Acid Racemase (NAAAR) from a source like Amycolatopsis sp. or Deinococcus radiodurans.[2][4]

  • L-Aminoacylase from a source like Aspergillus oryzae.

  • Phosphate buffer (e.g., 100 mM, pH 7.5-8.0).

  • Cobalt (II) chloride (CoCl₂) solution (1 M) as a potential cofactor for some acylases.

  • Reaction vessel with temperature and pH control.

  • Chiral HPLC system for monitoring enantiomeric excess (e.e.).

Procedure:

  • Reaction Setup: Prepare a solution of N-Formyl-dl-phenylalanine (e.g., 50-100 mM) in the phosphate buffer in the reaction vessel. Add CoCl₂ to a final concentration of 0.1-1.0 mM if required by the aminoacylase.

  • Enzyme Addition: Add the L-aminoacylase and NAAAR to the reaction mixture. The optimal enzyme loading should be determined empirically, but a starting point is typically 1-5% (w/w) of the substrate concentration.

  • Incubation: Maintain the reaction at the optimal temperature for both enzymes (typically 37-50°C) with gentle agitation.[4] Monitor and maintain the pH, as the hydrolysis of the formyl group will release formic acid, causing a drop in pH. A pH-stat or periodic addition of a base like NaOH may be necessary.

  • Monitoring: Periodically withdraw aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by adding acid or a denaturing solvent like acetonitrile). Analyze the sample using chiral HPLC to determine the concentration of remaining N-Formyl-phenylalanine enantiomers and the concentration and e.e. of the L-phenylalanine product.

  • Workup and Isolation: Once the reaction has reached completion (>99% conversion), terminate the reaction by acidification or heat denaturation of the enzymes. The enzymes can be removed by centrifugation or filtration. The product, L-phenylalanine, can be isolated from the reaction mixture by standard methods such as crystallization or ion-exchange chromatography.

ParameterTypical ValueRationale & Key Considerations
Substrate Conc. 50 - 200 mMHigher concentrations are economically favorable but may lead to substrate inhibition.
Temperature 37 - 60°CMust be a compromise that ensures stability and high activity for both enzymes. Thermostable enzymes are preferred for industrial applications.[4]
pH 7.0 - 8.5The optimal pH for both racemase and acylase activity is crucial for efficient conversion.
Cofactors Co²⁺, Mn²⁺, Fe²⁺Many N-acylamino acid racemases and acylases are metalloenzymes and require divalent cations for optimal activity.[4]
Expected Yield >95%DKR allows for theoretical yields approaching 100%.
Expected e.e. >99%The high enantioselectivity of the aminoacylase ensures a product of high optical purity.

Chemo-Enzymatic Deracemization via Stereoinversion

An alternative and powerful strategy involves the stereoinversion of one enantiomer into the other. This is often accomplished through a chemo-enzymatic cascade involving an enantioselective oxidation followed by a non-selective reduction. This method is particularly useful for producing D-amino acids, which are often less accessible via hydrolytic enzymes.[5]

The Underlying Principle:

The process starts with the racemic mixture. An L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD) selectively oxidizes the L-enantiomer to its corresponding α-keto acid (phenylpyruvic acid).[6] The D-enantiomer remains untouched. The resulting mixture contains the D-enantiomer and the achiral α-keto acid. A subsequent non-selective chemical reduction step, using a reducing agent like ammonia borane (NH₃:BH₃), converts the α-keto acid back into the racemic amino acid.[7] This reduction effectively replenishes the pool of the L-enantiomer, which is then available for another round of oxidation. Over multiple cycles, the entire starting material is funneled towards the unreacted D-enantiomer, resulting in deracemization.

ChemoEnzymatic_Workflow Racemate N-Formyl-dl-phenylalanine (Racemic Mixture) L_form N-Formyl-L-phenylalanine Racemate->L_form Contains D_form N-Formyl-D-phenylalanine (Desired Product) Racemate->D_form Contains Keto_acid N-Formyl-phenylpyruvic acid (Achiral Intermediate) L_form->Keto_acid L-Amino Acid Deaminase (LAAD) (Enantioselective Oxidation) Keto_acid->Racemate Chemical Reductant (e.g., NH₃:BH₃) (Non-selective Reduction)

Figure 2: Chemo-enzymatic deracemization via stereoselective oxidation and non-selective reduction.

Protocol: Chemo-Enzymatic Deracemization to N-Formyl-D-phenylalanine

This protocol describes a general method for producing N-Formyl-D-phenylalanine.

Materials:

  • N-Formyl-dl-phenylalanine (Substrate)

  • L-amino acid deaminase (LAAD) from Proteus mirabilis or an L-amino acid oxidase (LAAO).[5]

  • Ammonia borane complex (NH₃:BH₃) or another suitable reducing agent.

  • Ammonium formate buffer (e.g., 1 M, pH 8.0).

  • Reaction vessel with temperature control.

  • Chiral HPLC system.

Procedure:

  • Reaction Setup: Dissolve N-Formyl-dl-phenylalanine in the ammonium formate buffer. The use of whole-cell biocatalysts overexpressing the LAAD can be a cost-effective alternative to purified enzymes.[5]

  • Enzymatic Oxidation: Add the LAAD enzyme or whole-cell catalyst to the reaction mixture. If using an LAAO, catalase may be needed to decompose the hydrogen peroxide byproduct.

  • Concurrent Reduction: Add the chemical reducing agent (e.g., ammonia borane) to the mixture. The oxidation and reduction steps can often be run concurrently.

  • Incubation: Maintain the reaction at an optimal temperature (e.g., 30-40°C) with agitation.

  • Monitoring: Monitor the reaction progress by chiral HPLC, quantifying the disappearance of the L-enantiomer and the accumulation of the D-enantiomer.

  • Workup and Isolation: Once the desired e.e. is achieved (>99%), stop the reaction. If using whole cells, they can be removed by centrifugation. The product can then be isolated and purified using standard techniques like crystallization.

ParameterTypical ValueRationale & Key Considerations
Enzyme L-Amino Acid Deaminase (LAAD)LAAD is often preferred over LAAO as it does not produce H₂O₂, avoiding enzyme and product degradation.[5]
Reducing Agent Ammonia Borane (NH₃:BH₃)A mild and effective reducing agent for converting the intermediate keto acid back to the amino acid.
pH 7.5 - 8.5Optimal for the enzymatic oxidation step.
Expected Yield >90%The cyclic nature of the process allows for high conversion to the desired enantiomer.
Expected e.e. >99%Full conversion to the D-form has been reported for various phenylalanine derivatives.[8]

Crystallization-Induced Deracemization (CID)

Crystallization-Induced Deracemization, also known as Crystallization-Induced Asymmetric Transformation (CIAT), is a powerful physicochemical method that leverages the interplay between solution-phase racemization and solid-phase purification.[9] It is particularly effective for compounds that can racemize under practical conditions.

The Underlying Principle:

The process relies on a simple yet effective concept. A supersaturated solution of the racemic compound is prepared. This solution must contain a racemizing agent (often a base or an acid) that facilitates the rapid interconversion of the L- and D-enantiomers in the liquid phase. The solution is then seeded with pure crystals of the desired enantiomer. As the system cools or the solvent evaporates, the desired enantiomer, being isostructural with the seed crystals, preferentially crystallizes out of solution. This selective removal of one enantiomer from the solution disturbs the 50:50 equilibrium. To re-establish equilibrium, the racemizing agent in the solution converts the excess undesired enantiomer into the desired one, which then also crystallizes. This cycle continues, effectively pulling the entire racemic mixture toward the solid, enantiomerically pure product.[10][11]

CID_Workflow Supersaturated Supersaturated Racemic Solution of N-Formyl-dl-phenylalanine Solution_Eq Solution Phase Equilibrium (L-form ⇌ D-form) Catalyzed by Racemizing Agent Supersaturated->Solution_Eq Crystallization Selective Crystallization of D-Enantiomer Solution_Eq->Crystallization Disturbs Equilibrium Seed Seed with Pure D-Enantiomer Crystals Seed->Crystallization Crystallization->Solution_Eq Replenishes D-form via racemization, driving the process forward Product Solid, Enantiopure N-Formyl-D-phenylalanine Crystallization->Product

Figure 3: General workflow for Crystallization-Induced Deracemization.

Protocol: General Guidelines for CID of N-Formyl-dl-phenylalanine

The specific conditions for CID are highly dependent on the solute-solvent system and must be optimized empirically.

Materials:

  • N-Formyl-dl-phenylalanine

  • A suitable solvent (e.g., methanol, ethanol, water-organic mixtures).

  • A racemizing agent (e.g., a catalytic amount of an organic base like triethylamine or an acid).

  • Pure seed crystals of the desired enantiomer (N-Formyl-L- or N-Formyl-D-phenylalanine).

  • Jacketed crystallization vessel with temperature control and agitation.

Procedure:

  • Solubility and Racemization Screening: First, identify a suitable solvent in which the compound has moderate solubility with a steep temperature dependence. Screen for a catalytic racemizing agent that provides a sufficiently fast racemization rate in the chosen solvent without causing degradation.

  • Preparation of Supersaturated Solution: Heat the solvent in the crystallizer and dissolve the racemic N-Formyl-dl-phenylalanine to create a saturated or slightly supersaturated solution at a high temperature. Add the racemizing agent.

  • Seeding: Cool the solution slightly to a metastable zone where spontaneous nucleation is unlikely. Introduce a small quantity (e.g., 1-5% by weight) of pure seed crystals of the target enantiomer.

  • Controlled Cooling: Cool the suspension slowly according to a pre-determined profile. A slow cooling rate is critical to ensure that crystallization occurs on the existing seed crystals rather than through uncontrolled nucleation of the undesired enantiomer.[9]

  • Isolation and Analysis: Once the target temperature is reached and crystallization is complete, filter the slurry to collect the crystals. Wash the crystals with cold solvent to remove any residual mother liquor. Dry the crystals and analyze for yield and enantiomeric purity by chiral HPLC.

Summary and Outlook

The deracemization of N-Formyl-dl-phenylalanine is a critical step in the synthesis of valuable chiral molecules. The choice of method depends on several factors, including the desired enantiomer (L or D), cost, scalability, and available resources.

  • Dynamic Kinetic Resolution (DKR) stands out for its elegance, high yields, and exceptional enantiopurity, making it a preferred method for industrial biocatalysis, especially for producing natural L-amino acids.

  • Chemo-enzymatic Stereoinversion offers a robust and complementary route, particularly for accessing the non-natural D-enantiomers that are increasingly important in pharmaceuticals.

  • Crystallization-Induced Deracemization (CID) is a powerful physical-organic method that can be highly efficient and cost-effective, as it avoids the use of expensive enzymes, but requires careful process development and control.

As the demand for enantiomerically pure compounds continues to grow, the development and optimization of these deracemization techniques will remain a key focus for chemists and engineers in the pharmaceutical and biotechnology industries.

References

  • Parmeggiani, F., & Gotor-Fernández, V. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 20(23), 6013. [Link]

  • Asano, Y., et al. (2019). Deracemization and Stereoinversion to Aromatic d-Amino Acid Derivatives with Ancestral l-Amino Acid Oxidase. ACS Catalysis, 9(10), 9377-9384. [Link]

  • Pollegioni, L., & Molla, G. (2011). Chemo-enzymatic deracemization system of acidic d-amino acids. ResearchGate. [Link]

  • Wang, W. C., et al. (2007). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of Molecular Biology, 367(1), 156-168. [Link]

  • Chen, A., et al. (2001). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 123(15), 3502-3509. [Link]

  • Alkema, W. B., et al. (2000). Kinetic resolution of D,L-amino acids by enantioselective acylation of the L-enantiomers using PGA and phenylacetic acid methylester. ResearchGate. [Link]

  • Tokuyama, S., & Hatano, K. (1995). Purification and properties of thermostable N-acylamino acid racemase from Amycolatopsis sp. TS-1-60. Applied Microbiology and Biotechnology, 42(5), 778-783. [Link]

  • Schmiedl, A., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 24. [Link]

  • Kim, G. J., & Kim, H. S. (2003). Methods for racemizing N-acylamino acids and producing optically active amino acids.
  • Scott, C., & Campopiano, D. J. (2021). The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids. Current Opinion in Biotechnology, 69, 212-220. [Link]

  • Qiu, J., et al. (2014). Efficient asymmetric synthesis of D-N-formyl-phenylglycine via cross-linked nitrilase aggregates catalyzed dynamic kinetic resolution. Catalysis Communications, 47, 5-9. [Link]

  • Nosek, V., & Míšek, J. (2018). Chemoenzymatic Deracemization of Chiral Sulfoxides. Angewandte Chemie, 130(35), 11419-11423. [Link]

  • Sheldon, R. A. (2011). Aminoacylase catalyzed resolution of N-acylamino acids. ResearchGate. [Link]

  • Claes, L., et al. (2019). Tandem decarboxylation – N‐formylation of phenylalanine versus N‐formylation of 2‐phenethylamine in DMF. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 10(15), 8454-8475. [Link]

  • Mazzotti, M., et al. (2022). Crystallization-Induced Deracemization: Experiments and Modeling. Crystal Growth & Design, 22(2), 1427-1436. [Link]

  • Habibi, Y., et al. (2014). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of Chemical Society of Iran, 11, 137-144. [Link]

  • Tokuyama, S., et al. (1994). Discovery of a Novel Enzyme, N-Acylamino Acid Racemase in an Actinomycete: Screening, Isolation, and Identification. Bioscience, Biotechnology, and Biochemistry, 58(1), 24-27. [Link]

  • Oguri, H., & Oikawa, H. (2014). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. The Journal of Antibiotics, 67, 1-13. [Link]

  • Gotor, V. (2002). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate. [Link]

  • Kua, Y. L., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300669. [Link]

  • Gardossi, L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3022-3025. [Link]

  • Li, Y., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Photochemical Deracemization of N‐Carboxyanhydrides En Route to Chiral α‐Amino Acid Derivatives. Angewandte Chemie International Edition, 59(38), 16508-16513. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Photochemical Deracemization of N‐Carboxyanhydrides En Route to Chiral α‐Amino Acid Derivatives. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Photochemical Deracemization of N‐Carboxyanhydrides En Route to Chiral α‐Amino Acid Derivatives. ResearchGate. [Link]

  • Habibi, Y., et al. (2014). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. University of Tehran Science and Technology Journals. [Link]

  • Fu, G. C., et al. (2011). Kinetic resolution of β-lactams via enantioselective N-acylation. Nature Chemistry, 3(11), 887-890. [Link]

  • d'Acunzo, N., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 629. [Link]

  • Li, Y., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-Formyl-dl-phenylalanine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols and troubleshoot common issues to improve yield and purity. Here, we combine established chemical principles with practical, field-tested advice to guide you through a successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-Formyl-dl-phenylalanine, providing concise and scientifically grounded answers.

Q1: What is the most common and reliable method for the synthesis of N-Formyl-dl-phenylalanine?

A1: The most widely employed and reliable method for the N-formylation of dl-phenylalanine is the reaction with a mixture of formic acid and acetic anhydride. This method is favored due to its use of readily available and inexpensive reagents, straightforward procedure, and generally high yields when performed correctly. The reaction proceeds by forming a mixed anhydride (formic acetic anhydride) in situ, which then acts as a potent formylating agent for the amino group of the phenylalanine.

Q2: What is the underlying mechanism of the formylation reaction using formic acid and acetic anhydride?

A2: The reaction mechanism involves a few key steps. Initially, formic acid reacts with acetic anhydride to form a mixed anhydride, formyl acetate, which is a highly reactive acylating agent. The amino group of dl-phenylalanine, acting as a nucleophile, then attacks the carbonyl carbon of the formyl group in the mixed anhydride. This is followed by the elimination of acetic acid as a leaving group, resulting in the formation of N-Formyl-dl-phenylalanine.

Q3: Are there any significant safety precautions I should be aware of when performing this synthesis?

A3: Yes, several safety precautions are crucial. Acetic anhydride is corrosive, a lachrymator (induces tearing), and reacts exothermically with water. Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Formic acid is also corrosive and can cause severe skin burns. Care should be taken to avoid inhalation of vapors and direct skin contact. The initial reaction between formic acid and acetic anhydride can be exothermic, so controlled addition and cooling are recommended.

Q4: What are the typical expected yields for this synthesis?

A4: With an optimized protocol, the yield of N-Formyl-dl-phenylalanine can be quite high, often ranging from 80% to 95%. However, the actual yield is highly dependent on several factors, including the purity of the starting materials, the precise control of reaction temperature, the efficiency of the workup and purification steps, and the careful execution of the experimental procedure.

Troubleshooting Guide: Enhancing Yield and Purity

This guide provides solutions to specific problems you might encounter during the synthesis of N-Formyl-dl-phenylalanine. Each issue is analyzed from a mechanistic perspective to provide a robust and scientifically sound resolution.

Issue 1: Low Yield of N-Formyl-dl-phenylalanine

You've completed the synthesis, but your final isolated yield is significantly lower than the expected 80-95%.

Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The formylation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing, preventing the complete conversion of dl-phenylalanine to the formylated product.Extend Reaction Time: Ensure the reaction mixture is stirred for the recommended duration at the specified temperature to allow for complete conversion. Optimize Temperature: Maintain the reaction temperature within the optimal range. Lower temperatures can slow down the reaction, while excessively high temperatures can lead to side reactions. Ensure Homogeneous Mixing: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous, allowing for efficient interaction between the reactants.
Loss of Product During Workup The product, N-Formyl-dl-phenylalanine, has some solubility in water, especially at non-optimal pH. Significant product loss can occur during the aqueous workup and washing steps if the pH is not carefully controlled.pH Adjustment: After the reaction is complete, carefully adjust the pH of the aqueous solution to the isoelectric point of N-Formyl-dl-phenylalanine to minimize its solubility and maximize precipitation. Cold Water Wash: Wash the isolated product with ice-cold water to minimize dissolution and product loss.
Side Reactions The formation of byproducts can consume the starting material and reduce the yield of the desired product. A potential side reaction is the formation of diacylated products or other undesired species, especially if the reaction conditions are not well-controlled.Controlled Reagent Addition: Add the acetic anhydride to the formic acid solution slowly and with cooling to control the exothermic reaction and prevent the formation of side products. Stoichiometric Control: Use the correct stoichiometric ratios of the reactants as specified in the protocol to avoid excess reagents that could lead to side reactions.
Issue 2: Oily Product or Difficulty with Crystallization

Instead of a crystalline solid, you have obtained an oily product that is difficult to handle and purify.

Potential Cause Scientific Explanation Recommended Solution
Presence of Impurities The presence of unreacted starting materials, byproducts, or residual solvents can inhibit crystallization and lead to the formation of an oil. These impurities disrupt the crystal lattice formation of the desired product.Thorough Purification: Ensure the product is thoroughly washed to remove any soluble impurities. Recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures) can be an effective method to purify the product and induce crystallization.
Incorrect pH The product's solubility is highly dependent on the pH of the solution. If the pH is not at the isoelectric point, the product may remain in solution or precipitate as an oil rather than a crystalline solid.Precise pH Control: Use a pH meter to accurately adjust the pH of the solution to the isoelectric point of N-Formyl-dl-phenylalanine. Add the acid or base dropwise with constant stirring to avoid local pH imbalances.
Supersaturation Rapid cooling of a saturated solution can lead to the formation of an oil instead of crystals. This is because the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. Seeding: If you have a small amount of crystalline product, you can add a seed crystal to the supersaturated solution to induce crystallization.

Experimental Protocol: High-Yield Synthesis of N-Formyl-dl-phenylalanine

This detailed protocol provides a step-by-step methodology for the synthesis of N-Formyl-dl-phenylalanine, incorporating best practices for maximizing yield and purity.

Materials:

  • dl-Phenylalanine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dl-phenylalanine in formic acid. Stir the mixture until the amino acid is completely dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Addition of Acetic Anhydride: While maintaining the temperature between 0-5 °C, slowly add acetic anhydride dropwise to the stirred solution. The addition should be controlled to prevent the temperature from rising significantly.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period, and then allow it to warm to room temperature and stir for an additional period to ensure the reaction goes to completion.

  • Workup: Pour the reaction mixture into ice-cold deionized water. A white precipitate of N-Formyl-dl-phenylalanine should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with small portions of ice-cold deionized water to remove any residual formic acid and acetic acid.

  • Drying: Dry the product under vacuum to obtain the final N-Formyl-dl-phenylalanine.

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A Dissolve dl-Phenylalanine in Formic Acid B Cool to 0-5 °C A->B C Slowly Add Acetic Anhydride B->C D Stir and React C->D E Precipitate in Ice-Cold Water D->E Transfer F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I N-Formyl-dl-phenylalanine H->I Final Product

Caption: Workflow for the synthesis of N-Formyl-dl-phenylalanine.

References

  • Title: Synthesis of N-Formyl-dl-phenylalanine Source: PrepChem URL: [Link]

Technical Support Center: Enantiomeric Separation of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of N-Formyl-dl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and foundational knowledge for achieving successful enantiomeric resolution. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the scientific principles behind them, ensuring robust and reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnostic approach and a detailed protocol to resolve the problem.

Q1: Why am I seeing a single, broad peak instead of two distinct enantiomeric peaks?

A: A single peak indicates a complete failure of enantiomeric recognition under the current conditions. This is a common issue during initial method development and typically points to a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.

Root Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): Not all CSPs can resolve every pair of enantiomers. Chiral separations rely on the formation of transient diastereomeric complexes, which requires specific molecular interactions.[1] N-Formyl-dl-phenylalanine, an N-protected amino acid, possesses a phenyl ring, a carboxylic acid, and an amide group, making it suitable for CSPs that facilitate π-π interactions, hydrogen bonding, and dipole-dipole interactions.[2][3]

    • Recommendation: Start with a Pirkle-type CSP (e.g., Whelk-O 1) or a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), as these are known to be effective for amino acid derivatives.[4][5][6]

  • Suboptimal Mobile Phase: The mobile phase composition dictates the strength and nature of the interactions between the analyte and the CSP. An incorrect mobile phase can fail to induce the necessary chiral recognition.

    • Recommendation: A systematic screening of different mobile phase modes is the most effective approach.[7][8]

Experimental Protocol: Initial Method Screening Workflow

This protocol outlines a rational approach to screen for initial separation conditions.

  • Column Selection: Select a Pirkle-type (e.g., (R,R)-Whelk-O 1) or a polysaccharide-based (e.g., CHIRALPAK IA) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Normal Phase (NP): Start with a mobile phase of n-Hexane/Ethanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA). The alcohol component disrupts hydrogen bonding with the CSP, while the TFA suppresses the ionization of the analyte's carboxylic acid group, which is crucial for good peak shape.[9]

    • Reversed Phase (RP): Use a mobile phase of Water/Acetonitrile (50:50 v/v) with 0.1% Formic Acid. This mode is particularly effective on macrocyclic glycopeptide phases like CHIROBIOTIC T.[10][11]

    • Polar Organic Mode (POM): Use 100% Methanol with 0.1% Formic Acid. This can offer unique selectivity.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm or 254 nm

    • Injection Volume: 5 µL of a 1 mg/mL sample dissolved in the mobile phase.

  • Evaluation: Assess the chromatograms for any sign of peak splitting or broadening that would indicate partial separation. If a promising condition is found, proceed to the optimization steps outlined in Q2.

G start Start: No Separation csp_check Is CSP appropriate for N-Formyl-dl-phenylalanine? (e.g., Pirkle, Polysaccharide) start->csp_check np_mode Screen Normal Phase (Hexane/EtOH/TFA) csp_check->np_mode Yes rescreen Select a different class of CSP and rescreen csp_check->rescreen No rp_mode Screen Reversed Phase (H2O/ACN/FA) np_mode->rp_mode pom_mode Screen Polar Organic (MeOH/FA) rp_mode->pom_mode evaluate Evaluate Chromatograms: Any hint of separation? pom_mode->evaluate optimize Proceed to Optimization (See Q2) evaluate->optimize Yes evaluate->rescreen No rescreen->np_mode

Initial Troubleshooting Workflow
Q2: I see two peaks, but the resolution (Rs) is poor (< 1.5). How can I improve it?

A: Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. Poor resolution, where peaks overlap, requires systematic optimization of the chromatographic parameters that influence selectivity (α), efficiency (N), and retention factor (k').

Systematic Optimization Strategy:

  • Mobile Phase Composition: This is the most powerful tool for improving selectivity (α). Small changes in the ratio of the strong solvent (e.g., ethanol) to the weak solvent (e.g., hexane) can have a dramatic effect on resolution.

    • Action: If peaks are eluting too quickly (low k'), decrease the percentage of the strong solvent. If they are eluting too slowly (high k'), increase it. Aim for a k' between 2 and 10 for the second eluting peak.

  • Temperature Control: Column temperature affects the thermodynamics and kinetics of the chiral recognition process.[12] Lowering the temperature generally increases the strength of intermolecular interactions (like hydrogen bonding), which often leads to higher selectivity and better resolution.[9][13] However, the effect can be unpredictable, and in some cases, resolution may improve at higher temperatures.[14]

    • Action: Perform a temperature study. Analyze the sample at 15 °C, 25 °C, and 40 °C. Plotting ln(k') vs. 1/T (a van't Hoff plot) can reveal thermodynamic data about the separation.[12] A non-linear plot suggests a change in the chiral recognition mechanism with temperature.[15][16]

  • Flow Rate Adjustment: Lowering the flow rate can increase column efficiency (N) by allowing more time for the analyte to equilibrate between the mobile and stationary phases, often resulting in sharper peaks and improved resolution.

    • Action: Reduce the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min and observe the effect on resolution. Note that this will increase analysis time.

Data Presentation: Effect of Mobile Phase & Temperature on Resolution

ParameterCondition ACondition BCondition C (Optimized)
Mobile Phase Hexane/EtOH (80:20) + 0.1% TFAHexane/EtOH (90:10) + 0.1% TFAHexane/EtOH (90:10) + 0.1% TFA
Temperature 25 °C25 °C15 °C
Retention Time 1 (min) 5.28.110.5
Retention Time 2 (min) 5.69.012.1
Selectivity (α) 1.081.111.15
Resolution (Rs) 0.951.351.85

This table illustrates a typical optimization pathway where decreasing the strong solvent percentage improved selectivity, and further lowering the temperature achieved baseline resolution.

Q3: My peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is a common problem, especially with polar or ionizable compounds like N-Formyl-dl-phenylalanine. It degrades resolution and complicates integration.

Root Causes & Corrective Actions:

  • Secondary Ionic Interactions: The carboxylic acid group on your analyte (pKa ≈ 3-4) can be partially ionized and interact with residual silanol groups on the silica support of the CSP. This secondary interaction mechanism leads to tailing.

    • Solution: Add a small amount of an acidic modifier to the mobile phase. For normal phase, 0.1% TFA is effective. For reversed phase, 0.1% formic acid is common. The acid protonates the analyte's carboxyl group and suppresses its ionization, leading to a single, well-defined interaction with the CSP and a symmetrical peak shape.[9]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.

  • Column Overload: Injecting too much sample mass can saturate the chiral stationary phase, leading to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chiral recognition for N-Formyl-dl-phenylalanine on a Pirkle-type column?

A: The separation on a Pirkle-type CSP is governed by the "three-point interaction model".[2] For chiral recognition to occur, one enantiomer must form a more stable transient diastereomeric complex with the CSP than the other. This requires at least three simultaneous interactions, with at least one being stereochemically dependent.

For N-Formyl-dl-phenylalanine on a π-electron acceptor Pirkle phase (like one containing a 3,5-dinitrobenzoyl group), the key interactions are:

  • π-π Interaction: The electron-rich phenyl ring of the analyte acts as a π-donor and interacts with the electron-deficient aromatic ring of the CSP (the π-acceptor).[2][3]

  • Hydrogen Bonding: The N-H proton of the formyl group and the O-H of the carboxylic acid can act as hydrogen bond donors to basic sites on the CSP.

  • Dipole-Dipole or Steric Interaction: The orientation of the formyl and carboxyl groups creates a specific dipole moment and steric profile. The CSP's chiral structure will favor interaction with one enantiomer over the other due to steric hindrance, forcing a less favorable binding energy for the other enantiomer.

G cluster_2 CSP π-Acceptor Ring (e.g., DNB) + H-Bond Sites Analyte Phenyl Ring (π-Donor) + Formyl Group (H-Bond) + Carboxyl Group (H-Bond) Analyte->CSP  3-Point Interaction i1 1. π-π Stacking i2 2. Hydrogen Bonding i3 3. Steric Hindrance (Stereoselective)

Three-Point Interaction Model
Q2: Can temperature changes reverse the elution order of the enantiomers?

A: Yes, this is a known phenomenon in chiral chromatography.[14] The elution order can reverse if the dominant mechanism of chiral recognition changes with temperature. Each interaction (π-π, H-bonding, etc.) has its own enthalpy (ΔH) and entropy (ΔS). As temperature changes, the relative contribution of these forces to the overall free energy of binding (ΔG) can shift. If the enthalpic and entropic contributions for the two enantiomers have different signs, the selectivity can decrease to zero at a specific "isoenantioselective temperature" and then invert as the temperature continues to change. This is often observed as a non-linear van't Hoff plot.[15]

Q3: My sample is not soluble in the normal phase mobile phase. What should I do?

A: This is a common challenge. Injecting a sample in a solvent that is much stronger than the mobile phase can cause severe peak distortion or even sample precipitation on the column.[1][17]

Recommended Strategies:

  • Minimal Strong Solvent: Prepare your stock solution in a strong, compatible solvent (e.g., ethanol, methanol). Then, dilute this stock solution with the mobile phase to the final concentration. The goal is to have the final injection plug be as close to the mobile phase composition as possible.

  • Explore Different Modes: If solubility in non-polar solvents is prohibitive, prioritize screening in reversed-phase or polar organic modes where N-Formyl-dl-phenylalanine is more soluble. Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T) are excellent choices for these modes and show high success rates for amino acid derivatives.[11]

References

  • Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • The Evolution of Chiral Stationary Phases from HPLC to UHPLC. LCGC International. [Link]

  • Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. Springer Link. [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. SlideShare. [Link]

  • Current Trends in Chiral Chromatography. LCGC International. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase. PubMed. [Link]

  • Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length. PubMed. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Effects of Temperature and Mobile Phase Condition on Chiral Recognition of Poly(L-phenylalanine) Chiral. J-STAGE. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Corporation. [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Department of Physical Chemistry. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI. [Link]

  • How to separate amino acid enantiomers? ResearchGate. [Link]

  • Unusual effect of temperature on the retention of enantiomers on a chiral column. SciSpace. [Link]

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Technical Support Center: N-Formyl-dl-phenylalanine Solution Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Formyl-dl-phenylalanine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of N-Formyl-dl-phenylalanine in solution, thereby guaranteeing reproducible and reliable experimental outcomes. We will delve into the common challenges, underlying chemical principles, and validated protocols to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling of N-Formyl-dl-phenylalanine.

Q1: What is the primary cause of N-Formyl-dl-phenylalanine degradation in solution?

The principal degradation pathway is the hydrolysis of the N-formyl group, a reaction known as deformylation. This reaction cleaves the amide bond, yielding dl-phenylalanine and formic acid. This process can be catalyzed by acidic or basic conditions and, in biological systems, by specific enzymes.[1][2]

Q2: What is the recommended solvent for preparing stock solutions?

For maximum stability, we recommend using a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). Aprotic solvents lack the ability to donate protons, thereby minimizing the risk of solvent-mediated hydrolysis. If aqueous buffers are required for experimental conditions, prepare the concentrated stock in DMSO and perform serial dilutions into the aqueous buffer immediately before use. For related N-formylated peptides, DMSO has been shown to be a suitable solvent for creating stable frozen aliquots.[3]

Q3: What are the ideal storage conditions for N-Formyl-dl-phenylalanine solutions?

Stock solutions in anhydrous DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C.[3][4] These aliquots should be protected from light and moisture. Aqueous working solutions are significantly less stable and should ideally be prepared fresh for each experiment.

Q4: How can I determine if my N-Formyl-dl-phenylalanine solution has degraded?

The most definitive method is through analytical chemistry, primarily High-Performance Liquid Chromatography (HPLC) or LC-MS.[5] Degradation is indicated by a decrease in the peak area of the parent N-Formyl-dl-phenylalanine compound and the corresponding appearance of a new peak consistent with the retention time of a dl-phenylalanine standard. Functionally, a loss of expected biological activity or inconsistent results between experiments can also be a strong indicator of degradation.

Part 2: Troubleshooting Guide for Experimental Issues

This guide is structured to help you diagnose and resolve issues that may arise from compound instability.

Issue: Diminished or Inconsistent Biological Activity

You observe that the dose-response of your assay has shifted, or the results vary significantly between experiments using different batches or ages of the solution.

Potential Cause: Deformylation via Hydrolysis

The N-formyl group is critical for the biological activity of many formylated peptides and amino acids. Its removal via hydrolysis will yield native dl-phenylalanine, which is unlikely to be active in receptor systems specific to the formylated version.

  • Causality Explained: Hydrolysis is accelerated by several factors common in laboratory settings:

    • pH: The amide bond of the formyl group is susceptible to cleavage under both strongly acidic and basic conditions.[1][2] Even seemingly neutral aqueous solutions can have microenvironments or components that promote hydrolysis over time. The pH of a solution of L-Phenylalanine in water is typically between 5.3 and 6.3.[6]

    • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at room temperature, even for short periods, can lead to measurable degradation.[4]

    • Enzymatic Activity: If using cell lysates, serum-containing media, or other biological matrices, endogenous enzymes like N-acyl-L-amino acid amidohydrolases or peptide deformylases can rapidly cleave the formyl group.[7][8]

Troubleshooting Workflow

start Inconsistent Biological Activity Observed check_solution Is the working solution freshly prepared from a properly stored stock? start->check_solution check_stock Was the stock solution prepared in anhydrous DMSO and stored at ≤ -20°C? check_solution->check_stock Yes prepare_fresh Action: Prepare fresh stock and working solutions. Follow Protocol 1. check_solution->prepare_fresh No check_stock->prepare_fresh No verify_hplc Action: Verify integrity of stock solution via HPLC. Follow Protocol 3. check_stock->verify_hplc Yes degradation_found Degradation Confirmed? verify_hplc->degradation_found review_protocol Root Cause Identified: Improper solution handling. Review all protocols. degradation_found->review_protocol Yes no_degradation No Degradation Found: Investigate other experimental variables (e.g., cells, reagents). degradation_found->no_degradation No

Caption: Troubleshooting workflow for inconsistent results.

Part 3: Validated Protocols & Best Practices

Adherence to these protocols is critical for maximizing the shelf-life and reliability of your N-Formyl-dl-phenylalanine solutions.

Protocol 1: Preparation of a Stable Stock Solution (10 mM)
  • Pre-analysis: Allow the vial of solid N-Formyl-dl-phenylalanine (MW: 193.2 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.[9][10]

  • Weighing: Accurately weigh out 1.93 mg of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO.

  • Mixing: Vortex gently for 30 seconds or until the solid is completely dissolved. Avoid vigorous shaking, which can introduce shear stress.[4]

  • Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in low-retention microcentrifuge tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[4]

  • Storage: Immediately cap the aliquots, seal with paraffin film for extra protection against moisture, and store at -80°C in a light-proof container.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thawing: Retrieve a single aliquot of the DMSO stock solution from the -80°C freezer. Thaw it quickly at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.

  • Dilution: Perform serial dilutions into your final aqueous experimental buffer (e.g., PBS, HBSS, cell culture media). It is critical to add the DMSO stock into the aqueous buffer (not the other way around) while vortexing gently to prevent precipitation.

  • Immediate Use: Use the final aqueous working solution immediately, preferably within 1-2 hours. Do not store aqueous solutions, as hydrolysis will occur.

Protocol 3: Analytical Verification of Integrity by HPLC

This protocol provides a general framework. Specific parameters should be optimized for your available system.

  • System: A reverse-phase HPLC system with a C18 column and UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

  • Detection: Monitor at 215 nm and 254 nm. Aromatic amino acids have absorbance at these wavelengths.

  • Sample Preparation: Dilute a small amount of your stock solution in the initial mobile phase conditions. Inject a dl-phenylalanine standard for retention time comparison.

  • Analysis: A pure sample will show a single major peak. Degradation is confirmed by the presence of a second peak that co-elutes with the dl-phenylalanine standard. Quantify the relative peak areas to determine the percentage of degradation.

Part 4: Technical Summary & Data
Primary Degradation Pathway: Hydrolysis

The central vulnerability of N-Formyl-dl-phenylalanine is the hydrolysis of its formamide bond.

cluster_0 Reactant cluster_1 Degradation Products NFPh N-Formyl-dl-phenylalanine Ph dl-Phenylalanine NFPh->Ph Hydrolysis (+ H₂O) Catalysts: H⁺, OH⁻, Enzymes FA Formic Acid

Caption: The primary hydrolytic degradation pathway.

Table 1: Factors Influencing Solution Stability
FactorHigh Stability ConditionLow Stability Condition (High Degradation Risk)Rationale
Solvent Anhydrous aprotic (e.g., DMSO)Aqueous buffers, Protic solvents (e.g., Methanol)Water and protic solvents directly participate in the hydrolysis reaction.[1][2]
pH Neutral (approx. 6.0-7.5)Acidic (< 5.0) or Basic (> 8.0)Both acid and base can catalyze the hydrolysis of the amide bond.[1][2]
Temperature ≤ -20°C (preferably -80°C)4°C, Room Temperature (20-25°C), Elevated Temp.Higher temperatures increase the kinetic energy, accelerating the rate of hydrolysis and other degradation reactions.[4]
Light Stored in dark/amber vialsExposure to ambient or UV lightAromatic compounds can be susceptible to photodegradation.
Freeze/Thaw Single-use aliquotsMultiple freeze-thaw cyclesCan disrupt the solution's micro-environment, potentially causing pH shifts in buffer salts and increasing exposure to atmospheric moisture.[4]
Oxygen Degassed solvents (for long-term)Exposure to atmosphereWhile hydrolysis is primary, oxidative degradation of the phenylalanine moiety is a secondary risk, especially in the presence of contaminants like metal ions.[4][11]
References
  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Available at ResearchGate.[Link]

  • Yuli, I., & Snyderman, R. (1986). Extensive hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] phenylalanine by human polymorphonuclear leukocytes. A potential mechanism for modulation of the chemoattractant signal. Journal of Biological Chemistry, 261(11), 4902-4908. [Link]

  • Hidalgo, F. J., & Zamora, R. (2013). Strecker-type degradation of phenylalanine initiated by 4-oxo-2-alkenals in comparison to that initiated by 2,4-alkadienals, 4,5-epoxy-2-alkenals, or 4-hydroxy-2-nonenal. Journal of Agricultural and Food Chemistry, 61(43), 10231-10237. [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Phenylalanine (1) degradation in the presence of reactive carbonyls... Available at ResearchGate.[Link]

  • Wikipedia contributors. (2023). Formylation. Wikipedia, The Free Encyclopedia.[Link]

  • Mvula, E., et al. (1993). Phenylalanine: Its ˙OH and SO4˙⁻-Induced Oxidation and Decarboxylation. A Pulse Radiolysis and Product Analysis Study. The Journal of Physical Chemistry.[Link]

  • PubChem. L-phenylalanine degradation IV (mammalian, via side chain). PubChem Pathway.[Link]

  • Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society.[Link]

  • Kadamannil, B., et al. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv.[Link]

  • Wang, M., et al. (2007). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. Biochemistry, 46(30), 8850-8861. [Link]

  • Kadamannil, B., et al. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Cambridge Open Engage.[Link]

  • Sigma-Aldrich. (1997). N-FORMYL-MET-LEU-PHE Product Information Sheet. Available at ResearchGate.[Link]

  • U.S. Patent No. US4684745A. (1987). Process for producing α-L-aspartyl-L-phenylalanine methyl ester for its hydrochloride.
  • European Patent No. EP0058063A1. (1982). Process for removing an n-formyl group.
  • CP Lab Safety. (n.d.). N-Formyl-DL-phenylalanine, min 99% (T), 1 gram. CP Lab Safety.[Link]

  • PubChem. N-Formyl-dl-phenylalanine. PubChem Compound Summary for CID 100122.[Link]

  • The Japanese Pharmacopoeia, 17th Edition. (2016). Official Monographs for Part I / L-Phenylalanine. Ministry of Health, Labour and Welfare.[Link]

  • Ahmad, S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at ResearchGate.[Link]

Sources

Technical Support Center: Enzymatic Resolution of N-Formylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of N-formylated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical biocatalytic processes. Here, we provide in-depth, question-and-answer-style troubleshooting, grounded in scientific principles and practical field experience, to help you optimize your experiments for success.

Section 1: Troubleshooting Poor Conversion & Low Reaction Rates

One of the most frequent issues in enzymatic resolutions is observing low or stalled conversion of the racemic N-formyl-DL-amino acid. This section addresses the root causes and provides systematic troubleshooting protocols.

Question 1: My reaction has started, but the conversion to the L-amino acid has plateaued at a low level (<50%). What are the likely causes and how can I fix this?

Answer: A plateau in conversion, especially below the theoretical maximum of 50% for kinetic resolution, often points to enzyme inhibition or instability. The most common culprit is product inhibition.

  • Underlying Cause: Product Inhibition The products of the hydrolysis—the L-amino acid and formate—can act as inhibitors to the aminoacylase.[1] Specifically, the carboxylate product (formate) can compete with the substrate for binding in the active site. Studies on porcine kidney acylase I have shown that acetate, a similar carboxylate, is a notable product inhibitor.[2] As the concentration of these products increases, the reaction rate slows and can eventually stop.

  • Troubleshooting Protocol:

    • Confirm Product Inhibition: Run the reaction with an initial spike of one of the products (e.g., add 25 mol% of the L-amino acid or sodium formate at t=0). A significantly reduced initial rate compared to a control reaction will confirm product inhibition.

    • In-Situ Product Removal: If feasible, consider methods to remove the product as it forms. For example, using a membrane reactor can help separate the smaller amino acid product from the enzyme and substrate, mitigating inhibition.[1]

    • Optimize Substrate Concentration: High initial substrate concentrations can exacerbate product inhibition by leading to a rapid buildup of inhibitory products.[2] Try running the reaction at a lower initial substrate concentration.

    • Enzyme Choice: Some aminoacylases may be less susceptible to product inhibition than others. If possible, screen different commercially available aminoacylases.

Question 2: My reaction shows very little to no conversion of the N-formyl-DL-amino acid, even after an extended period. What should I investigate first?

Answer: Near-zero conversion typically points to a fundamental issue with one of the core reaction components: the enzyme, the substrate, or the reaction conditions.

  • Underlying Causes & Troubleshooting Steps:

    • Enzyme Activity & Cofactors:

      • Problem: The enzyme may be inactive or operating sub-optimally. Many aminoacylases are metalloenzymes, often containing zinc (Zn²⁺) or requiring cobalt (Co²⁺) for full activity.[3][4] The absence of these ions or the presence of chelating agents (like EDTA) in your buffer can completely abolish activity.[5]

      • Protocol:

        • Run a positive control with a known, highly reactive substrate for your enzyme (e.g., N-acetyl-L-methionine for Aminoacylase I) to confirm the enzyme stock is active.

        • Ensure your buffer is free of chelators. If activity is still low, consider supplementing the reaction with a low concentration of CoCl₂ (e.g., 0.1 mM), as this has been shown to activate some aminoacylases.[5]

    • Substrate Specificity:

      • Problem: While versatile, aminoacylases exhibit substrate preferences. The small N-formyl group can be a less favorable substrate compared to larger acyl groups like N-acetyl for some enzymes, leading to very low reaction rates.[6]

      • Protocol:

        • Consult literature or technical data from your enzyme supplier for the specific activity on N-formyl substrates.

        • If the formyl group is the issue, and your synthetic route allows, consider using an N-acetyl protecting group instead, as these are often hydrolyzed more efficiently.

    • pH and Temperature Optima:

      • Problem: Enzyme activity is highly dependent on pH and temperature. The optimal pH for many aminoacylases is in the neutral to slightly alkaline range (pH 7.0-8.5), and deviations can drastically reduce activity.[7]

      • Protocol:

        • Verify the pH of your reaction mixture after all components have been added. The substrate itself can alter the pH.

        • Perform a small-scale pH screen (e.g., from pH 6.5 to 8.5) using appropriate buffers to find the optimal condition for your specific substrate. Avoid buffers with anions like phosphate or chloride at low pH, as they can act as inhibitors.[7]

        • Check the recommended temperature for your enzyme. Most are run between 25-40°C.

Below is a troubleshooting workflow for addressing low-to-no conversion issues.

low_conversion_troubleshooting start Start: Low/No Conversion check_enzyme 1. Check Enzyme Activity (Use control substrate) start->check_enzyme result_active Enzyme is Active? check_enzyme->result_active check_conditions 2. Verify Reaction Conditions (pH, Temp, Cofactors) result_conditions Conditions Optimal? check_conditions->result_conditions check_substrate 3. Assess Substrate Suitability result_substrate Substrate Compatible? check_substrate->result_substrate result_active->check_conditions Yes solution_replace_enzyme Solution: Replace/Source New Enzyme result_active->solution_replace_enzyme No result_conditions->check_substrate Yes solution_optimize_conditions Solution: - Adjust pH/Temp - Add Co²⁺ - Remove Chelators result_conditions->solution_optimize_conditions No solution_modify_substrate Solution: - Increase Enzyme Load - Consider N-acetyl analog result_substrate->solution_modify_substrate No end_success Problem Solved result_substrate->end_success Yes solution_replace_enzyme->check_enzyme solution_optimize_conditions->check_conditions solution_modify_substrate->end_success

Troubleshooting workflow for low conversion.

Section 2: Optimizing Enantioselectivity

Achieving high enantiomeric excess (ee) is the primary goal of enzymatic resolution. Poor enantioselectivity (low ee) renders the process inefficient. This section explores the factors that govern selectivity and how to manipulate them.

Question 3: The conversion is proceeding well, but the enantiomeric excess (ee) of my product is unacceptably low. How can I improve enantioselectivity?

Answer: Low enantioselectivity means the enzyme is hydrolyzing both the L- and D-enantiomers of the N-formyl amino acid at comparable rates. Improving this requires fine-tuning the reaction conditions to amplify the kinetic differences in the hydrolysis of the two enantiomers.[8]

  • Underlying Causes & Optimization Strategies:

    • Reaction Temperature:

      • Causality: Enantioselectivity is temperature-dependent. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states of the enzyme-substrate complex, thereby enhancing selectivity.[8]

      • Protocol: Perform the reaction at a lower temperature. If you are running it at 37°C, try 25°C or even 15°C. Be aware that this will also decrease the reaction rate, so a longer reaction time will be necessary.

    • Solvent System (Co-solvents):

      • Causality: The presence of organic co-solvents can alter the enzyme's conformation and the solvation of the substrate, which can significantly impact enantioselectivity.

      • Protocol: Screen a range of water-miscible organic co-solvents (e.g., DMSO, isopropanol, t-butanol) at low concentrations (5-20% v/v). This is an empirical process, and the optimal co-solvent is substrate-dependent. Ensure your enzyme remains active in the chosen solvent.

    • Enzyme Source and Engineering:

      • Causality: Different aminoacylases, even those with the same name but from different organisms (e.g., Aminoacylase I from Aspergillus sp. vs. porcine kidney), can have vastly different substrate specificities and enantioselectivities.

      • Protocol:

        • Screen enzymes from different sources. Fungal aminoacylases can sometimes offer different selectivity profiles compared to mammalian ones.[6]

        • For long-term projects, consider directed evolution or protein engineering approaches to tailor an enzyme for your specific substrate, which can dramatically increase or even reverse enantioselectivity.[9]

Table 1: Key Parameters Influencing Enantioselectivity

ParameterEffect on Enantioselectivity (ee)Recommended ActionPotential Trade-off
Temperature Lower temperatures generally increase ee.Decrease temperature in 5-10°C increments (e.g., from 37°C to 25°C).[8]Slower reaction rate.
pH Can have a modest effect; optimal pH for rate may not be optimal for ee.Screen a narrow pH range (e.g., 7.0, 7.5, 8.0, 8.5).May decrease reaction rate if moved away from pH optimum.
Co-solvent Can significantly increase or decrease ee depending on the solvent and substrate.Screen various water-miscible solvents (DMSO, IPA, THF) at 5-20% (v/v).Potential for enzyme denaturation or inactivation at higher concentrations.
Enzyme Source Different enzymes have inherently different selectivities.Test homologous enzymes from different organisms.Requires sourcing and purchasing new biocatalysts.

Section 3: Substrate & Product Challenges

Beyond the enzyme's performance, the physical properties of the starting materials and products can create significant experimental hurdles.

Question 4: My N-formyl-DL-amino acid has poor solubility in the aqueous buffer, limiting the substrate concentration I can use. What are my options?

Answer: Poor substrate solubility is a common issue, especially with non-polar or aromatic amino acids.[10] This limits the reaction rate and overall productivity.

  • Troubleshooting & Optimization Strategies:

    • pH Adjustment:

      • Causality: The solubility of amino acids and their derivatives is highly pH-dependent. Adjusting the pH away from the isoelectric point (pI) of the substrate will increase its charge and, typically, its aqueous solubility.

      • Protocol: Since most aminoacylase reactions are run at pH > 7, the carboxylic acid group of your N-formyl amino acid should be deprotonated, aiding solubility. Ensure your final reaction pH is at least 1-2 units above the estimated pKa of the carboxylic acid.

    • Co-solvents:

      • Protocol: As mentioned for enantioselectivity, adding a small amount (5-20%) of a water-miscible organic co-solvent like DMSO or DMF can significantly improve the solubility of hydrophobic substrates. Screen several options to find one that enhances solubility without inactivating the enzyme.

    • Use of Salts:

      • Causality: Certain salts can increase the solubility of amino acids through a "salting-in" effect.[11]

      • Protocol: Experiment with adding non-inhibitory salts. For instance, studies have shown that salts like calcium nitrate can significantly increase amino acid solubility.[11] However, you must first verify that the chosen salt does not inhibit your specific aminoacylase.

Question 5: After the reaction, I am struggling to separate the product L-amino acid from the unreacted N-formyl-D-amino acid. What are effective separation techniques?

Answer: Efficient separation is crucial for obtaining a pure product. The key is to exploit the chemical differences between the free amino acid and the N-formylated version.

  • Recommended Separation Protocols:

    • Ion-Exchange Chromatography:

      • Principle: This is the most robust method. The product L-amino acid has a free amino group (positively charged at acidic pH) and a carboxylate group, while the unreacted substrate has only the carboxylate group (its amino group is formylated).

      • Protocol:

        • Acidify the reaction mixture to pH ~3-4 to protonate the amino group of the L-amino acid product.

        • Load the mixture onto a strong cation-exchange resin (e.g., Dowex 50W).

        • The positively charged L-amino acid will bind to the resin.

        • The neutral/anionic N-formyl-D-amino acid will not bind and can be washed through with a low ionic strength buffer or water.

        • Elute the pure L-amino acid from the resin using a basic solution (e.g., 2 M NH₄OH).

    • Selective Crystallization:

      • Principle: Differences in solubility between the product and substrate can be exploited. This is often highly specific to the amino acid .

      • Protocol:

        • Adjust the pH of the final reaction mixture. The L-amino acid product is often least soluble at its isoelectric point (pI), which can induce crystallization.

        • Alternatively, solvent anti-solvent crystallization can be effective. For example, adding a water-miscible organic solvent like ethanol or isopropanol can selectively precipitate either the product or the remaining substrate.[10] This requires empirical optimization.

Section 4: Analytical Methods & Monitoring

Accurate monitoring is essential for troubleshooting and optimization. You cannot fix what you cannot measure.

Question 6: How can I accurately monitor the progress of my reaction and determine the enantiomeric excess (ee) of my product?

Answer: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both monitoring conversion and determining enantiomeric excess.[12][13]

  • General Reaction Monitoring (Conversion):

    • Method: Reversed-Phase HPLC (RP-HPLC) with a standard C18 column.

    • Principle: The N-formyl-D-amino acid is more non-polar than the resulting L-amino acid and will have a longer retention time. You can monitor the disappearance of the substrate peak and the appearance of the product peak over time.

    • Protocol:

      • Sample Prep: At various time points, take a small aliquot of the reaction, quench it (e.g., with acid or by heating) to stop the enzyme, and filter it.

      • HPLC Conditions: Use a mobile phase gradient of water and acetonitrile (or methanol), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Detection: UV detection is standard, typically at 210-220 nm where the amide and carboxyl groups absorb.

  • Determining Enantiomeric Excess (ee):

    • Method: Chiral HPLC is the most direct and reliable method.[14]

    • Principle: A chiral stationary phase (CSP) is used to separate the D- and L-enantiomers of the product amino acid. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the column.[14]

    • Protocol:

      • Column Selection: Columns with macrocyclic glycopeptide phases (e.g., Teicoplanin-based) are highly effective for separating underivatized amino acids.

      • Sample Prep: Isolate the amino acid product from the reaction mixture first for a clean injection.

      • Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess is calculated from the integrated peak areas: ee (%) = |(Area_L - Area_D) / (Area_L + Area_D)| * 100 .

Below is a diagram illustrating the analytical workflow.

analytical_workflow start Experiment Start sample_reaction sample_reaction start->sample_reaction end Final Data quantify_conversion quantify_conversion isolate_product isolate_product quantify_conversion->isolate_product Reaction Complete (e.g., 50% conv.) calculate_ee calculate_ee calculate_ee->end

Workflow for reaction analysis.

References

  • Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. BenchChem.
  • Determining enantiomeric purity of chiral amino acids via HPLC. BenchChem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Importance of Product Inhibition in the Kinetics of the Acylase Hydrolysis Reaction by Differential Stopped Flow Microcalorimetry. National Institute of Standards and Technology.
  • Effects of Metal Ions on Recovery of Enzyme Activity. ResearchGate.
  • Amino Acid Analysis Methods. Creative Proteomics.
  • Product inhibition. Wikipedia.
  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem.
  • Aminoacylase I from hog kidney: anion effects and the pH dependence of kinetic parameters. PubMed.
  • Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. ResearchGate.
  • The molecular basis of aminoacylase 1 deficiency. PubMed.
  • The Role of Metal Ions in Enzyme Catalysis and Human Health. International Journal of Contemporary Research in Multidisciplinary.
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.
  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PubMed Central.
  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PMC.

Sources

Technical Support Center: Enhancing the Stability of N-Formyl-dl-phenylalanine for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Formyl-dl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions to ensure the stability and integrity of N-Formyl-dl-phenylalanine throughout your experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the handling and use of N-Formyl-dl-phenylalanine, focusing on rapid, actionable solutions.

Q1: I'm seeing a new, more polar peak in my HPLC analysis of a stock solution of N-Formyl-dl-phenylalanine. What could this be?

A1: The appearance of a new, more polar peak is a strong indicator of hydrolysis , where the N-formyl group is cleaved to yield dl-phenylalanine. This is the most common degradation pathway for N-Formyl-dl-phenylalanine.

  • Causality: The amide bond of the formyl group is susceptible to cleavage under both acidic and basic conditions. The presence of water in your solvent, especially at non-neutral pH, will accelerate this process. Elevated temperatures will also significantly increase the rate of hydrolysis[1][2].

  • Immediate Action:

    • Confirm the identity of the new peak by comparing its retention time to a dl-phenylalanine standard.

    • Prepare a fresh stock solution using a dry, high-purity aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • If an aqueous buffer is required for your experiment, prepare it immediately before use and maintain a neutral pH (6.5-7.5) where possible. Avoid prolonged storage of aqueous solutions.

Q2: The concentration of my N-Formyl-dl-phenylalanine solution seems to be decreasing over time, even when stored in the dark. What's happening?

A2: A gradual decrease in concentration, even without light exposure, points towards slow hydrolysis or reaction with the solvent.

  • Causality: While hydrolysis is a primary concern, some organic solvents can also contribute to degradation. For example, protic solvents like methanol and ethanol can participate in solvolysis reactions, albeit generally slower than aqueous hydrolysis. Additionally, residual moisture in solvents can lead to gradual degradation over time.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Consider using solvents from freshly opened bottles or those stored under an inert atmosphere (e.g., nitrogen or argon).

    • Storage of Solutions: If you must store solutions, aliquot them into smaller volumes to minimize freeze-thaw cycles and reduce the introduction of atmospheric moisture upon each use. For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

    • Material Compatibility: Ensure your storage vials are made of inert materials like borosilicate glass or polypropylene.

Q3: I've noticed a yellow discoloration in my solid N-Formyl-dl-phenylalanine powder after some time on the shelf. Is it still usable?

A3: Discoloration of the solid compound is a red flag and likely indicates oxidative degradation or photodegradation . The phenylalanine moiety is susceptible to oxidation, which can be initiated by exposure to light and/or oxygen.

  • Causality: Aromatic amino acids can undergo photo-oxidation, and their degradation products can sometimes act as photosensitizers, accelerating further degradation[3][4]. The presence of oxygen can lead to the formation of various oxidized species.

  • Recommendations:

    • Discard and Replace: It is strongly recommended to discard any discolored solid and obtain a fresh batch. The presence of impurities could significantly impact your experimental results.

    • Preventative Storage: Always store solid N-Formyl-dl-phenylalanine in an amber glass vial to protect it from light. For long-term storage, consider placing the vial inside a desiccator under an inert atmosphere (argon or nitrogen) and storing it at the recommended temperature.

Part 2: Frequently Asked Questions (FAQs) on Stability

This section provides answers to broader questions regarding the stability and handling of N-Formyl-dl-phenylalanine.

Q4: What are the optimal storage conditions for solid N-Formyl-dl-phenylalanine?

A4: For optimal long-term stability, solid N-Formyl-dl-phenylalanine should be stored at -20°C , protected from light and moisture.

ConditionRecommendationRationale
Temperature -20°CLow temperatures slow down the rate of all chemical degradation reactions.
Light Store in an amber vialProtects the aromatic phenylalanine ring from photodegradation.
Moisture Store in a desiccatorMinimizes the risk of hydrolysis of the N-formyl group.
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents oxidation of the compound.

Q5: Which solvents are best for preparing stock solutions of N-Formyl-dl-phenylalanine?

A5: The choice of solvent depends on the experimental requirements. Here is a summary of commonly used solvents and their stability implications:

SolventSuitabilityConsiderations
Anhydrous DMSO Excellent for long-term storageHygroscopic; absorb moisture from the air. Use anhydrous grade and handle under dry conditions.
Anhydrous Ethanol Good for short-term useProtic solvent, may lead to slow solvolysis over time.
Aqueous Buffers For immediate use only Water will cause hydrolysis. Prepare fresh and use immediately. Control pH to be near neutral.

Q6: How does pH affect the stability of N-Formyl-dl-phenylalanine in aqueous solutions?

A6: The stability of the N-formyl group is highly pH-dependent. Both strongly acidic and strongly basic conditions will catalyze its hydrolysis to dl-phenylalanine. The rate of hydrolysis is generally lowest in the neutral pH range (approximately 6-8). For experiments requiring aqueous solutions, it is critical to use a well-buffered system to maintain a stable pH.

Q7: Can I use antioxidants to improve the stability of my N-Formyl-dl-phenylalanine solutions?

A7: Yes, for applications where oxidative degradation is a concern, particularly in solutions exposed to air or light, the addition of antioxidants can be beneficial.

  • Recommended Antioxidants:

    • Butylated hydroxytoluene (BHT): A common radical scavenger, effective at low concentrations (e.g., 0.01-0.1%).

    • Ascorbic acid (Vitamin C): A water-soluble antioxidant. However, be aware that at certain concentrations and in the presence of metal ions, it can act as a pro-oxidant[5][6][7].

  • Important Consideration: Always run a control experiment to ensure that the chosen antioxidant does not interfere with your assay.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Forced Degradation Study of N-Formyl-dl-phenylalanine

A forced degradation study is essential for understanding the degradation pathways of N-Formyl-dl-phenylalanine and for developing a stability-indicating analytical method[8][9][10][11]. The goal is to achieve 10-20% degradation of the active substance[3].

Objective: To identify the degradation products of N-Formyl-dl-phenylalanine under various stress conditions.

Materials:

  • N-Formyl-dl-phenylalanine

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Validated HPLC method for separating N-Formyl-dl-phenylalanine and dl-phenylalanine

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve N-Formyl-dl-phenylalanine in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of solid N-Formyl-dl-phenylalanine and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[4][9][12][13].

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dissolve the solid and dilute the solution for HPLC analysis.

  • Thermal Degradation:

    • Store solid N-Formyl-dl-phenylalanine at 80°C for 48 hours.

    • Dissolve and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Validated HPLC Method for Stability Testing

Objective: To separate and quantify N-Formyl-dl-phenylalanine from its primary degradant, dl-phenylalanine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-27 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm[14].

  • Injection Volume: 10 µL.

This method should provide good separation between the more polar dl-phenylalanine and the parent N-Formyl-dl-phenylalanine. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity[15][16][17][18].

Visual Guides

cluster_degradation Primary Degradation Pathways NFPA N-Formyl-dl-phenylalanine Phe dl-Phenylalanine NFPA->Phe Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Oxidized Products NFPA->Oxidized Oxidation / Photodegradation (O₂, Light)

Caption: Major degradation routes for N-Formyl-dl-phenylalanine.

cluster_workflow Stability Enhancement Workflow start Start: N-Formyl-dl-phenylalanine (Solid) storage Optimal Storage: -20°C, Dark, Dry, Inert Atmosphere start->storage Long-term dissolution Solution Preparation: Anhydrous Aprotic Solvent (e.g., DMSO) storage->dissolution aqueous_prep Aqueous Solution Prep: (If required) Use Immediately, Neutral pH dissolution->aqueous_prep experiment Experimental Use dissolution->experiment aqueous_prep->experiment analysis In-process Analysis: Stability-Indicating HPLC experiment->analysis Monitor Integrity

Caption: Recommended workflow for handling N-Formyl-dl-phenylalanine.

References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(5), 38-45.
  • Manning, M. C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95.
  • AAPS Newsmagazine. (2012).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Emerging Drugs, 8(1), 1-5.
  • Danafar, H., et al. (2016). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Journal of Reports in Pharmaceutical Sciences, 5(2), 115-122.
  • Quora. (2012).
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Du, Y., et al. (2018). The Different Colors of mAbs in Solution. mAbs, 10(8), 1163-1176.
  • Lădasiu, C., et al. (2015). A Simple, Sensitive and Highly Accurate Procedure for Plasma Phenylalanine Determination by HPLC. Clujul Medical, 88(2), 213–217.
  • Pharmaceutical Technology. (2016).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Blaskovich, M. A. T., et al. (2019). A Chemical-Intervention Strategy To Circumvent Peptide Hydrolysis by d-Stereoselective Peptidases. ACS Infectious Diseases, 5(11), 1895–1905.
  • Pangoo.biz. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • ResearchGate. (n.d.).
  • Bristol-Myers Squibb. (2016).
  • YouTube. (2024). ICH Q1B Photostability Testing.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q1B - Photostability testing of new active substances and medicinal products.
  • van der Knaap, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Kumar, Y., et al. (2017). Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. Korean Journal for Food Science of Animal Resources, 37(5), 713–721.
  • Lau, J. L., & Dunn, M. K. (2018). Strategies for Improving Peptide Stability and Delivery. MDPI.
  • Allen, K., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Annals of Clinical Biochemistry, 59(5), 369–377.
  • Berdahl, D., et al. (2010). Synthetic and natural antioxidant additives in food stabilization: current applications and future research. Lipid Technology, 22(1), 15-18.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Typical chromatograms of the HPLC method developed for phenylalanine assay in human plasma.
  • Google Patents. (1982). EP0058063A1 - Process for removing an n-formyl group.
  • Yin, X., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 153.
  • Phillips, R. S., et al. (2007). Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway. Journal of Bacteriology, 189(21), 7946–7953.
  • ResearchGate. (n.d.).
  • Magritek. (2019).
  • Thomas, D. D., et al. (2008). Immunological Detection of N-formylkynurenine in Oxidized Proteins. Free Radical Biology and Medicine, 45(9), 1276–1283.
  • dsm-firmenich Health, Nutrition & Care. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Protein stability and storage.
  • Osterman, A. L., et al. (2004). Aerobic tryptophan degradation pathway in bacteria: novel kynurenine formamidase. Journal of Bacteriology, 186(16), 5548–5556.
  • ResearchGate. (n.d.).
  • MedChemExpress. (n.d.). N-Acetyl-L-phenylalanine.
  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online.
  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512).

Sources

Technical Support Center: Method Refinement for Chiral HPLC of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral separation of N-Formyl-dl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.

Section 1: Understanding the Separation - The "Why"

Successful chiral separation of N-Formyl-dl-phenylalanine on polysaccharide-based chiral stationary phases (CSPs) relies on creating a stable and selective interaction environment. The analyte, possessing a carboxylic acid group, a formyl amide group, and a phenyl ring, can engage in multiple types of interactions.

The primary mechanism of chiral recognition on derivatized polysaccharide columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[1] This discrimination arises from a combination of:

  • Hydrogen Bonding: The carboxyl and N-formyl groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.[2]

  • π-π Interactions: The analyte's phenyl ring can interact with the phenyl groups of the carbamate derivatives on the CSP.

  • Steric Interactions: The precise fit of each enantiomer into the chiral grooves or cavities of the polysaccharide's helical structure is a critical determinant of separation.[3] One enantiomer will invariably form a more stable complex, leading to a longer retention time and enabling separation.

The mobile phase, particularly the acidic additive, plays a crucial role. N-Formyl-dl-phenylalanine is an acidic compound. Adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the non-polar mobile phase serves to suppress the ionization of the analyte's carboxylic acid group.[4] This ensures that the analyte exists in a single, neutral form, preventing peak tailing and broadening that would occur from mixed-mode (ionic and hydrophobic) interactions.

Section 2: Recommended Starting Protocol

This protocol provides a robust starting point for the separation of N-Formyl-dl-phenylalanine. It is based on methods developed for structurally similar N-protected amino acids.

Experimental Protocol: Initial Screening Method
  • Column Selection: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation:

    • Prepare a stock solution of Hexane/Isopropanol (IPA) (90:10, v/v).

    • To 1000 mL of this mixture, add 1.0 mL of Trifluoroacetic Acid (TFA) for a final concentration of 0.1% TFA.

    • Filter the mobile phase through a 0.45 µm solvent-compatible filter and degas thoroughly.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C (controlled via column oven).

    • Detection: UV at 254 nm (due to the phenyl group).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve N-Formyl-dl-phenylalanine racemate in the mobile phase to a concentration of 1.0 mg/mL.

    • Ensure the sample is fully dissolved before injection.

  • System Equilibration:

    • Before the first injection, equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable baseline is achieved.

Data Presentation: Expected Starting Results
ParameterExpected ValueRationale
Resolution (Rs) > 1.5A value greater than 1.5 indicates baseline separation, which is the goal for accurate quantification.
Selectivity (α) > 1.1This indicates that the CSP can differentiate between the two enantiomers. Higher values are better.
Retention Factor (k') 2 - 10This range ensures good interaction with the stationary phase without excessively long run times.
Tailing Factor (Tf) 0.9 - 1.2Values close to 1.0 signify a symmetrical peak shape, crucial for accurate integration.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am seeing no separation or very poor resolution (Rs < 1.0). What should I do?

Answer: This is a common starting problem and indicates that the current conditions are not selective enough for the enantiomers.

Probable Causes & Solutions:

  • Insufficient Interaction with CSP: The mobile phase may be too strong, eluting the enantiomers too quickly for the chiral selector to differentiate them.

    • Solution: Decrease the polarity of the mobile phase. Change the Hexane/IPA ratio from 90:10 to 95:5. This increases the retention time and allows for more interaction with the CSP.

  • Incorrect Mobile Phase Additive: The analyte's carboxylic acid group may be ionized, preventing the specific hydrogen bonding required for chiral recognition.

    • Solution: Ensure that 0.1% TFA or another suitable acid (formic, acetic) is present in the mobile phase.[4] An unsuppressed carboxyl group leads to poor chromatography.

  • Column Choice: The selected CSP may not be suitable for this specific analyte.

    • Solution: If optimizing the mobile phase on the Chiralpak® AD-H fails, switch to a column with a different chiral selector, such as a Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). Different polysaccharide backbones (amylose vs. cellulose) have distinct three-dimensional structures and can offer complementary selectivity.[2]

Q2: My peaks are broad and tailing significantly (Tf > 1.5). How can I improve the peak shape?

Answer: Peak tailing is typically a sign of undesirable secondary interactions or issues with the chromatographic system itself.

Probable Causes & Solutions:

  • Secondary Ionic Interactions: As N-Formyl-dl-phenylalanine is acidic, any interaction with residual basic sites on the silica support can cause tailing.

    • Solution 1: Confirm the presence and concentration of the acidic modifier (0.1% TFA). This ensures the analyte is in a single, protonated state.

    • Solution 2: Increase the concentration of the polar modifier (IPA). Try a Hexane/IPA ratio of 85:15. The alcohol can help shield active sites on the silica surface.

  • Column Contamination/Degradation: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.

    • Solution: Flush the column according to the manufacturer's guidelines. For a coated column like Chiralpak® AD-H, a typical wash involves flushing with 100% Ethanol or IPA.[5][6] Crucially, avoid solvents like THF, acetone, or methylene chloride, which can destroy the coated stationary phase. [5][7]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening.

    • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length between the injector, column, and detector.

Q3: My retention times are drifting between injections. What is causing this instability?

Answer: Drifting retention times point to an unequilibrated system or changes in the mobile phase or temperature.

Probable Causes & Solutions:

  • Insufficient Column Equilibration: Chiral separations, especially in normal phase, require a highly stable environment.

    • Solution: Always equilibrate the column with at least 15-20 column volumes of the mobile phase before the first injection and between mobile phase changes. Ensure the baseline is flat before starting your sequence.

  • Mobile Phase Composition Change: The volatile hexane component can evaporate over time, changing the ratio and increasing the mobile phase strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped to minimize evaporation.

  • Temperature Fluctuations: Temperature has a significant, and sometimes non-linear, effect on chiral separations.[8][9] Even small changes in ambient temperature can alter retention.

    • Solution: Use a thermostatically controlled column oven and ensure it is set to a stable temperature (e.g., 25 °C).

Visual Troubleshooting Workflow

G cluster_0 Start: Identify Problem cluster_1 Resolution & Selectivity Issues cluster_2 Peak Shape Issues cluster_3 Stability Issues start Chromatographic Issue Observed no_sep Poor Resolution (Rs < 1.5) No Separation start->no_sep Selectivity? tailing Peak Tailing (Tf > 1.5) Broad Peaks start->tailing Symmetry? drift Drifting Retention Times start->drift Consistency? mod_mp Modify Mobile Phase: - Increase Hexane % (e.g., 90:10 -> 95:5) - Verify 0.1% TFA is present no_sep->mod_mp change_col Change Column: Try Chiralcel® OD-H mod_mp->change_col Still no Rs? end Problem Resolved mod_mp->end Resolved change_col->end check_add Check Additive: - Confirm 0.1% TFA - Increase IPA % (e.g., to 85:15) tailing->check_add flush_col Flush Column: Use 100% IPA or EtOH check_add->flush_col Still tails? check_add->end Resolved check_sys Check System: - Minimize tubing length - Check for dead volume flush_col->check_sys Still tails? flush_col->end Resolved check_sys->end equil Equilibrate Longer: >15 column volumes drift->equil fresh_mp Prepare Fresh Mobile Phase equil->fresh_mp Still drifting? equil->end Resolved use_oven Use Column Oven: Set to stable temp (25 °C) fresh_mp->use_oven Still drifting? fresh_mp->end Resolved use_oven->end

Caption: General troubleshooting workflow for chiral HPLC analysis.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is 0.1% TFA recommended over other acids? A: TFA is a strong acid that is highly effective at protonating the analyte's carboxylic acid group at low concentrations. It is also volatile, which is advantageous if the method needs to be adapted for LC-MS analysis. Formic acid and acetic acid are also common choices and can be tested if TFA does not provide optimal peak shape.

Q: Can I use a gradient for this separation? A: It is not recommended. Chiral separations on polysaccharide CSPs rely on achieving a delicate thermodynamic equilibrium between the enantiomers and the stationary phase. Isocratic conditions are essential for the stability and reproducibility of this equilibrium. Gradients can disrupt the chiral recognition mechanism and are generally not used.

Q: My column performance has degraded over time. Can it be restored? A: Yes, often it can. First, attempt a column flush as described in the troubleshooting guide and the manufacturer's instructions.[10] If performance is not restored, you can try reversing the column (disconnect from the detector, connect the outlet to the pump) and flushing at a low flow rate (0.2 mL/min). This can dislodge particulates from the inlet frit. If neither of these steps works, the column may be permanently damaged and require replacement.

Q: How do I validate this chiral method? A: Method validation for a chiral separation should follow standard guidelines (e.g., ICH Q2(R1)) but with a focus on enantiomeric specificity. Key parameters to validate include:

  • Specificity: Demonstrate that the method can resolve the D- and L-enantiomers from each other and from any related impurities.

  • Linearity: Establish a linear relationship between the concentration of the minor enantiomer and its peak area.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified. This is critical for purity analysis.

  • Precision: Assess both repeatability (intra-day) and intermediate precision (inter-day) for the determination of the enantiomeric ratio.

  • Accuracy: Often determined by spiking a sample of the pure major enantiomer with known amounts of the minor enantiomer and measuring the recovery.

  • Robustness: Intentionally vary parameters like mobile phase composition (e.g., IPA ±1%), temperature (±2 °C), and flow rate (±0.1 mL/min) to ensure the method remains reliable.

References

  • Bezhan Chankvetadze, et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. ResearchGate. [Link]

  • VTechWorks. (n.d.). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. Virginia Tech. [Link]

  • Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. [Link]

  • MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]

  • Wiley Online Library. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Wiley Online Library. [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Sousa, M., et al. (2016). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • HPLC. (n.d.). instruction manual for chiralpak® ad-h. hplcvials.com. [Link]

Sources

overcoming low solubility of N-Formyl-dl-phenylalanine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of N-Formyl-dl-phenylalanine Solubility

N-Formyl-dl-phenylalanine (N-f-dl-Phe) is a crucial reagent in various biochemical and pharmaceutical research areas, particularly in studies involving chemotaxis and formyl peptide receptors.[1][2] However, its utility is often hampered by a significant experimental hurdle: low solubility in standard aqueous buffers. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and scientific explanations to effectively overcome this challenge.

The core of the solubility issue lies in the molecule's structure. It possesses a nonpolar benzyl group, which imparts significant hydrophobic character, and a single carboxylic acid group, which provides a handle for aqueous solubility.[3] Like many amino acids, its solubility is minimal near its isoelectric point (pI) and can be dramatically increased by adjusting the pH away from this point.[4][5] This guide will explore pH modulation, the use of co-solvents, and other physical methods to ensure successful preparation of N-f-dl-Phe solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why won't my N-Formyl-dl-phenylalanine dissolve in water or PBS?

A: N-Formyl-dl-phenylalanine is a weakly acidic molecule with significant hydrophobicity due to its phenyl ring.[3][6] In neutral pH buffers like PBS (pH 7.2-7.4), the carboxylic acid group is not fully deprotonated, leading to limited interaction with water and thus poor solubility. Its solubility is lowest near its isoelectric point (pI), where the net charge is zero.[5][7]

Q2: Is it safe to use organic solvents like DMSO for my cell-based assays?

A: Yes, with caution. Dimethyl sulfoxide (DMSO) is a powerful solvent for N-f-dl-Phe and is widely used in biological assays.[8] However, it can be toxic to cells at higher concentrations. It is critical to prepare a high-concentration stock solution in DMSO and then dilute it to a final working concentration where the DMSO percentage is non-toxic (typically ≤0.5% v/v). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[8]

Q3: Can I heat the solution to help it dissolve?

A: Gentle warming (e.g., to 37-40°C) can aid dissolution.[9][10] However, prolonged or excessive heating should be avoided as it can potentially lead to degradation of the compound. L-phenylalanine, the parent amino acid, is known to evaporate at high temperatures, suggesting that its derivatives should be handled with thermal care.[11]

Q4: My compound dissolved initially but crashed out of solution later. What happened?

A: This is called precipitation and can occur for several reasons:

  • Temperature Change: A solution prepared warm may precipitate upon cooling to room temperature or 4°C.

  • pH Shift: If a stock solution prepared at high or low pH is diluted into a buffer with a different pH, the compound may fall out of solution as it approaches its pI.

  • High Organic Content in Final Buffer: When diluting a stock made in an organic solvent into an aqueous buffer, if the final concentration of the organic solvent is too high, it can cause buffer salts to precipitate.[12]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The N-f-dl-Phe powder is not dissolving at all in my neutral aqueous buffer (e.g., PBS, HEPES).
  • Scientific Rationale: At neutral pH, the carboxylic acid group of N-f-dl-Phe is not fully ionized. The uncharged, protonated form is less polar and thus less soluble in water. To increase solubility, we must ionize this group.[4][13]

  • Solution Strategy: pH Adjustment.

    • Action: Add a small volume of a dilute base, such as 0.1 M or 1 M NaOH, dropwise to your suspension while stirring.[14][15]

    • Explanation: The hydroxide ions (OH⁻) will deprotonate the carboxylic acid group (-COOH) to its carboxylate form (-COO⁻). This negatively charged group dramatically increases the molecule's polarity and its ability to form favorable interactions with water, leading to dissolution.

    • Validation: Continue adding the base until the solution becomes clear. Monitor the pH to ensure it remains within a range compatible with your downstream application. If necessary, you can back-titrate with a dilute acid (e.g., 0.1 M HCl) to adjust the final pH.

Issue 2: I need to prepare a high-concentration stock solution (>10 mM), and pH adjustment is not sufficient or desirable.
  • Scientific Rationale: When the required concentration is very high, even full ionization at an elevated pH may not be enough to overcome the compound's intrinsic hydrophobicity. In such cases, a water-miscible organic co-solvent is necessary to disrupt the hydrophobic interactions.[16][17]

  • Solution Strategy: Use of a Co-Solvent.

    • Action: Dissolve the N-f-dl-Phe powder directly in 100% high-purity DMSO.[8] Other potential solvents include ethanol or dimethylformamide (DMF).[8][18]

    • Explanation: These polar aprotic solvents can effectively solvate both the polar and nonpolar parts of the N-f-dl-Phe molecule, easily overcoming the solubility limitations seen in water.

    • Validation: The compound should dissolve readily in DMSO at high concentrations (e.g., >100 mM). Store this stock solution at -20°C. Before use, perform serial dilutions into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect your biological system.[8]

Issue 3: My solution is cloudy or contains fine particulates even after attempting to dissolve it.
  • Scientific Rationale: Cloudiness may be due to fine, undissolved microcrystals or aggregates. Physical disruption can break these apart, increasing the surface area available for solvation.[9]

  • Solution Strategy: Physical Dissolution Aids.

    • Action 1: Sonication. Place the vial containing the suspension in a bath sonicator for 5-10 minute intervals. Check for dissolution between intervals.

    • Action 2: Vortexing. For smaller volumes, vigorous vortexing can help break up clumps of powder.

    • Action 3: Filtration. If particulates persist after all other methods, it indicates you have exceeded the solubility limit under those conditions. For a clear solution, filter it through a 0.22 µm syringe filter to remove undissolved material. Note that this will lower the final concentration of your compound.

Data & Protocols
Physicochemical Properties of N-Formyl-dl-phenylalanine
PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[3]
Molecular Weight 193.20 g/mol [3][19]
Appearance White to almost white crystalline powder[6][20]
Melting Point ~167 °C[20]
XLogP3 1.1[3]
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol is suitable for applications where a small amount of salt from pH adjustment is tolerable.

  • Weigh Compound: Weigh out 1.932 mg of N-Formyl-dl-phenylalanine for a final volume of 1 mL (or scale as needed).

  • Initial Suspension: Add ~80% of the final required volume of purified water (e.g., 800 µL for a 1 mL final volume). The powder will not dissolve and will form a cloudy suspension.

  • Basification: While stirring, add 1 M NaOH dropwise (typically a few microliters). Continue adding drops until the solid completely dissolves and the solution becomes clear.

  • pH Adjustment & Final Volume: Adjust the pH to the desired level (e.g., 7.5 - 8.0) using 0.1 M NaOH and/or 0.1 M HCl. Add purified water to reach the final volume.

  • Validation & Storage: Visually inspect the solution for any particulate matter. If observed, filter through a 0.22 µm syringe filter. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[15]

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

This is the recommended method for achieving high concentrations and for assays sensitive to pH changes.

  • Weigh Compound: Weigh out 19.32 mg of N-Formyl-dl-phenylalanine.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO.

  • Mix: Vortex or gently warm (to 37°C) until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C to protect from moisture.

  • Usage: For experiments, dilute the stock solution at least 1:200 into your final aqueous buffer to ensure the final DMSO concentration is ≤0.5%. For example, to make a 100 µM working solution, add 1 µL of the 100 mM DMSO stock to 999 µL of assay buffer.

Visual Guides
Decision Workflow for Solubilizing N-f-dl-Phe

start Start: Weigh N-f-dl-Phe Powder suspend Suspend in aqueous buffer (e.g., PBS) start->suspend check1 Is the solution clear? suspend->check1 ph_adjust Strategy 1: Adjust pH with dilute NaOH check1->ph_adjust No end Solution Ready for Use check1->end Yes check2 Is the solution clear? ph_adjust->check2 cosolvent Strategy 2: Use an organic co-solvent (e.g., DMSO) check2->cosolvent No, or high concentration needed check2->end Yes check3 Is the solution clear? cosolvent->check3 physical Apply physical methods: Sonication or gentle warming check3->physical No check3->end Yes check4 Is the solution clear? physical->check4 filter Filter through 0.22 µm syringe filter check4->filter No, particulates remain check4->end Yes filter->end

Caption: Troubleshooting flowchart for dissolving N-Formyl-dl-phenylalanine.

Mechanism of pH-Dependent Solubility

cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Basic Conditions) LowSol N-f-dl-Phe-COOH (Protonated Form) - Net Charge: 0 - Hydrophobic - LOW SOLUBILITY HighSol N-f-dl-Phe-COO⁻ (Deprotonated Form) - Net Charge: -1 - Ionic/Polar - HIGH SOLUBILITY LowSol->HighSol + OH⁻ (add base) HighSol->LowSol + H⁺ (add acid)

Caption: Ionization states of N-f-dl-Phe affecting its aqueous solubility.

References
  • N-FORMYL-PHENYLALANINE - ChemBK. (2024). ChemBK. [Link]

  • N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122. (n.d.). PubChem, National Institutes of Health. [Link]

  • Spisani, S., & Traniello, S. (1980). Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine. Research in Experimental Medicine, 177(1), 19–22. [Link]

  • How to increase the solubility of peptides? (n.d.). Omizzur. [Link]

  • Onyia, K. A. (1987). In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). Comparative Immunology, Microbiology and Infectious Diseases, 10(1), 33–39. [Link]

  • Patel, J., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 2(2). [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Krause, K. H., et al. (1989). N-formyl-methionyl-leucyl-phenylalanine induced accumulation of inositol phosphates indicates the presence of oligopeptide chemoattractant receptors on circulating human lymphocytes. FEBS Letters, 257(1), 174–176. [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Bhagwat, S. R., et al. (2022). N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor. Frontiers in Cell and Developmental Biology. [Link]

  • Lee, Y.-C., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-202. [Link]

  • pH dependence of amino acid solubility. (n.d.). ResearchGate. [Link]

  • An amino acid usually shows its lowest solubility in water. (2022). YouTube. [Link]

  • Is the solubility of amino acids affected by their pH levels? (2024). Quora. [Link]

  • Amino Acid Stock Solutions. (2020). NovoPro Bioscience Inc. [Link]

  • How to prepare and store Amino acid stock solution? (2016). ResearchGate. [Link]

  • Hylso, J. M., et al. (2013). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 13(10), 4536-4546. [Link]

Sources

Technical Support Center: Optimization of N-Formylation of Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the N-formylation of phenylalanine. This process, while conceptually straightforward, is nuanced in practice. Achieving high yield, purity, and stereochemical fidelity requires careful consideration of reaction parameters. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application.

Troubleshooting Guide

This section addresses common problems encountered during the N-formylation of phenylalanine in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Q: My N-formylation reaction is giving a very low yield (<50%). What are the common causes and how can I improve it?

A: Low yields in the N-formylation of phenylalanine can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The key is to systematically identify and address the limiting factor.

  • Substrate Reactivity & Competing Reactions: Phenylalanine contains both a nucleophilic amine and a carboxylic acid. Without protection, the carboxylic acid can participate in side reactions, especially under harsh conditions or with certain activating agents, leading to oligomerization. A method developed specifically for unprotected amino acids using EDCI and a water-soluble oxyma derivative in an aqueous system can suppress this polymerization.[1]

  • Reagent Quality and Moisture: Many formylating agents, especially activated ones like acetic formic anhydride (generated in situ from formic acid and acetic anhydride), are highly sensitive to moisture.[2] Water will quench the reagent, drastically reducing the yield.

    • Actionable Advice: Always use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inadequate Activation or Catalyst Inefficiency: When using formic acid, an activating agent or catalyst is often necessary to achieve high efficiency under mild conditions.[3][4][5] If the catalyst is not active or used in insufficient quantity, the reaction will be slow and incomplete.

    • Actionable Advice: For catalytic methods, ensure the catalyst is from a reliable source and hasn't degraded. Consider increasing the catalyst loading in small increments. For example, methods using molecular iodine or ZnO have proven effective.[6][7]

  • Suboptimal Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions like decarboxylation, particularly above 130-150°C.[8] Conversely, a temperature that is too low will result in an incomplete reaction.

    • Actionable Advice: Perform a temperature optimization screen. Start at a reported literature temperature (e.g., 70°C for iodine-catalyzed reactions[6]) and run small-scale parallel reactions at ±10-20°C to find the sweet spot for your specific setup.

LowYield_Troubleshooting Start Start: Low Yield Observed Check_Moisture Are anhydrous conditions being used? Start->Check_Moisture Check_Reagents Is the formylating agent/catalyst fresh and pure? Check_Moisture->Check_Reagents Yes Solution_Moisture Solution: Use dried solvents/glassware & inert atmosphere. Check_Moisture->Solution_Moisture No Check_Temp Is the reaction temperature optimized? Check_Reagents->Check_Temp Yes Solution_Reagents Solution: Use fresh reagents; consider a different formylating system. Check_Reagents->Solution_Reagents No Check_Side_Rxn Is polymerization or decarboxylation possible? Check_Temp->Check_Side_Rxn Yes Solution_Temp Solution: Run a temperature screen (e.g., 50-90°C). Check_Temp->Solution_Temp No Solution_Side_Rxn Solution: Use milder conditions or a method for unprotected amino acids (e.g., EDCI/Oxyma in H2O). Check_Side_Rxn->Solution_Side_Rxn Yes Solvent_Choice Start Choosing a Solvent System Green_Chem Is Green Chemistry a Priority? Start->Green_Chem Unprotected_AA Using Unprotected Phenylalanine? Start->Unprotected_AA Classic_Method Using a Classic Method (e.g., Formic Acid)? Start->Classic_Method Green_Chem->Unprotected_AA Solvent_Free Solvent-Free (Neat) Green_Chem->Solvent_Free Yes Unprotected_AA->Classic_Method Aqueous Aqueous (H₂O or DMF/H₂O) Unprotected_AA->Aqueous Yes (with EDCI/Oxyma) Aprotic Aprotic (Toluene, THF) Classic_Method->Aprotic Yes (e.g., with Dean-Stark)

Sources

Validation & Comparative

A Comparative Guide to the Resolution of N-Formyl-dl-phenylalanine: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure amino acids is a critical cornerstone in the pharmaceutical and fine chemical industries. Phenylalanine, a key building block for numerous active pharmaceutical ingredients (APIs), including the well-known artificial sweetener Aspartame, must be resolved from its racemic mixture to isolate the desired stereoisomer. This guide provides an in-depth, objective comparison between the two primary industrial methods for resolving N-Formyl-dl-phenylalanine: enzymatic kinetic resolution using acylase and classical chemical resolution via diastereomeric salt formation. We will explore the underlying mechanisms, provide detailed experimental protocols, and present a quantitative comparison to inform your selection process.

The Foundational Challenge: Chirality in Phenylalanine

N-Formyl-dl-phenylalanine is a racemic mixture, meaning it contains equal parts of two enantiomers: N-Formyl-L-phenylalanine and N-Formyl-D-phenylalanine. These molecules are non-superimposable mirror images of each other. While chemically similar, their biological activity can differ dramatically. Therefore, separating them—a process known as resolution—is essential. The formyl group serves as a crucial protecting group for the amine, preventing unwanted side reactions and rendering the molecule suitable for these resolution techniques.[1]

Enzymatic Resolution: The Biocatalytic Approach

Enzymatic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers.[2][3] For N-acylated amino acids, the enzyme of choice is Aminoacylase I (or simply Acylase I), often sourced from microorganisms like Aspergillus oryzae or from porcine kidney.[4][5]

Mechanism of Action

The core principle is a kinetic resolution. The acylase enzyme specifically recognizes and catalyzes the hydrolysis of the N-formyl group from the L-enantiomer, leaving the D-enantiomer untouched.[6][7] This transforms the racemic mixture into two chemically distinct molecules: the free L-phenylalanine and the still-acylated N-Formyl-D-phenylalanine. This chemical difference allows for their straightforward separation based on physical properties like solubility.

G cluster_start Starting Mixture cluster_reaction Enzymatic Reaction cluster_products Post-Reaction Mixture cluster_separation Separation & Final Products Racemate N-Formyl-dl-phenylalanine (L- and D- forms) Enzyme Acylase I (e.g., from Aspergillus oryzae) pH ~7.0, 37°C, Co²⁺ cofactor Racemate->Enzyme Substrate L_Phe L-Phenylalanine (Water Soluble) Enzyme->L_Phe Selective Hydrolysis D_Formyl N-Formyl-D-phenylalanine (Less Soluble) Enzyme->D_Formyl Unreacted L_Phe_Final Pure L-Phenylalanine L_Phe->L_Phe_Final Isolation (e.g., Crystallization) AcidHydrolysis Acid Hydrolysis (De-formylation) D_Formyl->AcidHydrolysis D_Phe_Final Pure D-Phenylalanine AcidHydrolysis->D_Phe_Final

Caption: Workflow for the enzymatic resolution of N-Formyl-dl-phenylalanine.

Experimental Protocol: Enzymatic Hydrolysis
  • Substrate Preparation: Dissolve N-Formyl-dl-phenylalanine in deionized water to a concentration of approximately 0.1-0.25 M.[8] Adjust the pH to 7.0-7.5 using a suitable base (e.g., NaOH or LiOH).

  • Enzyme Activation: Add a catalytic amount of a cobalt salt (e.g., CoCl₂·6H₂O) to the solution, as Co²⁺ is a known activator for many aminoacylases.[8] Warm the solution to the optimal temperature for the enzyme, typically 37-40°C.

  • Reaction Initiation: Add Aminoacylase I (either as a crude powder, a purified solution, or in an immobilized form) to the substrate solution. The amount depends on the enzyme's specific activity.

  • Incubation: Maintain the reaction at a constant temperature and pH with gentle stirring. The reaction progress can be monitored by measuring the formation of free L-phenylalanine.

  • Separation: Upon completion (typically after 24 hours), the mixture contains L-phenylalanine and N-Formyl-D-phenylalanine.[8]

    • Acidify the solution to a pH of ~5. This decreases the solubility of the unreacted N-Formyl-D-phenylalanine, causing it to precipitate.

    • Filter the mixture to collect the solid N-Formyl-D-phenylalanine. The filtrate contains the dissolved L-phenylalanine.

  • Product Isolation:

    • L-Phenylalanine: The filtrate can be concentrated and crystallized (e.g., by adding ethanol) to isolate pure L-phenylalanine.

    • D-Phenylalanine: The collected N-Formyl-D-phenylalanine is subjected to acid hydrolysis (e.g., refluxing with HCl) to remove the formyl group, yielding D-phenylalanine hydrochloride, which can then be neutralized to obtain the free amino acid.

Chemical Resolution: The Classical Approach

Chemical resolution is a well-established method that relies on the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.[2][9]

Mechanism of Action

The racemic N-Formyl-dl-phenylalanine (a chiral acid) is reacted with an enantiomerically pure chiral base, known as a resolving agent. Common examples include naturally occurring alkaloids like brucine, strychnine, or synthetic amines like (+)- or (-)-α-phenylethylamine.[9][10][11][12] This acid-base reaction forms a pair of diastereomeric salts:

  • (N-Formyl-L-phenylalanine) • (Chiral Base)

  • (N-Formyl-D-phenylalanine) • (Chiral Base)

These two salts will have different solubilities in a given solvent system. By carefully controlling the conditions, one salt can be induced to crystallize out of the solution while the other remains dissolved.[13]

G cluster_start Starting Materials cluster_reaction Diastereomeric Salt Formation cluster_separation Fractional Crystallization cluster_liberation Liberation & Final Products Racemate N-Formyl-dl-phenylalanine (Racemic Acid) Salts Mixture of Diastereomeric Salts (in solution) Racemate->Salts Agent Chiral Resolving Agent (e.g., (-)-Brucine) Agent->Salts Salt_Solid Less Soluble Salt (Crystallized) Salts->Salt_Solid Cooling/ Evaporation Salt_Liquid More Soluble Salt (in Mother Liquor) Salts->Salt_Liquid L_Formyl N-Formyl-L-Phe Salt_Solid->L_Formyl Acidification D_Formyl N-Formyl-D-Phe Salt_Liquid->D_Formyl Acidification & Evaporation Deformylation1 De-formylation L_Formyl->Deformylation1 Deformylation2 De-formylation D_Formyl->Deformylation2 L_Phe_Final Pure L-Phe Deformylation1->L_Phe_Final D_Phe_Final Pure D-Phe Deformylation2->D_Phe_Final

Sources

A Senior Application Scientist's Guide to N-Acyl Phenylalanine Substrates: A Comparative Analysis of N-Formyl-dl-phenylalanine and N-acetyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Terminal Blocking in Enzyme Specificity

In the landscape of enzymology and drug development, the precise measurement of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, exhibit remarkable specificity, often recognizing and cleaving peptide bonds adjacent to specific amino acid residues. To probe the activity of these enzymes in vitro, researchers rely on synthetic substrates that mimic the natural target sequences. N-acylated amino acids, such as derivatives of phenylalanine, are foundational tools in this endeavor.

This guide provides an in-depth comparison of two such substrates: N-Formyl-dl-phenylalanine and N-acetyl-dl-phenylalanine. The choice between a formyl (-CHO) and an acetyl (-COCH₃) group for N-terminal blocking is not arbitrary; it is a critical determinant of enzyme specificity. This distinction dictates which class of protease will effectively hydrolyze the substrate, thereby influencing experimental design and data interpretation. Furthermore, as these substrates are often supplied as racemic mixtures (dl-forms), it is crucial to remember that proteases are stereospecific and will typically only process the L-isomer. This guide will dissect the functional differences between these two molecules, provide the causal logic for selecting one over the other, and present a validated experimental protocol for their application.

Comparative Analysis: Physicochemical Properties and Enzymatic Specificity

While structurally similar, the subtle difference between the formyl and acetyl group profoundly impacts their interaction with enzyme active sites. The acetyl group on N-acetyl-L-phenylalanine is a classic mimic of an upstream amino acid residue, making it an ideal substrate for endopeptidases like chymotrypsin. In contrast, N-acylated amino acids with a free C-terminus are characteristic substrates for exopeptidases like carboxypeptidase A, which require N-terminal blocking to prevent improper binding of the substrate's amino group[1].

PropertyN-Formyl-dl-phenylalanineN-acetyl-dl-phenylalanine
Molecular Formula C₁₀H₁₁NO₃[2]C₁₁H₁₃NO₃[3][4]
Molecular Weight 193.2 g/mol [2]207.23 g/mol [3][4]
CAS Number 4289-95-6[5][6]2901-75-9[3][7]
Appearance White crystalline powder[2]White crystalline powder
Primary Enzyme Target Carboxypeptidase A (as an exopeptidase substrate)α-Chymotrypsin (as an endopeptidase substrate)[8]
Cleavage Site C-terminal peptide bond (hydrolyzes the entire molecule)Amide bond between the acetyl group and phenylalanine
Key Application Assay of exopeptidases that recognize C-terminal aromatic residues.Specific kinetic assays for chymotrypsin and related serine proteases.[8]
Enzyme Specificity: A Tale of Two Proteases

N-acetyl-dl-phenylalanine: The Substrate of Choice for α-Chymotrypsin

α-Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic or aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan[8]. Its active site contains a hydrophobic pocket (the S1 subsite) that accommodates the bulky side chain of the phenylalanine residue[8]. The N-acetyl group on N-acetyl-L-phenylalanine effectively mimics the preceding amino acid in a polypeptide chain, allowing the substrate to bind within the active site cleft correctly. The enzyme then catalyzes the hydrolysis of the amide bond, releasing acetate and L-phenylalanine. As an endopeptidase, chymotrypsin's activity is robustly measured using this type of N-acylated substrate[9].

N-Formyl-dl-phenylalanine: A Substrate for Carboxypeptidase A

Carboxypeptidase A (CPA) is a pancreatic metalloexopeptidase that catalyzes the hydrolysis of the C-terminal amino acid from a peptide chain[10]. Like chymotrypsin, it shows a preference for residues with aromatic or large branched aliphatic side chains[10][11][12]. Crucially, for a substrate to bind effectively to the CPA active site, its N-terminal amino group must be blocked; a free amino group interferes with the proper orientation needed for catalysis[1]. Both N-formyl and N-acetyl groups can serve this blocking function. Therefore, N-Formyl-L-phenylalanine, with its aromatic side chain and blocked N-terminus, can serve as a substrate for CPA. The enzyme binds the free C-terminal carboxylate group and hydrolyzes the entire N-formyl-L-phenylalanine molecule from its (hypothetical) preceding peptide chain, or in this case, simply acts upon the monomer.

Visualizing the Enzymatic Reactions

The diagrams below illustrate the distinct cleavage mechanisms dictated by enzyme specificity.

Enzymatic_Hydrolysis cluster_chymotrypsin α-Chymotrypsin Hydrolysis cluster_carboxypeptidase Carboxypeptidase A Hydrolysis N_Ac_Phe N-acetyl-L-phenylalanine Chymotrypsin α-Chymotrypsin (+ H₂O) N_Ac_Phe->Chymotrypsin Binds to active site Products_Chymo Acetate + L-Phenylalanine Chymotrypsin->Products_Chymo Hydrolyzes amide bond N_For_Phe N-Formyl-L-phenylalanine (as C-terminal residue) CPA Carboxypeptidase A (+ H₂O) N_For_Phe->CPA Binds via free C-terminus Products_CPA N-Formyl Acid + L-Phenylalanine CPA->Products_CPA Cleaves peptide bond

Caption: Distinct cleavage of N-acetyl vs. N-formyl phenylalanine.

Experimental Guide: Protocol for Measuring α-Chymotrypsin Activity

This section provides a robust, self-validating protocol for a continuous spectrophotometric rate determination assay for α-chymotrypsin, a primary application for N-acetylated aromatic amino acid derivatives. While this protocol specifies N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), a highly sensitive and common substrate, the principle is directly applicable to N-acetyl-L-phenylalanine ethyl ester (ATEE), with adjustments to the monitoring wavelength. The use of an ester derivative allows for a convenient spectrophotometric readout.

Principle of the Assay

α-Chymotrypsin catalyzes the hydrolysis of the ester bond in BTEE. This reaction yields N-Benzoyl-L-Tyrosine and ethanol. The cleavage of the ester bond results in a change in the electronic environment of the benzoyl-tyrosine moiety, leading to a measurable increase in absorbance at 256 nm. The rate of this absorbance increase is directly proportional to the enzyme's activity under the specified conditions[13].

Reagents and Preparation
  • 80 mM Tris-HCl Buffer (pH 7.8 at 25°C) containing 100 mM CaCl₂: Tris provides a stable pH environment, while calcium ions are known to stabilize the chymotrypsin enzyme.

  • Substrate Stock Solution (e.g., 1.07 mM BTEE in 50% Methanol): The substrate is dissolved in a methanol-water mixture to ensure solubility. For N-acetyl-L-phenylalanine ethyl ester, a similar solvent system would be used.

  • 1 mM HCl: Chymotrypsin is most stable at low pH. The enzyme is dissolved and diluted in cold 1 mM HCl to minimize autolysis (self-digestion) before its introduction into the assay buffer.

  • α-Chymotrypsin Enzyme Solution: Immediately before use, prepare a solution of 10-30 µg/mL in cold 1 mM HCl[13]. The precise concentration should be optimized to yield a linear rate of absorbance change for at least 3-5 minutes.

Step-by-Step Assay Procedure
  • Instrument Setup: Set a thermostatted spectrophotometer to 25°C and a wavelength of 256 nm (for BTEE)[13].

  • Reaction Mixture Preparation: In a quartz cuvette, pipette the following reagents:

    • 1.5 mL of 80 mM Tris-HCl buffer (with CaCl₂)

    • 1.4 mL of 1.07 mM BTEE substrate solution

  • Equilibration and Blank Rate: Mix the contents of the cuvette by inversion. Place the cuvette in the spectrophotometer and allow it to incubate for 4-5 minutes to reach thermal equilibrium. Monitor the absorbance to establish a baseline or blank rate, which should be negligible[13].

  • Initiation of Reaction: Add 0.1 mL of the freshly diluted chymotrypsin solution to the cuvette.

  • Data Acquisition: Immediately mix by inversion and begin recording the increase in absorbance at 256 nm continuously for 5 minutes.

  • Data Analysis: Determine the maximum linear rate (ΔA₂₅₆/minute) from the initial portion of the reaction curve.

Calculation of Enzyme Activity

The activity of the enzyme is expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 25°C and pH 7.8.

The calculation is as follows:

Units/mg = (ΔA₂₅₆/min × Total Volume (mL) × 1000) / (ε × mg enzyme in reaction mixture)

Where:

  • ε (Molar Extinction Coefficient): 964 M⁻¹cm⁻¹ for BTEE[13].

  • Total Volume: 3.0 mL in this protocol.

  • 1000: Conversion factor from mmoles to µmoles.

Visual Workflow for Chymotrypsin Assay

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Buffer, Substrate Stock, and Enzyme Diluent (1mM HCl) Enzyme Dilute Chymotrypsin in cold 1mM HCl immediately before use Reagents->Enzyme Initiate Add 0.1 mL of Enzyme Solution Enzyme->Initiate Setup Set Spectrophotometer: 25°C, 256 nm Mix Combine Buffer and Substrate in cuvette Setup->Mix Equilibrate Equilibrate for 5 min, record blank rate Mix->Equilibrate Equilibrate->Initiate Record Record A₂₅₆ increase for 5 minutes Initiate->Record Plot Plot Absorbance vs. Time Record->Plot Rate Determine linear rate (ΔA₂₅₆/min) Plot->Rate Calculate Calculate Units/mg using Beer-Lambert Law Rate->Calculate

Caption: Standard workflow for a spectrophotometric chymotrypsin assay.

Conclusion and Expert Recommendations

The selection between N-Formyl-dl-phenylalanine and N-acetyl-dl-phenylalanine is fundamentally a question of enzymatic specificity.

  • N-acetyl-dl-phenylalanine (and its ester derivatives) is the superior and more specific choice for assaying the endopeptidase activity of α-chymotrypsin . The acetyl group is an effective mimic of a peptide bond, allowing for precise kinetic characterization.

  • N-Formyl-dl-phenylalanine is a substrate better suited for studying carboxypeptidase A or other exopeptidases that recognize a C-terminal aromatic residue. Its critical feature is the N-terminal block, which is a prerequisite for proper binding to the active site of this class of enzymes.

For researchers in drug development targeting these proteases, understanding this distinction is crucial for designing meaningful screening assays and interpreting structure-activity relationships. The protocols and principles outlined in this guide provide a validated framework for leveraging these substrates to generate reliable and reproducible data on enzyme performance.

References

  • Krishna, R. V., Krishnaswamy, P. R., & Rajagopal Rao, D. (n.d.). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. PubMed Central. [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.
  • Bio-protocol. (2016). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. [Link]

  • ChemBK. (2024). N-FORMYL-PHENYLALANINE. [Link]

  • Wikipedia. (n.d.). Phenylalanine N-acetyltransferase. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-L-phenylalanine. [Link]

  • Merck Millipore. (n.d.). Enzymatic Assay: Carboxypeptidase. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). [Link]

  • Petkov, D., & Christova, E. (1980). Specificity in the Hydrolysis of N-acyl-L-phenylalanine 4-nitroanilides by Chymotrypsin. Experientia, 36(9), 1039-1040. [Link]

  • Small, D. A., & Allen, G. (1982). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Biochimica et Biophysica Acta, 707(1), 22-29. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-formyl-L-phenylalanine. [Link]

  • ChemSupply Australia. (n.d.). N-Formyl-DL-phenylalanine >99.0%. [Link]

  • Bio-protocol. (2019). 2.6. Chymotrypsin activity assay. [Link]

  • CP Lab Safety. (n.d.). N-Formyl-DL-phenylalanine, min 99% (T), 1 gram. [Link]

  • CP Lab Safety. (n.d.). Laboratory Chemicals, N-Acetyl-DL-phenylalanine, 100g, Each. [Link]

  • Bender, M. L., Begué-Cantón, M. L., Blakeley, R. L., Brubacher, L. J., Feder, J., Gunter, C. R., ... & Kezdy, F. J. (1966). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of the American Chemical Society, 88(24), 5890-5913. [Link]

  • Proteopedia. (n.d.). Carboxypeptidase_A. [Link]

  • ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • University of the West Indies. (n.d.). A Tour of Carboxypeptidase A. [Link]

  • Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. [Link]

  • Proteopedia. (2019). Carboxypeptidase A. [Link]

  • Kim, K., Li, J., & Fitzpatrick, P. F. (2010). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Journal of the American Chemical Society, 132(38), 13244–13251. [Link]

  • National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

  • Wikipedia. (n.d.). Carboxypeptidase A. [Link]

  • Tewari, Y. B., Schantz, M. M., Pandey, P. C., & Miller, M. V. (1995). Thermodynamics of the Hydrolysis of N-Acetyl-L-phenylalanine Ethyl Ester in Water and in Organic Solvents. Journal of Physical Chemistry, 99(1), 22-27. [Link]

  • The Royal Society of Chemistry. (n.d.). m-Formyl Phenylalanine Synthesis. [Link]

  • Alauddin, M., Parvez, M. M., & Matin, M. A. (2023). A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics. Journal of Scientific Research, 15(1), 1-14. [Link]

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A Senior Application Scientist's Guide to Chiral Stationary Phases for Phenylalanine Derivative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chirality in Phenylalanine Derivatives

In the landscape of pharmaceutical development and biochemical research, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological function. Phenylalanine and its derivatives are prime examples, serving as crucial building blocks for everything from peptide-based drugs to novel therapeutics. The arrangement of substituents around a stereogenic center can mean the difference between a potent therapeutic agent and an inactive or even harmful compound. The tragic story of thalidomide, where one enantiomer was a sedative while the other was teratogenic, serves as a stark reminder of this principle[1]. Consequently, the ability to accurately separate and quantify enantiomers is a non-negotiable requirement in modern drug discovery and quality control.

This guide provides a comparative analysis of the most effective chiral stationary phases (CSPs) for the enantioseparation of phenylalanine derivatives. We will delve into the mechanisms, performance data, and practical protocols for three major classes of CSPs: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases. Our focus is not just on the "what" but the "why," offering insights grounded in established chromatographic principles to empower you in your method development.

Pillar 1: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the workhorses of chiral chromatography, responsible for a significant majority of all reported enantioseparations[2]. Their widespread success is due to their broad applicability and the complex, multifaceted chiral environments they create.

Mechanism of Chiral Recognition

The chiral recognition mechanism of polysaccharide CSPs is intricate and not fully elucidated, but it is understood to arise from a combination of interactions including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects[3]. The polysaccharide backbone, whether the linear structure of cellulose (β-1,4-linkage) or the helical structure of amylose (α-1,4-linkage), forms chiral grooves or cavities[3][4]. Phenylcarbamate derivatives coated or immobilized on the silica support introduce functional groups that facilitate these interactions[3].

For a phenylalanine derivative, the key interactions often involve:

  • Hydrogen Bonding: The amide (-NH) and carbonyl (C=O) groups on the carbamate selector can form hydrogen bonds with the amino and carboxyl groups of the analyte[5].

  • π-π Interactions: The phenyl ring of the phenylalanine derivative can interact with the electron-rich phenyl groups of the CSP's selector[5].

  • Steric Fit: The overall shape of the analyte and its ability to fit sterically into the chiral grooves of the polysaccharide backbone is a crucial determinant of recognition[4][5].

The combination of these interactions must satisfy the "three-point interaction model," which posits that for chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the stationary phase, a condition its mirror image cannot fulfill to the same extent[1][6][7][8].

Performance Data and Comparison

Polysaccharide columns like CHIRALCEL® OD (cellulose-based) and CHIRALPAK® AD (amylose-based) are renowned for their performance. The choice between cellulose and amylose can be critical, as their different higher-order structures can lead to complementary or even reversed elution orders for the same analyte[5].

AnalyteCSPMobile Phasek1α (Separation Factor)Rs (Resolution)Reference
N-Phthaloyl-DL-phenylalanineCHIRALCEL OD5% 2-propanol/hexane + 0.1% TFA-1.252.65[9]
NBD-α-amino acid ethyl estersCHIRALPAK IA (immobilized amylose)Hexane/Ethanol (90/10)-1.5 - 2.0+>2.0[10]
Fluoxetine (a phenylalanine derivative)CHIRALCEL OD-HHexane/2-propanol/diethylamine (80/20/0.1)1.931.101.63[11]
FluoxetineCHIRALPAK AD-HHexane/2-propanol/diethylamine (90/10/0.1)1.051.261.65[11]

Note: k1 = retention factor of the first eluting enantiomer. Data is illustrative and specific values depend on exact conditions.

Experimental Protocol: Separation of N-Protected Phenylalanine

This protocol is a representative example for separating a derivatized phenylalanine on a coated cellulose-based CSP.

1. Column and System Preparation:

  • Column: CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm[12][13].
  • System Flush: Critically, the HPLC system must be free of incompatible solvents (e.g., acetone, THF, DMSO) that can damage coated polysaccharide phases[3][14]. Flush the entire system with 2-propanol, followed by the mobile phase.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Hexane/2-propanol (95:5 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is added to suppress the ionization of the analyte's carboxyl group, leading to better peak shape.
  • Filter and degas the mobile phase thoroughly.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Temperature: 25 °C. Column temperature can significantly affect selectivity.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the N-Phthaloyl-DL-phenylalanine sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Post-Run Procedure:

  • Flush the column with the mobile phase without the TFA additive. For long-term storage, use a Hexane/2-propanol (90:10) mixture[14].

Pillar 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Introduced by Armstrong in 1994, macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer a unique and powerful tool for chiral separations, especially for polar and ionizable compounds like underivatized amino acids[15][16].

Mechanism of Chiral Recognition

The chiral recognition capabilities of these CSPs stem from their complex three-dimensional structures. They possess multiple stereogenic centers and a variety of functional groups—peptide backbones, aromatic rings, hydroxyl groups, and ionizable carboxyl and amino groups[17][18]. This structural complexity allows for a multitude of interaction mechanisms:

  • Inclusion: The basket-like structure can form inclusion complexes with parts of the analyte molecule, particularly aromatic rings[15].

  • π-π Complexation: Aromatic rings on the glycopeptide can interact with the phenyl group of the analyte.

  • Hydrogen Bonding: Amide, hydroxyl, and carboxyl groups provide numerous sites for hydrogen bonding.

  • Electrostatic Interactions: The presence of ionizable groups allows for strong ionic interactions with charged analytes. The mobile phase pH is therefore a critical parameter for controlling retention and selectivity.

  • Steric Interactions: The rigid, basket-like shape of the selector creates significant steric hindrance, forcing specific orientations for analyte binding.

Performance Data and Comparison

Macrocyclic glycopeptide CSPs, such as the Astec® CHIROBIOTIC® series, are highly versatile and can be operated in reversed-phase, normal-phase, and polar ionic modes on the same column[18][19]. This flexibility is a significant advantage in method development.

AnalyteCSPMobile Phasek1αRsReference
DL-PhenylalanineAstec CHIROBIOTIC T0.1% TEAA (pH 4.1)/MeOH (20/80)1.81.392.5[15]
DL-PhenylalanineAstec CHIROBIOTIC V0.1% TEAA (pH 4.1)/MeOH (20/80)1.51.131.5[15]
DL-PhenylalanineAstec CHIROBIOTIC TAcetonitrile/Water (80/20)---
Underivatized Amino AcidsAstec CHIROBIOTIC TWater/Methanol/Formic Acid-VariesGood[16]

Note: TEAA = Triethylammonium Acetate. The data shows the complementary selectivity of different glycopeptides (T vs. V).

Experimental Protocol: Separation of Underivatized DL-Phenylalanine

This protocol outlines a reversed-phase method suitable for underivatized amino acids.

1. Column and System Preparation:

  • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm[16].
  • System Flush: Ensure the system is clean. These columns are robust and compatible with a wide range of solvents[19]. Flush with a 50:50 mixture of methanol and water.

2. Mobile Phase Preparation:

  • Prepare the aqueous component: 0.1% (v/v) Triethylammonium Acetate (TEAA) in water, pH adjusted to 4.1 with acetic acid.
  • The final mobile phase is a mixture of the aqueous buffer and methanol, typically in an 80:20 Methanol:Buffer ratio.
  • Filter and degas the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Temperature: 25 °C.
  • Detection: UV at 220 nm.
  • Injection Volume: 5 µL.

4. Sample Preparation:

  • Dissolve the DL-phenylalanine sample in methanol or the mobile phase at a concentration of 1 mg/mL.
  • Filter the sample before injection.

5. Workflow Visualization

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Sample Dissolve & Filter DL-Phenylalanine Sample Inject Inject Sample onto CHIROBIOTIC T Column Sample->Inject MobilePhase Prepare & Degas MeOH/TEAA Buffer System Equilibrate HPLC System with Mobile Phase MobilePhase->System System->Inject Separate Isocratic Elution (1.0 mL/min, 25°C) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Calculate Rs, α Chromatogram->Quantify

Caption: General workflow for chiral HPLC analysis.

Pillar 3: Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape, with a hydrophobic inner cavity and a hydrophilic exterior[20]. This unique structure is the basis for their utility as chiral selectors.

Mechanism of Chiral Recognition

Chiral recognition on cyclodextrin-based CSPs is primarily driven by the formation of host-guest inclusion complexes[21]. For a phenylalanine derivative, the mechanism involves:

  • Inclusion Complexation: The phenyl group of the analyte must fit into the hydrophobic cavity of the cyclodextrin[20]. The size of the CD (α, β, or γ) is critical for a good fit.

  • Rim Interactions: The hydroxyl groups at the rim of the CD cone can form hydrogen bonds with polar functional groups (e.g., -COOH, -NH2) on the analyte[20][21].

  • Steric Repulsion: The orientation of the substituents on the analyte's chiral center relative to the CD rim dictates the stability of the diastereomeric complex. One enantiomer will achieve a more stable, lower-energy fit than the other.

Derivatizing the hydroxyl groups on the CD rim can enhance enantioselectivity by introducing additional interaction sites (e.g., π-π, dipole-dipole)[2][22].

Performance Data and Comparison

Cyclodextrin phases are particularly effective in reversed-phase mode, leveraging their aqueous compatibility[20]. They are a strong choice for separating aromatic compounds.

AnalyteCSPMobile Phasek1αRsReference
Dansyl-DL-amino acidsβ-CyclodextrinVaries (Reversed-Phase)-GoodGood[21][22]
FluoxetineCyclobond I 2000 DM (dimethyl-β-CD)Acetonitrile/TEAA buffer (15/85)4.881.172.30[11]
Tryptophan (structurally similar)β-CyclodextrinAqueous---[21]

Note: The high resolution for Fluoxetine on a derivatized β-cyclodextrin highlights the power of this CSP class.

Experimental Protocol: Separation on a Derivatized β-Cyclodextrin CSP

This protocol is adapted for a compound like fluoxetine but is broadly applicable to other phenylalanine derivatives.

1. Column and System Preparation:

  • Column: Cyclobond I 2000 DM (dimethyl-β-cyclodextrin), 4.6 x 250 mm.
  • System Flush: Flush with a 50:50 mixture of acetonitrile and water.

2. Mobile Phase Preparation:

  • Prepare a 1% TEAA buffer, pH 4.0.
  • The final mobile phase is a mixture of Acetonitrile and the TEAA buffer (e.g., 15:85 v/v). The organic modifier percentage is a key parameter for optimization.
  • Filter and degas the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Temperature: 25 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase.
  • Filter the sample before injection.

Comparative Summary and CSP Selection Guide

Choosing the right CSP is the most critical decision in chiral method development. The following table and decision tree provide a high-level guide for selecting a starting point for your phenylalanine derivative.

CSP ClassPrimary Mechanism(s)Best Suited ForKey StrengthsLimitations
Polysaccharide H-bonding, π-π, Steric FitBroad range of compounds, especially N-protected derivatives.Extremely broad applicability, high success rate, available in coated and more robust immobilized versions.Coated phases have solvent restrictions[3]. Mechanism can be complex to predict.
Macrocyclic Glycopeptide Inclusion, Ionic, H-bondingUnderivatized amino acids, polar, and ionizable compounds.Multi-modal (RP, NP, Polar Ionic), excellent for polar analytes, LC-MS compatible[16].Can be more expensive; selectivity is highly dependent on mobile phase pH and additives.
Cyclodextrin Inclusion Complexation, H-bondingAromatic compounds, molecules that fit the cavity.Excellent in reversed-phase, predictable mechanism based on fit, robust.Less effective for non-aromatic or very bulky molecules that do not fit the cavity.
CSP Selection Decision Tree

G start Is the Phenylalanine Derivative Ionizable / Polar? node_glyco START with Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) start->node_glyco  Yes (e.g., underivatized) node_poly START with Polysaccharide CSP (e.g., CHIRALCEL OD / CHIRALPAK AD) start->node_poly  No (e.g., N-protected, ester) node_cyclo CONSIDER Cyclodextrin CSP (especially if other CSPs fail) node_poly->node_cyclo If no success, and molecule has a good fit...

Caption: A simplified decision tree for initial CSP selection.

Conclusion

The successful chiral separation of phenylalanine derivatives is achievable through a systematic approach to selecting and optimizing a chiral stationary phase. Polysaccharide-based CSPs offer the broadest applicability and are an excellent first choice for many derivatized analytes. Macrocyclic glycopeptides excel in handling polar and underivatized amino acids due to their multi-modal interaction capabilities. Cyclodextrin-based CSPs provide a powerful, mechanism-driven alternative, particularly for analytes that can form strong inclusion complexes. By understanding the fundamental chiral recognition mechanisms of each phase, researchers can move beyond simple screening and make informed decisions, leading to more rapid and robust method development.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. N-Formyl-dl-phenylalanine, a key building block in peptide synthesis and a precursor in various therapeutic candidates, is no exception. Ensuring its purity is paramount to the integrity of subsequent research. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-Formyl-dl-phenylalanine, grounded in scientific principles and practical, field-proven insights.

The Criticality of Purity in N-Formyl-dl-phenylalanine

The formylation of the amino group in phenylalanine introduces a protective group that is crucial in peptide synthesis, preventing unwanted side reactions. However, the synthesis process, often involving reagents like formic acid and acetic anhydride, can introduce a spectrum of impurities. These can include unreacted starting materials (dl-phenylalanine), byproducts from the formylating agent (e.g., acetylated phenylalanine if acetic formic anhydride is used in situ), and diastereomers if the synthesis is not stereospecific. The presence of these impurities can have significant downstream consequences, from altering the physicochemical properties of a final peptide to introducing unforeseen biological activities or toxicities. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is a balance of specificity, sensitivity, and the nature of the information required. Here, we compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), presence of impurities, enantiomeric excess.High sensitivity, excellent for quantifying known impurities, established methods for chiral separations.Requires reference standards for impurity identification, potential for co-elution.
NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities without a reference standard (qNMR).Provides structural information, inherently quantitative (qNMR), non-destructive.Lower sensitivity compared to HPLC, complex spectra for mixtures.
MS Mass-to-charge ratio of ionized molecules and their fragments.Molecular weight confirmation, identification of impurities based on mass and fragmentation patterns.High sensitivity and specificity, provides molecular weight information.Can be difficult to quantify without standards, ionization efficiency can vary between compounds.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable for the routine quality control of N-Formyl-dl-phenylalanine, offering both chemical and enantiomeric purity assessment.

RP-HPLC separates compounds based on their hydrophobicity. N-Formyl-dl-phenylalanine, being more nonpolar than its precursor, phenylalanine, will have a longer retention time on a C18 column.

Experimental Protocol: RP-HPLC for Chemical Purity

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dissolve 1 mg of N-Formyl-dl-phenylalanine in 1 mL of 50:50 Acetonitrile:Water.

This method will effectively separate the N-formyl derivative from unreacted phenylalanine and other polar impurities. The purity is typically reported as a percentage of the main peak area relative to the total area of all peaks.

Since the starting material is a racemic mixture (dl-phenylalanine), the product will also be racemic. However, in many applications, a single enantiomer is desired. Chiral HPLC is essential to confirm the enantiomeric ratio or to assess the enantiomeric purity of a resolved product.[1][2][3][4]

Experimental Protocol: Chiral HPLC

  • Column: Chiral stationary phase (CSP) column, such as one based on teicoplanin or a cyclodextrin derivative.[1][3]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffer (e.g., phosphate buffer or ammonium acetate). The exact ratio will depend on the specific CSP. For a teicoplanin-based column, a mobile phase of methanol and water with a small amount of formic acid can be effective.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of N-Formyl-dl-phenylalanine in 1 mL of the mobile phase.

This method will separate the N-Formyl-d-phenylalanine and N-Formyl-l-phenylalanine enantiomers, allowing for the determination of the enantiomeric excess (ee).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh N-Formyl-dl-phenylalanine B Dissolve in appropriate solvent A->B C Inject sample into HPLC system B->C D Separation on RP-C18 or Chiral Column C->D E UV Detection D->E F Integrate peak areas E->F G Calculate % Purity or Enantiomeric Excess F->G

HPLC workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification and Quantification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for absolute purity determination through quantitative NMR (qNMR).[5][6][7][8]

The ¹H NMR spectrum of N-Formyl-dl-phenylalanine will show characteristic peaks for the aromatic protons of the phenyl group, the alpha- and beta-protons of the amino acid backbone, and the formyl proton. Impurities such as unreacted phenylalanine or acetylated byproducts will have distinct signals that can be identified. For instance, the absence of the characteristic N-H protons of the free amine and the appearance of a formyl proton signal confirm the formylation.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • ~8.0-8.2 ppm: Formyl proton (CHO)

  • ~7.2-7.4 ppm: Phenyl protons (C₆H₅)

  • ~4.5-4.7 ppm: Alpha-proton (α-CH)

  • ~2.9-3.2 ppm: Beta-protons (β-CH₂)

  • ~12.8 ppm: Carboxylic acid proton (COOH)

The presence of residual solvents from the synthesis or purification steps can also be identified and quantified using NMR.[9][10]

qNMR allows for the determination of the absolute purity of a sample by comparing the integral of a known analyte peak to the integral of a certified internal standard of known purity and concentration.[5][6][7][8]

Experimental Protocol: qNMR

  • Internal Standard: Choose a certified internal standard with a known purity that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the N-Formyl-dl-phenylalanine sample and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard.

  • Data Analysis: Integrate the well-resolved peaks of both the analyte and the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • W = weight

    • P = purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Acquire ¹H NMR spectrum with quantitative parameters B->C D Process spectrum (phasing, baseline correction) C->D E Integrate analyte and standard peaks D->E F Calculate absolute purity E->F

qNMR workflow for absolute purity determination.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and its impurities, as well as structural information through fragmentation patterns.

ESI-MS is a soft ionization technique that is ideal for confirming the molecular weight of N-Formyl-dl-phenylalanine (C₁₀H₁₁NO₃, MW: 193.20 g/mol ). The expected ions would be [M+H]⁺ at m/z 194.08 and [M-H]⁻ at m/z 192.07. The absence of a significant peak at m/z 166.09 ([phenylalanine+H]⁺) would indicate a low level of unreacted starting material.

Tandem MS can be used to fragment the molecular ions of the analyte and any impurities, providing valuable structural information. The fragmentation pattern of N-Formyl-dl-phenylalanine is expected to show characteristic losses, such as the loss of the formyl group, the carboxylic acid group, and fragmentation of the amino acid backbone.[11][12] By comparing the fragmentation patterns of unknown peaks to that of the main compound and known fragmentation pathways of amino acids, the identity of impurities can often be deduced even without a reference standard.

Expected Fragmentation of [M+H]⁺ of N-Formyl-dl-phenylalanine:

  • Loss of H₂O: m/z 176.07

  • Loss of CO: m/z 166.09 (corresponding to protonated phenylalanine)

  • Loss of HCOOH: m/z 148.08

  • Formation of the iminium ion: m/z 148.08

  • Formation of the benzyl cation: m/z 91.05

MS_Analysis_Logic Start Synthesized N-Formyl-dl-phenylalanine ESI_MS ESI-MS Analysis Start->ESI_MS MW_Confirm Molecular Weight Confirmed? (m/z 194.08 for [M+H]⁺) ESI_MS->MW_Confirm Tandem_MS Tandem MS (MS/MS) Analysis MW_Confirm->Tandem_MS No / Other peaks present Pure Compound is Pure MW_Confirm->Pure Yes Frag_Analysis Analyze Fragmentation Patterns Tandem_MS->Frag_Analysis Impurity_ID Identify Impurities Frag_Analysis->Impurity_ID Impure Compound is Impure Impurity_ID->Impure

Logical workflow for MS-based purity assessment.

Comparison with Alternatives

While N-Formyl-dl-phenylalanine is a valuable building block, other N-protected phenylalanine derivatives are also commonly used in peptide synthesis, each with its own advantages and disadvantages.

Derivative Protecting Group Deprotection Conditions Advantages Disadvantages
N-Formyl-dl-phenylalanine Formyl (For)Mild acid or specific enzymesSmall protecting group, stable to many reagents.Can be difficult to remove without affecting other sensitive groups.
N-Boc-dl-phenylalanine tert-Butoxycarbonyl (Boc)Strong acid (e.g., TFA)Easily removed, widely used in Boc-SPPS.Requires strong acid for deprotection, which can cleave other acid-labile groups.
N-Cbz-dl-phenylalanine Carboxybenzyl (Cbz or Z)Catalytic hydrogenationStable to acid and base, orthogonal to Boc.Requires specialized equipment for hydrogenation, catalyst can be poisoned.
N-Fmoc-dl-phenylalanine 9-Fluorenylmethoxycarbonyl (Fmoc)Mild base (e.g., piperidine)Mild deprotection conditions, widely used in Fmoc-SPPS.The Fmoc group is large, can cause aggregation in some sequences.

The choice of N-protected phenylalanine depends on the overall synthetic strategy and the other functional groups present in the target peptide. The purity assessment methods described in this guide are applicable to these other derivatives, with adjustments to the specific chromatographic conditions and interpretation of spectral data.

Conclusion: A Triad of Trustworthiness for Purity Assessment

A robust and reliable assessment of the purity of synthesized N-Formyl-dl-phenylalanine cannot be achieved with a single analytical technique. Instead, a complementary approach utilizing HPLC, NMR, and MS forms a "triad of trustworthiness." HPLC provides the quantitative purity and enantiomeric excess, NMR confirms the structure and offers an orthogonal method for absolute purity determination, and MS gives unambiguous molecular weight confirmation and aids in the identification of unknown impurities. By employing these techniques in concert, researchers can have the utmost confidence in the quality of their starting materials, ensuring the integrity and success of their scientific endeavors.

References

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  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
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  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. Retrieved from [Link]

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  • ResearchGate. (2025). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Retrieved from [Link]

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  • Semantic Scholar. (2020). Comparison of Targeted (HPLC) and Nontargeted (GC-MS and NMR) Approaches for the Detection of Undeclared Addition of Protein Hydrolysates in Turkey Breast Muscle. Retrieved from [Link]

  • National Institutes of Health. (2023). p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for N-Formyl Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Formyl Amino Acid Analysis in Research and Drug Development

N-formyl amino acids, particularly N-formylmethionine (fMet), are unique biomolecules with profound implications in health and disease. As the initiating amino acid in bacterial protein synthesis, their presence in mammalian systems is a hallmark of bacterial infection or mitochondrial damage, triggering potent inflammatory responses. Consequently, the accurate and precise quantification of N-formyl amino acids in biological matrices is of paramount importance for researchers in immunology, infectious diseases, and drug development. This guide provides an in-depth, objective comparison of the primary analytical techniques for N-formyl amino acid analysis, supported by experimental data and protocols, to empower researchers to select and validate the most appropriate method for their specific needs.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the entire analytical workflow. We will delve into the intricacies of three major analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Each section will explore the fundamental principles, detailed experimental protocols, and a critical evaluation of their respective strengths and limitations, particularly concerning the unique chemical nature of N-formyl amino acids.

The Central Challenge: Stability of the N-Formyl Group

A primary consideration in the analysis of N-formyl amino acids is the stability of the N-formyl group itself. This functional group can be susceptible to hydrolysis, especially under the harsh conditions often employed in sample preparation, such as acid hydrolysis for protein digestion.[1][2] The loss of the formyl group would lead to the erroneous quantification of the corresponding non-formylated amino acid, rendering the results meaningless. Therefore, the choice of analytical technique and the optimization of sample preparation protocols are critically dependent on preserving the integrity of the N-formyl moiety.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity and Sensitivity

LC-MS/MS has emerged as the reference method for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity, specificity, and versatility.[3] For N-formyl amino acid analysis, LC-MS/MS offers the distinct advantage of direct analysis without the need for derivatization, although derivatization can sometimes be employed to enhance chromatographic retention and ionization efficiency.

A. The Rationale Behind LC-MS/MS for N-Formyl Amino Acid Analysis

The power of LC-MS/MS lies in its ability to separate analytes based on their physicochemical properties (liquid chromatography) and then identify and quantify them based on their mass-to-charge ratio (m/z) and fragmentation patterns (tandem mass spectrometry). This two-dimensional separation provides unparalleled specificity, allowing for the confident identification of N-formyl amino acids even in the presence of isobaric interferences.

For sensitive detection of N-formyl peptides, optimization of MS parameters is crucial. This includes selecting the appropriate ionization mode (typically electrospray ionization - ESI in positive mode), and optimizing the collision energy to generate specific and abundant fragment ions for multiple reaction monitoring (MRM).[4][5]

B. Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma, Tissue Homogenate) Deproteinization Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Deproteinization Add precipitating agent Extraction Solid-Phase Extraction (SPE) (Optional, for cleanup) Deproteinization->Extraction Supernatant transfer Reconstitution Reconstitution in LC Mobile Phase Extraction->Reconstitution Elution and evaporation LC Liquid Chromatography (e.g., Reversed-Phase or HILIC) Reconstitution->LC Injection MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) LC->MS1 Ionization (ESI) CID Collision-Induced Dissociation (CID) MS1->CID Isolation MS2 Tandem Mass Spectrometry (MS2) (Fragment Ion Detection) CID->MS2 Fragmentation Data Quantification MS2->Data Data Acquisition & Processing

Caption: Workflow for N-formyl amino acid analysis by LC-MS/MS.

C. Detailed Experimental Protocol: LC-MS/MS Quantification of N-Formylmethionine

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., N-formyl-L-methionine-¹³C₅,¹⁵N).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for retaining these polar analytes.[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: ESI positive mode

  • MRM Transitions:

    • N-formylmethionine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., specific fragments of the molecule)

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative Requiring Derivatization

GC-MS is a highly robust and reproducible technique that offers excellent chromatographic resolution.[6] However, due to the low volatility of amino acids, including their N-formylated counterparts, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.[7]

A. The Rationale Behind GC-MS for N-Formyl Amino Acid Analysis

The choice of derivatization reagent is critical for successful GC-MS analysis. The ideal reagent should react quantitatively with the amino and carboxyl groups of the N-formyl amino acid without affecting the N-formyl group itself. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and alkylation reagents, like alkyl chloroformates, are commonly used for amino acid analysis and can be adapted for N-formyl amino acids.[8][9] Alkylation with chloroformates has been shown to offer good reproducibility and derivative stability.[8]

B. Experimental Workflow for GC-MS Analysis

GC-MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Matrix (e.g., Plasma, Cell Lysate) Hydrolysis Mild Acid or Enzymatic Hydrolysis (Optional, for total N-formyl amino acids) Sample->Hydrolysis Release from proteins Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Cleanup Derivatization Derivatization (e.g., Alkylation, Silylation) Extraction->Derivatization Add derivatizing agent GC Gas Chromatography (Separation of derivatives) Derivatization->GC Injection MS Mass Spectrometry (Detection by m/z) GC->MS Ionization (EI) Data Quantification MS->Data Data Acquisition & Processing

Caption: Workflow for N-formyl amino acid analysis by GC-MS.

C. Detailed Experimental Protocol: GC-MS Quantification of N-Formylmethionine (using Methyl Chloroformate Derivatization)

1. Sample Preparation and Derivatization:

  • To 100 µL of sample, add an internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) to isolate the N-formyl amino acids.

  • Evaporate the organic layer to dryness.

  • To the dried residue, add 100 µL of a solution of methanol/pyridine (4:1 v/v) and vortex.

  • Add 20 µL of methyl chloroformate and vortex for 30 seconds.

  • Add 100 µL of chloroform and 400 µL of 0.1 M sodium bicarbonate solution and vortex for 30 seconds.

  • Centrifuge to separate the layers and transfer the lower organic layer (chloroform) for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analytes.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific m/z fragments of the derivatized N-formylmethionine and internal standard.

III. Immunoassays: High-Throughput Screening with a Caveat on Specificity

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for the detection of N-formyl peptides. These assays rely on the specific recognition of the N-formyl moiety by antibodies.

A. The Rationale Behind Immunoassays

The primary advantage of immunoassays is their simplicity and scalability, making them suitable for screening large numbers of samples. However, a significant challenge is the potential for cross-reactivity. The antibody may recognize the N-formyl group in the context of various peptide backbones, leading to a less specific measurement compared to mass spectrometry-based methods.[10] Therefore, immunoassays are often best utilized as a screening tool, with positive results confirmed by a more specific technique like LC-MS/MS. A cross-validation between an immunoassay and LC-MS/MS is highly recommended to establish the correlation and understand the limitations of the immunoassay.[11]

B. Experimental Workflow for Immunoassay (ELISA)

ELISA_Workflow cluster_assay ELISA Procedure Coating Coat plate with Capture Antibody Blocking Block non-specific binding sites Coating->Blocking Sample_Add Add Sample/Standard Blocking->Sample_Add Detection_Ab Add Detection Antibody (Enzyme-conjugated) Sample_Add->Detection_Ab Substrate Add Substrate Detection_Ab->Substrate Measurement Measure Absorbance (Plate Reader) Substrate->Measurement Color Development

Caption: General workflow for a sandwich ELISA for N-formyl peptide detection.

C. Detailed Experimental Protocol: Competitive ELISA for N-Formylmethionine

1. Plate Preparation:

  • Coat a 96-well microplate with a known amount of N-formylmethionine-conjugated protein (e.g., fMet-BSA) and incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Assay Procedure:

  • Prepare standards of known concentrations of N-formylmethionine and the unknown samples.

  • Add the standards and samples to the wells, followed immediately by the addition of a limited amount of anti-N-formylmethionine antibody.

  • Incubate for 1-2 hours at room temperature to allow competition between the free N-formylmethionine in the sample/standard and the coated N-formylmethionine for binding to the antibody.

  • Wash the plate to remove unbound antibodies and antigens.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour.

  • Wash the plate again.

  • Add the enzyme substrate (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the amount of N-formylmethionine in the sample.

IV. Cross-Validation: Ensuring Data Comparability Across Techniques

When employing multiple analytical techniques for N-formyl amino acid analysis, or when transferring a method between laboratories, cross-validation is essential to ensure the comparability and integrity of the data.[12]

A. Principles of Cross-Validation

Cross-validation involves analyzing a set of the same samples using two different methods or in two different laboratories and comparing the results. The acceptance criteria for cross-validation should be pre-defined and are typically based on the agreement between the measurements.

B. A Practical Approach to Cross-Validation
  • Sample Selection: A minimum of 20-30 incurred samples (real biological samples) spanning the expected concentration range should be selected for the cross-validation study.

  • Analysis: Analyze the selected samples using both analytical methods.

  • Data Evaluation:

    • Correlation: Plot the results from Method A against Method B and calculate the correlation coefficient (r²). A high correlation (e.g., r² > 0.9) is desirable.

    • Bias: Calculate the percentage difference between the results for each sample. The mean percentage difference should be within a pre-defined acceptance limit (e.g., ±20%).

    • Concordance: The percentage of samples where the difference between the two methods is within the acceptance limit should be high (e.g., >67%).

V. Comparative Summary of Analytical Techniques

FeatureLC-MS/MSGC-MSImmunoassay (ELISA)
Specificity Very High (based on m/z and fragmentation)High (based on retention time and m/z)Moderate (potential for cross-reactivity)
Sensitivity Very High (pg/mL to fg/mL)High (pg/mL to ng/mL)High (ng/mL to pg/mL)
Throughput ModerateModerateHigh
Derivatization Not required (optional)RequiredNot required
Cost per Sample HighModerateLow
Development Time LongModerateModerate
Confirmation Gold StandardGoodRequires confirmation by MS
Key Challenge Matrix effects, instrument costDerivatization efficiency and stabilityAntibody specificity and cross-reactivity

Conclusion and Recommendations

The choice of analytical technique for N-formyl amino acid analysis is a critical decision that should be guided by the specific research question, the required level of sensitivity and specificity, sample throughput needs, and available resources.

  • For definitive quantification and confirmatory analysis, LC-MS/MS is the unequivocal gold standard. Its high specificity and sensitivity ensure the most reliable and accurate results.

  • GC-MS offers a robust and cost-effective alternative to LC-MS/MS, particularly when high chromatographic resolution is required. However, the mandatory derivatization step adds complexity and potential for variability.

  • Immunoassays are best suited for high-throughput screening of large sample sets. Their cost-effectiveness and ease of use are significant advantages, but the potential for cross-reactivity necessitates confirmation of positive findings with a mass spectrometry-based method.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, coupled with a rigorous validation and cross-validation strategy, will ensure the generation of high-quality, reproducible, and scientifically sound data in the fascinating and important field of N-formyl amino acid research.

References

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A Tale of Two Phenylalanines: A Comparative Guide to Formylated and Non-Formylated Forms for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling and protein biochemistry, subtle molecular modifications can lead to profound functional differences. This guide provides an in-depth comparison of formylated and non-formylated phenylalanine, offering researchers, scientists, and drug development professionals a clear understanding of their distinct properties and biological roles. By delving into their structural nuances, physicochemical characteristics, and divergent physiological impacts, we aim to equip you with the knowledge to strategically leverage these molecules in your research endeavors.

At a Glance: Key Distinctions

The fundamental difference between these two molecules lies in a single formyl group (-CHO) attached to the alpha-amino group of phenylalanine. This seemingly minor addition dramatically alters the molecule's character, transforming it from a fundamental building block of life into a potent signaling molecule.

PropertyNon-Formylated L-PhenylalanineN-Formyl-L-phenylalanine
Molecular Formula C₉H₁₁NO₂[1]C₁₀H₁₁NO₃[2]
Molar Mass 165.19 g/mol [1]193.20 g/mol [2][3]
Primary Role Essential amino acid for protein synthesis[4]Chemoattractant and signaling molecule
Biological Source Dietary proteinsBacteria and mitochondria
Key Receptor Primarily incorporated into proteins via aminoacyl-tRNA synthetasesFormyl Peptide Receptors (FPRs)
Physiological Effect Building block for proteins and precursor for tyrosine and neurotransmitters[4]Initiates inflammatory responses and directs leukocyte migration
Predicted pKa (Strongest Acidic) 1.83[5]3.94
Predicted logP -1.380.85
Appearance White crystalline powderWhite to off-white crystalline powder[2]
Melting Point 283 °C (decomposes)165 °C[2][6]

Note: Predicted values for pKa and logP for N-formyl-L-phenylalanine are based on computational models and may vary from experimental values.

The Fundamental Building Block: Non-Formylated Phenylalanine

L-phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. Its primary and most critical role is as a constituent of proteins.

Role in Protein Synthesis

The central dogma of molecular biology dictates that the genetic code is translated into proteins. Phenylalanine, in its non-formylated state, is a crucial component of this process. It is incorporated into polypeptide chains by ribosomes, following the instructions encoded in messenger RNA (mRNA). The fidelity of this incorporation is ensured by a specific enzyme, phenylalanyl-tRNA synthetase, which attaches phenylalanine to its corresponding transfer RNA (tRNA).

A deficiency in phenylalanine can severely impair protein synthesis, leading to a range of physiological defects.

Metabolic Pathways

Beyond its role in protein structure, phenylalanine is a precursor to other vital biomolecules. The primary metabolic pathway for phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH).[7] Tyrosine, in turn, is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.

A genetic defect in the PAH enzyme leads to the metabolic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels in the blood and brain.

The Sentinel Molecule: Formylated Phenylalanine

In stark contrast to its non-formylated counterpart, N-formylphenylalanine (fPhe), often found within the tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLP), acts as a potent signaling molecule, primarily involved in the innate immune response.

A "Danger Signal" from Bacteria and Mitochondria

The formylation of the N-terminus of proteins is a hallmark of protein synthesis in prokaryotes (bacteria). Eukaryotic cells, on the other hand, typically initiate protein synthesis with a non-formylated methionine. Because mitochondria are of bacterial evolutionary origin, they also produce N-formylated peptides.

The presence of N-formylated peptides, such as those containing fPhe, in the extracellular space is recognized by the host's immune system as a "danger signal," indicating either a bacterial infection or tissue damage that has led to the release of mitochondrial contents.

Activation of Formyl Peptide Receptors (FPRs)

N-formylated peptides are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. This effect is mediated through a specific family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). The most well-characterized of these is FPR1, which binds fMLP with high affinity.

The binding of fMLP to FPR1 initiates a downstream signaling cascade that leads to:

  • Chemotaxis: The directed migration of immune cells towards the source of the N-formylated peptides.

  • Degranulation: The release of antimicrobial proteins and reactive oxygen species to kill invading pathogens.

  • Phagocytosis: The engulfment of bacteria or cellular debris.

The signaling pathway initiated by fMLP binding to FPR1 is a critical component of the initial inflammatory response to infection and injury.

Experimental Workflows: Studying the Divergent Roles

The distinct biological functions of formylated and non-formylated phenylalanine necessitate different experimental approaches for their study.

Investigating Phenylalanine's Role in Metabolism: Phenylalanine Hydroxylase (PAH) Activity Assay

To assess the metabolic conversion of phenylalanine to tyrosine, a phenylalanine hydroxylase (PAH) activity assay is employed. This is particularly relevant in the study of phenylketonuria (PKU).

Principle: This assay measures the rate of conversion of phenylalanine to tyrosine by the PAH enzyme present in a sample (e.g., liver biopsy or cell lysate).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a liver homogenate or cell lysate in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the sample, phenylalanine (substrate), and tetrahydrobiopterin (BH4) (cofactor).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid.

  • Quantification of Tyrosine: The amount of tyrosine produced is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The PAH activity is calculated as the amount of tyrosine produced per unit of time per amount of protein in the sample.

Assessing the Chemoattractant Properties of Formylated Phenylalanine: Neutrophil Chemotaxis Assay

The ability of N-formylated peptides to induce the migration of immune cells is a hallmark of their function. The Boyden chamber or Transwell® assay is a classic method to quantify chemotaxis.[9][10]

Principle: This assay measures the migration of neutrophils across a porous membrane in response to a chemoattractant gradient.

Step-by-Step Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

  • Assay Setup: Place a Transwell® insert with a porous membrane into the well of a multi-well plate.

  • Chemoattractant Gradient: Add a solution containing the N-formylated peptide (e.g., fMLP) to the lower chamber of the well.

  • Cell Seeding: Add a suspension of isolated neutrophils to the upper chamber of the Transwell® insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migrated Cells: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase) or by direct cell counting using a hemocytometer or an automated cell counter.

  • Data Analysis: The chemotactic index is calculated by dividing the number of cells that migrated in response to the chemoattractant by the number of cells that migrated in the absence of a chemoattractant (negative control).

Synthesis and Identification

Synthesis of N-Formylphenylalanine

N-formylphenylalanine can be synthesized in the laboratory for research purposes. A common method involves the direct formylation of phenylalanine.

Protocol:

  • Suspend L-phenylalanine in formamide.

  • Heat the slurry under a nitrogen atmosphere at approximately 90°C for about 45 minutes.[11]

  • The conversion of phenylalanine to its N-formyl derivative can be monitored by proton NMR.[11]

Mass Spectrometry for Identification

Mass spectrometry is a powerful analytical technique used to identify and quantify both formylated and non-formylated phenylalanine. The addition of the formyl group results in a predictable mass shift that can be readily detected.

  • Phenylalanine (C₉H₁₁NO₂): Molecular Weight = 165.19 g/mol [1]

  • N-Formylphenylalanine (C₁₀H₁₁NO₃): Molecular Weight = 193.20 g/mol [2][3]

This mass difference of approximately 28 Da is a clear indicator of formylation.

Conclusion: A Dichotomy of Function

The comparison of formylated and non-formylated phenylalanine provides a compelling example of how a small chemical modification can fundamentally alter the biological role of a molecule. Phenylalanine, in its non-formylated state, is an indispensable component of life's machinery, serving as a cornerstone for protein architecture and a precursor for vital signaling molecules within the nervous and endocrine systems. In contrast, the addition of a formyl group transforms phenylalanine into a potent immunological sentinel, alerting the body to the presence of bacterial invaders or cellular distress.

For researchers in drug development and the life sciences, understanding these distinct properties is paramount. Whether the goal is to modulate protein synthesis, influence neurotransmitter levels, or control inflammatory responses, the choice between formylated and non-formylated phenylalanine and their respective pathways offers a rich landscape for therapeutic intervention and scientific discovery.

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A Comparative Guide to the Applications of N-Formyl-dl-phenylalanine in Scientific Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of N-Formyl-dl-phenylalanine and its applications, designed for researchers, scientists, and drug development professionals. We will explore its utility in enzymatic resolution, peptide synthesis, and as a precursor in pharmaceutical manufacturing, providing experimental context and comparative analysis against relevant alternatives.

Introduction to N-Formyl-dl-phenylalanine: A Versatile Chiral Building Block

N-Formyl-dl-phenylalanine is a derivative of the essential amino acid phenylalanine, where a formyl group is attached to the amino group. This seemingly simple modification imparts unique chemical properties that make it a valuable tool in various scientific disciplines. As a racemic mixture, it serves as a key substrate for the production of enantiomerically pure D- and L-phenylalanine through enzymatic resolution. The formyl group also functions as a protective moiety in the intricate process of peptide synthesis. Furthermore, N-formylated amino acids, including derivatives of phenylalanine, are crucial intermediates in the synthesis of certain pharmaceuticals.[1][2] This guide will delve into these applications, providing a critical comparison with alternative methodologies and reagents.

Enzymatic Resolution of dl-Phenylalanine: A Comparative Perspective

The production of optically pure amino acids is paramount for the pharmaceutical industry, as the chirality of a molecule often dictates its pharmacological activity. N-Formyl-dl-phenylalanine serves as a substrate for enzymatic kinetic resolution, a process that leverages the stereoselectivity of enzymes to separate racemic mixtures.

The Principle of Enzymatic Resolution using Acylases

The most common method for the resolution of N-acyl-dl-amino acids is through the action of aminoacylases. These enzymes exhibit a high degree of stereospecificity, typically hydrolyzing the N-acyl group from the L-enantiomer while leaving the D-enantiomer intact. This allows for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid.

Experimental Workflow: Enzymatic Resolution of N-Formyl-dl-phenylalanine

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_products Isolated Products A N-Formyl-dl-phenylalanine Solution B Incubation with Aminoacylase A->B Add Enzyme C Selective Hydrolysis of L-enantiomer B->C Stereospecific Catalysis D Mixture: L-Phenylalanine & N-Formyl-d-phenylalanine C->D E Separation (e.g., pH adjustment, extraction) D->E F L-Phenylalanine E->F G N-Formyl-d-phenylalanine E->G G cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection cluster_for Formyl Deprotection Boc Boc-Peptide-Resin Boc_deprotect Treat with TFA Boc->Boc_deprotect Boc_product H2N-Peptide-Resin Boc_deprotect->Boc_product Fmoc Fmoc-Peptide-Resin Fmoc_deprotect Treat with Piperidine Fmoc->Fmoc_deprotect Fmoc_product H2N-Peptide-Resin Fmoc_deprotect->Fmoc_product For For-Peptide-Resin For_deprotect Treat with Hydrazine or Mild Acid For->For_deprotect For_product H2N-Peptide-Resin For_deprotect->For_product G A N-Formyl-L-Aspartic Acid C Enzymatic Condensation A->C B L-Phenylalanine Methyl Ester B->C D N-Formyl-Aspartame C->D Protected Dipeptide E Deprotection (Acid Hydrolysis) D->E F Aspartame E->F Final Product

Caption: The role of the N-formyl protecting group in the synthesis of Aspartame.

Deprotection of the Formyl Group in Pharmaceutical Intermediates

The removal of the formyl group is a critical step in the synthesis of the final active pharmaceutical ingredient (API). Several methods have been developed for this purpose, with the choice of method depending on the stability of the rest of the molecule.

Comparison of Deprotection Methods for N-Formyl Groups:

MethodReagentsConditionsAdvantagesDisadvantages
Acid Hydrolysis Strong acids (e.g., HCl) in water and an organic solvent.[3][4] Elevated temperatures (50-150°C).[4] Inexpensive and straightforward.Harsh conditions can lead to the hydrolysis of ester or peptide bonds in sensitive molecules.
Hydroxylamine Hydroxylamine hydrochloride in an inert solvent.[5] Mildly acidic to neutral pH, room temperature to 70°C.Milder conditions than strong acid hydrolysis, reducing side reactions.Can produce hydroxamic acids as byproducts.
Hydrazine Vapor Anhydrous hydrazine vapor.[6] -5°C for 8 hours.Very mild conditions that avoid peptide bond cleavage.Hydrazine is highly toxic and requires special handling precautions.

Conclusion and Future Outlook

N-Formyl-dl-phenylalanine is a versatile and valuable chemical entity with established applications in enzymatic resolution and as a precursor in pharmaceutical synthesis. While its use as an N-terminal protecting group in modern peptide synthesis has been largely superseded by the more orthogonal Boc and Fmoc strategies, it remains a relevant tool in specific contexts.

For researchers in drug development, the choice between N-formyl and other N-acyl derivatives for enzymatic resolution will depend on the specific enzyme used and should be determined empirically. In the realm of large-scale synthesis, the use of N-formylated amino acids, as exemplified by the production of Aspartame, highlights their continued industrial importance. Future research may focus on the development of novel enzymes with enhanced activity and selectivity towards N-formyl-dl-amino acids, potentially making this a more attractive and efficient route for the production of chiral amino acids.

References

  • ChemBK. N-FORMYL-PHENYLALANINE. Available from: [Link]

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  • Google Patents. EP0058063A1 - Process for removing an n-formyl group.
  • PubChem. N-Formyl-dl-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US20040137559A1 - Process for producing N-formylamino acid and use thereof.
  • Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • Google Patents. US4789757A - N-formylation of amino carboxylic compounds with formamide.
  • ResearchGate. Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. Available from: [Link]

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benchmark studies for N-Formyl-dl-phenylalanine resolution efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Resolution of N-Formyl-dl-phenylalanine

In the landscape of pharmaceutical synthesis and fine chemical production, the procurement of enantiomerically pure compounds is not merely a preference but a stringent necessity. The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, deleterious. N-Formyl-dl-phenylalanine serves as a crucial chiral building block, and its effective resolution into its constituent D- and L-enantiomers is a pivotal step in numerous synthetic pathways.

This guide provides a comprehensive analysis of the primary methodologies for resolving racemic N-Formyl-dl-phenylalanine. We will move beyond procedural lists to delve into the mechanistic rationale behind each technique, offering a comparative framework grounded in experimental data. The objective is to equip researchers, scientists, and drug development professionals with the expert insights required to select and implement the most suitable resolution strategy for their specific application, balancing efficiency, scalability, and economic viability.

Section 1: Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. The enzyme preferentially catalyzes the transformation of one enantiomer, leaving the other unreacted. This difference in reaction rates allows for the separation of the product from the unreacted enantiomer.[1] This approach is celebrated for its high efficiency under mild, environmentally benign conditions.

Method A: Acylase-Catalyzed Hydrolysis

The most established and industrially significant method for resolving N-acyl amino acids is the use of L-aminoacylase.[2] This enzyme exhibits high specificity for the L-enantiomer of N-acylated amino acids, catalyzing the hydrolysis of the N-formyl group to yield the free L-amino acid. The N-formyl-D-phenylalanine remains unreacted.

Causality of Experimental Design: The choice of acylase, typically from Aspergillus oryzae, is based on its broad substrate specificity for L-acyl amino acids and its robustness. The reaction is conducted in an aqueous buffer at a slightly alkaline pH (typically pH 7.0-8.0), which is optimal for acylase activity and ensures the carboxylate group is deprotonated, facilitating separation from the N-acylated D-enantiomer. The separation is elegantly achieved by the differential solubility of the product (L-phenylalanine) and the remaining substrate (N-formyl-D-phenylalanine) at an acidic pH.

Experimental Protocol: Acylase I-Catalyzed Hydrolysis

  • Substrate Preparation: Dissolve N-Formyl-dl-phenylalanine in an aqueous solution, adjusting the pH to ~7.5 with a suitable base (e.g., NaOH or LiOH) to ensure complete dissolution.

  • Enzyme Addition: Add Aminoacylase I (e.g., from Aspergillus oryzae) to the solution. A typical enzyme loading is 1-5% (w/w) relative to the substrate.

  • Incubation: Maintain the reaction mixture at an optimal temperature, typically 37°C, with gentle agitation for 12-24 hours. Monitor the reaction progress by measuring the formation of L-phenylalanine using chiral HPLC.

  • Reaction Quench & Separation: Once the conversion reaches ~50% (indicating complete conversion of the L-enantiomer), stop the reaction by acidification to pH ~4.5. This causes the unreacted N-Formyl-D-phenylalanine to precipitate.

  • Isolation:

    • Filter the mixture to collect the precipitated N-Formyl-D-phenylalanine.

    • The filtrate contains the free L-phenylalanine. This can be isolated by further purification, such as ion-exchange chromatography or crystallization.

  • Analysis: Determine the enantiomeric excess (e.e.) of both the recovered substrate and the product using a suitable chiral analytical method (e.g., Chiral HPLC).

Workflow for Acylase-Catalyzed Resolution

sub N-Formyl-dl-phenylalanine (Racemic Mixture) reac Add L-Aminoacylase I (e.g., A. oryzae) Aqueous Buffer, pH 7.5, 37°C sub->reac prod Reaction Mixture: L-Phenylalanine + N-Formyl-D-phenylalanine reac->prod sep Acidify to pH ~4.5 prod->sep filt Filtration sep->filt L_prod L-Phenylalanine (in Filtrate) filt->L_prod Soluble D_sub N-Formyl-D-phenylalanine (Precipitate) filt->D_sub Insoluble

Caption: Workflow of enzymatic resolution using L-Aminoacylase I.

Method B: Lipase-Catalyzed Resolution

Lipases are highly versatile enzymes that can catalyze enantioselective reactions, such as esterification or acylation, in non-aqueous environments.[3][4] For N-Formyl-dl-phenylalanine, a lipase like Candida antarctica Lipase B (CAL-B) can be used to selectively acylate the D-enantiomer in the presence of an acyl donor, leaving the L-enantiomer unreacted.[1]

Causality of Experimental Design: This method operates on the principle of enantioselective synthesis rather than hydrolysis. The use of an organic solvent is necessary to solubilize the substrates and facilitate the lipase-catalyzed acylation. The choice of acyl donor (e.g., vinyl acetate) is critical as it often drives the reaction irreversibly. The separation is straightforward as the product (acylated N-Formyl-D-phenylalanine) has significantly different polarity and solubility compared to the unreacted N-Formyl-L-phenylalanine.

Comparative Performance of Enzymatic Methods
ParameterAcylase-Catalyzed HydrolysisLipase-Catalyzed Acylation
Enzyme Aminoacylase ICandida antarctica Lipase B (CAL-B)
Reaction Type Enantioselective HydrolysisEnantioselective Acylation
Typical Yield ~45-50% for each enantiomer~45-50% for each enantiomer
Enantiomeric Excess (e.e.) >99% for both enantiomers is achievable>99% for both enantiomers is achievable
Enantiomeric Ratio (E-value) High (>100)High (>100)
Solvent Aqueous BufferOrganic Solvents (e.g., Heptane)
Advantages Well-established, green solvent (water)Versatile, stable enzymes
Disadvantages Requires downstream product/substrate separationRequires organic solvents

Note: The data presented in this table are based on typical results for the resolution of similar substrates and may require optimization for N-Formyl-dl-phenylalanine.[1]

Section 2: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical quantification of enantiomeric purity and the preparative separation of enantiomers.[5] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Principle of Separation: The CSP creates a chiral environment. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.

Common Chiral Stationary Phases for Phenylalanine Derivatives:

  • Macrocyclic Glycopeptides: CSPs based on teicoplanin or vancomycin are particularly effective for separating underivatized amino acids and their derivatives.[6][7] They offer multiple interaction sites (ionic, hydrogen bonding, steric) leading to excellent enantioselectivity.

  • Polysaccharide-Based: Derivatives of cellulose or amylose coated on a silica support are broadly applicable but may require derivatization of the analyte.

  • Crown Ether-Based: These CSPs are highly effective for separating compounds with primary amine groups, such as amino acids.[8]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Select a suitable chiral column. For N-Formyl-dl-phenylalanine, an Astec CHIROBIOTIC T (teicoplanin-based) column is an excellent starting point.[6]

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column and analyte. A typical mobile phase for a teicoplanin column in reversed-phase mode would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer or additive (e.g., formic acid or ammonium acetate).[9]

  • System Setup:

    • Install the chiral column in the HPLC system.

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Sample Injection: Dissolve the N-Formyl-dl-phenylalanine sample in the mobile phase and inject it into the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times (t_R) for each enantiomer and calculate the resolution (R_s).

Workflow for Chiral HPLC Resolution

sub N-Formyl-dl-phenylalanine Sample inj HPLC Injector sub->inj col Chiral Column (e.g., Teicoplanin CSP) inj->col det UV Detector col->det out Chromatogram (Separated Peaks) det->out L_peak L-Enantiomer D_peak D-Enantiomer

Caption: High-level workflow for chiral HPLC separation.

Comparative Performance of Chiral Stationary Phases
CSP TypeTypical Mobile PhaseResolution (R_s)Advantages
Teicoplanin Reversed-Phase (ACN/Water/Acid)> 1.5 achievable[6][9]Broad applicability, high efficiency for amino acids
Ristocetin A Reversed-Phase (ACN/Water)> 2.5 achievable[6]Excellent resolution for many amino acid derivatives
β-Cyclodextrin Normal Phase (Hexane/IPA)Variable, often lowerCost-effective, good for specific applications

Section 3: Diastereomeric Salt Formation

This classical chemical method is a cornerstone of large-scale chiral resolutions.[10] It relies on reacting the racemic acid (N-Formyl-dl-phenylalanine) with an enantiomerically pure chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[11]

Principle of Separation: The differential solubility of the diastereomeric salts allows one to be selectively crystallized from the solution, while the other remains in the mother liquor. After separation by filtration, the chiral resolving agent is removed by an acid-base extraction to yield the desired enantiomerically pure N-Formyl-phenylalanine.

Causality of Experimental Design: The success of this method hinges on the selection of the resolving agent and the crystallization solvent. The resolving agent must form a well-defined, crystalline salt with one of the enantiomers. The solvent system must be chosen to maximize the solubility difference between the two diastereomeric salts. Early work successfully used brucine for the resolution of N-formyl-DL-phenylalanine.[12] More modern and accessible resolving agents include chiral amines like (R)- or (S)-α-phenylethylamine.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve N-Formyl-dl-phenylalanine in a suitable solvent (e.g., methanol or ethanol). Add a sub-stoichiometric amount (e.g., 0.5-0.75 equivalents) of an enantiopure resolving agent (e.g., (R)-(+)-α-phenylethylamine).

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Dissolve the isolated crystalline salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the N-Formyl-phenylalanine and convert the resolving agent to its water-soluble salt.

    • Extract the pure N-Formyl-phenylalanine enantiomer with an organic solvent (e.g., ethyl acetate).

  • Recovery: The enantiomer in the mother liquor can be recovered by a similar acid-base workup. The resolving agent can also be recovered and recycled.

  • Analysis: Determine the optical purity of the final product by polarimetry or chiral HPLC.

Workflow for Diastereomeric Salt Resolution

sub N-Formyl-dl-phenylalanine (Racemic Acid) reag Add Chiral Base (e.g., (R)-Amine) sub->reag salt Mixture of Diastereomeric Salts (L-Acid/R-Base + D-Acid/R-Base) reag->salt cryst Fractional Crystallization salt->cryst filt Filtration cryst->filt solid Less Soluble Salt (e.g., D-Acid/R-Base) filt->solid liquid More Soluble Salt (in Mother Liquor) filt->liquid workup1 Acidic Workup solid->workup1 workup2 Acidic Workup liquid->workup2 D_prod N-Formyl-D-phenylalanine workup1->D_prod L_prod N-Formyl-L-phenylalanine workup2->L_prod

Caption: Workflow of resolution via diastereomeric salt formation.

Section 4: Comparative Analysis and Expert Recommendations

The choice of a resolution method is a multi-faceted decision that depends on the desired scale, purity requirements, cost constraints, and available equipment.

MethodEfficiency (Yield/e.e.)ScalabilityCost (Equipment/Reagents)Key AdvantageBest Suited For
Enzymatic (Acylase) High (>99% e.e., ~45% yield)ExcellentModerate (Enzyme cost)High selectivity, green chemistryIndustrial, large-scale production
Chiral HPLC Excellent (>99% e.e., >90% recovery)Poor to ModerateHigh (Column, solvent, system)High purity, analytical & prepAnalytical purity checks, small-scale (
Diastereomeric Salts Good to High (>98% e.e., ~40% yield)ExcellentLow to Moderate (Solvent, agent)Low-tech, cost-effective at scaleLarge-scale industrial synthesis

Expert Insights & Recommendations:

  • For Analytical and Early-Stage Development: Chiral HPLC is the undisputed choice. It provides rapid, accurate determination of enantiomeric excess and can be used for small-scale preparative work to obtain pure standards for biological testing. The initial investment in columns and instrumentation is offset by its precision and versatility.

  • For Green and Sustainable Manufacturing: Enzymatic resolution, particularly with acylase, is superior. It operates in water, avoids harsh chemicals, and offers exceptional enantioselectivity. The ability to immobilize enzymes allows for their reuse, further improving process economics and making it a leading choice for sustainable industrial production.

  • For Large-Scale, Cost-Driven Production: Diastereomeric salt formation remains a highly competitive and often-used industrial method. Its reliance on classical chemical principles (crystallization) makes it technologically straightforward to scale up. While it may require more process optimization (solvent screening, temperature profiles), its low capital and reagent costs make it economically attractive for manufacturing large quantities.

Conclusion

The resolution of N-Formyl-dl-phenylalanine can be approached through several robust and efficient methodologies. There is no single "best" method; rather, the optimal choice is dictated by the specific context of the synthesis. Enzymatic resolution offers unparalleled elegance and environmental credentials, chiral chromatography provides analytical precision and high purity on a smaller scale, and diastereomeric salt formation delivers a scalable and cost-effective solution for bulk manufacturing. By understanding the fundamental principles and practical trade-offs of each technique, researchers and process chemists can make informed decisions to advance their synthetic objectives with confidence and efficiency.

References

  • Miller, L., & Weyker, C. (2019). Crown Ether-Based Chiral Stationary Phases. In Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10435-10452. Royal Society of Chemistry. Available at: [Link]

  • Overby, L. R., & Ingersoll, A. W. (1956). The Resolution of Amino Acids. I. Phenylalanine and Valine. Journal of the American Chemical Society, 78(10), 2267–2269. ACS Publications. Available at: [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2017). Exploiting racemases for the resolution of chiral compounds. ResearchGate. Available at: [Link]

  • Brenner, M., & Olleros, V. (1951). RESOLUTION OF RACEMIC PHENYLALANINE. Journal of Biological Chemistry, 189(1), 43-48. Semantic Scholar. Available at: [Link]

  • Hroboňová, K., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. PubMed. Available at: [Link]

  • Hroboňová, K., et al. (2020). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available at: [Link]

  • Dossou, K. S., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3981. PubMed. Available at: [Link]

  • Zou, F., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Journal of Chemical Research, 39(3), 159-162. ResearchGate. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(1), 100. PMC - NIH. Available at: [Link]

  • Berlowska, J., et al. (2016). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 21(9), 1149. MDPI. Available at: [Link]

  • Schaller, C. P. (2023). Diastereomers and Optical Resolution. Chemistry LibreTexts. Available at: [Link]

  • Ayala, M., & Torres, E. (2013). Amino acylase-catalyzed resolution for the production of enantiopure a-amino acids. In Biocatalysis by Metalloenzymes. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory chemical waste requires a synthesis of regulatory knowledge, chemical understanding, and a commitment to safety. This guide provides an in-depth, procedural framework for the proper disposal of N-Formyl-dl-phenylalanine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach moves beyond a simple checklist to explain the causality behind each step, empowering researchers to make informed and responsible decisions.

Hazard Assessment and Chemical Profile

N-Formyl-dl-phenylalanine (CAS No. 4289-95-6) is a derivative of the amino acid phenylalanine. Based on available Safety Data Sheets (SDS), it is a white to off-white solid powder.[1] While not classified as a hazardous substance under most regulations, it presents potential mild irritant properties.[2]

  • Health Hazards : May cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.[2] However, health injuries are not known or expected under normal use.[1] It is not considered a carcinogen.[1][2]

  • Physical Hazards : The material is not flammable or combustible at ambient temperatures, though it may become combustible at high temperatures.[2][3]

  • Environmental Hazards : There is limited data available regarding its ecotoxicity, persistence, and bioaccumulative potential.[2][4] This lack of data necessitates a conservative approach to disposal to prevent its release into the environment.[4]

The guiding principle is to treat any laboratory chemical, regardless of its perceived hazard level, with methodical care. The absence of comprehensive toxicity data is not an invitation for lax procedures; rather, it is a mandate for caution.

The Regulatory Imperative: OSHA and EPA Frameworks

Disposal procedures are not merely institutional best practices; they are governed by federal law. Two primary agencies dictate the handling of chemical waste in the United States:

  • Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers identify and communicate chemical hazards to their employees.[5][6] This includes providing access to Safety Data Sheets (SDSs) and training on safe handling and emergency procedures.[7]

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[8] This includes defining what constitutes hazardous waste and setting stringent rules for its accumulation, labeling, and disposal. A core tenet of RCRA is the prohibition of discharging hazardous chemicals into sewer systems or disposing of them in regular trash.[8]

For academic institutions, the EPA's Subpart K regulations offer an alternative, more flexible set of requirements tailored to the unique environment of research laboratories.[9][10]

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of N-Formyl-dl-phenylalanine follows a systematic process rooted in risk mitigation and regulatory compliance.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure adequate protection. The specific PPE should be selected based on the concentration and amount of the substance.[2]

  • Hand Protection : Wear chemically compatible gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Eye Protection : Use safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2]

  • Respiratory Protection : If there is a risk of generating dust, use an effective, approved dust mask or respirator.[1][2]

  • Body Protection : Wear a lab coat or other impervious clothing to prevent skin contact.[2]

Step 2: Waste Characterization

The laboratory professional who generates the waste is legally responsible for determining if it is hazardous. While pure N-Formyl-dl-phenylalanine is not typically a listed hazardous waste, the determination must be made based on two criteria:

  • Listed Waste : Is the chemical explicitly listed on the EPA's F, K, P, or U lists? N-Formyl-dl-phenylalanine is not on these lists.

  • Characteristic Waste : Does the waste exhibit any of the four hazardous characteristics?

    • Ignitability : Unlikely, as it is not flammable.[2]

    • Corrosivity : Unlikely, no data suggests it is highly acidic or basic.

    • Reactivity : It is stable under normal conditions but should be kept away from strong oxidizing agents.[2][11]

    • Toxicity : This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific data, it is assumed not to fail this test.

Crucial Consideration : If the N-Formyl-dl-phenylalanine waste is mixed with a solvent or another chemical that is hazardous (either listed or characteristic), the entire mixture must be treated as hazardous waste.

Step 3: Segregation and Containment

Proper containment is critical to prevent accidental spills or reactions.

  • Container Selection : Use a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[8]

  • Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][12]

  • Accumulation : Collect the waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[12][13]

Step 4: Labeling

Clear and accurate labeling is a strict regulatory requirement.

  • If determined to be hazardous waste , the label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name of all components (e.g., "Waste N-Formyl-dl-phenylalanine"). Chemical formulas or abbreviations are not sufficient.[12]

    • A clear indication of the hazards (e.g., "Irritant").[13]

  • The accumulation start date must be added to the label once the container is moved from an SAA to a Central Accumulation Area (CAA).[13]

Step 5: Final Disposal Pathway

Under no circumstances should N-Formyl-dl-phenylalanine be disposed of down the drain. [12] The lack of environmental fate data and the potential for unforeseen impacts on aquatic life and wastewater treatment systems make sewer disposal unacceptable.[2][4]

The only acceptable method is to engage a licensed professional waste disposal service.[2] These services are equipped to handle chemical waste in compliance with all federal, state, and local regulations.[8] The most likely disposal route for this compound is:

  • Incineration : The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts like oxides of carbon and nitrogen.[3]

Emergency Procedures: Spill Management

In the event of an accidental release, follow these steps:

  • Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[4][14]

  • Use PPE : Wear the appropriate PPE as described in Step 1.

  • Containment : Prevent the powder from spreading or entering drains.[1][2]

  • Clean-up : Carefully sweep or shovel the solid material into a suitable, closed container for disposal. Avoid actions that create dust.[1][2][3]

  • Decontamination : Clean the contaminated surface thoroughly.[1]

Summary and Decision Workflow

The following table and diagram summarize the critical operational parameters and the decision-making process for the disposal of N-Formyl-dl-phenylalanine.

Table 1: Key Regulatory and Safety Parameters
ParameterRequirement / GuidelineRationale
Sewer Disposal ProhibitedPrevents release of a chemical with unknown environmental effects into waterways.
Primary Disposal Method Licensed Professional Waste Disposal ServiceEnsures compliance with EPA/RCRA regulations and proper handling/destruction of the chemical.[2]
PPE Gloves, Safety Glasses, Lab Coat, Dust Mask (if needed)Protects personnel from potential skin, eye, and respiratory irritation.[2]
Storage Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesPrevents potentially hazardous chemical reactions in the waste container.[2][11]
Waste Container Chemically compatible, sealed, and in good condition.Prevents leaks and spills during accumulation and transport.[8]
Hazardous Waste Label Must include "Hazardous Waste," full chemical names, and hazard warnings.Communicates contents and dangers to all handlers, as required by OSHA and EPA.[13]
Disposal Decision Workflow

This diagram illustrates the logical steps a researcher must follow when disposing of N-Formyl-dl-phenylalanine waste.

G start Waste Generated: N-Formyl-dl-phenylalanine ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it mixed with a listed or characteristic hazardous waste? ppe->characterize collect_non_haz Collect in a dedicated, closed container labeled 'Waste N-Formyl-dl-phenylalanine' characterize->collect_non_haz No collect_haz Collect in a dedicated, closed container labeled as 'Hazardous Waste' characterize->collect_haz Yes non_haz No haz Yes segregate Step 3: Segregate from Incompatibles (e.g., Strong Oxidizers) in a Satellite Accumulation Area collect_non_haz->segregate label_haz Step 4: Apply Full Hazardous Waste Label (Names, Hazards, etc.) collect_haz->label_haz label_haz->segregate disposal Step 5: Arrange Pickup by Licensed Professional Waste Disposal Service segregate->disposal no_drain CRITICAL: DO NOT DISPOSE IN SINK/TRASH disposal->no_drain

Caption: Decision workflow for N-Formyl-dl-phenylalanine disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
  • SAFETY DATA SHEET - N-ACETYL-DL-PHENYLALANINE. Spectrum Chemical.
  • Safety Data Sheet - N-Formyl-dl-phenylalanine. CDN Isotopes.
  • SAFETY DATA SHEET - 3-(3,4-Dihydroxyphenyl)-DL-alanine. Fisher Scientific.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • N-Formylalanine SDS, 5893-10-7 Safety Data Sheets. ECHEMI.
  • N-Formyl-DL-alanine MSDS. TCI America.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Chemical Safety Data Sheet MSDS / SDS - N-FORMYL-4-IODO-L-PHENYLALANINE. ChemicalBook.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc.
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
  • SAFETY DATA SHEET - N,N-Dimethyl-L-phenylalanine. Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Formyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. N-Formyl-dl-phenylalanine, a derivative of the amino acid phenylalanine, is a key building block in various synthetic pathways. While it may not possess the acute toxicity of other laboratory reagents, treating it with the utmost respect through proper handling and personal protective equipment (PPE) is non-negotiable. This guide provides a comprehensive, field-tested framework for ensuring your safety and the integrity of your work when handling this compound.

The Foundation: A Proactive Hazard Assessment

Before any container is opened, a thorough understanding of the potential hazards is critical. While comprehensive toxicological data for N-Formyl-dl-phenylalanine is limited, Safety Data Sheets (SDS) and data from structurally similar compounds provide the basis for a sound risk assessment.[1][2]

Key Potential Hazards:

  • Respiratory Tract Irritation: As a fine powder, the primary risk is the inhalation of airborne particles, which may cause respiratory irritation.[2][3]

  • Skin and Eye Irritation: Direct contact with the solid compound or solutions can lead to irritation.[2][3]

  • Unknown Long-Term Effects: For many research chemicals, the chronic health effects have not been fully determined. Therefore, minimizing exposure is a cornerstone of safe laboratory practice.[2]

This assessment dictates that our primary goals for PPE are to prevent inhalation, avoid skin contact, and protect our eyes from both airborne powder and potential splashes.

The Core Protocol: Standard PPE for N-Formyl-dl-phenylalanine

For any work involving N-Formyl-dl-phenylalanine, a baseline of PPE is mandatory. This is your "always-on" protocol that protects against incidental contact and unforeseen events.[4]

  • Body Protection: A standard, flame-resistant laboratory coat must be worn and kept fully fastened. This protects your skin and personal clothing from minor spills and dust.[5]

  • Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum. They provide essential protection against flying particles.[4]

  • Hand Protection: Nitrile gloves are the preferred choice for general handling. They offer excellent protection against a wide range of chemicals and are a good barrier against fine powders.[5]

  • Footwear: Closed-toe shoes made of a non-porous material are required to protect your feet from spills.[6]

The Risk-Based Approach: Task-Specific PPE Upgrades

A senior scientist knows that not all tasks carry the same level of risk. The principle of "As Low As Reasonably Achievable" (ALARA) exposure requires us to enhance our PPE based on the specific procedure being performed. The following table outlines recommended PPE for common laboratory tasks.

Laboratory Task Risk of Exposure Minimum Required PPE Recommended Enhanced PPE Causality Behind Recommendation
Transfer & Weighing (Solid) High (Dust/Aerosol Generation)Lab Coat, Nitrile Gloves, Safety GlassesChemical Splash Goggles, N95 Respirator Weighing fine powders inevitably generates airborne dust. Goggles provide a full seal to protect eyes, and an N95 respirator prevents inhalation of fine particulates.[7][8]
Dissolution & Solution Prep Moderate (Splash Hazard)Lab Coat, Nitrile Gloves, Safety GlassesChemical Splash Goggles, Face Shield (for >1L) Handling liquids introduces a splash risk. Goggles are essential to prevent eye contact. A face shield adds a further layer of protection when working with larger volumes.[8]
Running Reactions & Analysis Low (Contained System)Lab Coat, Nitrile Gloves, Safety GlassesN/AIn a closed or contained system (e.g., sealed flask, HPLC vial), the risk of direct exposure is significantly reduced. The core PPE protocol is sufficient.
Spill Cleanup High (Direct Contact, Dust, Splash)Lab Coat, Nitrile Gloves, Safety GlassesDouble Nitrile Gloves, N95 Respirator, Chemical Splash Goggles A spill represents an uncontrolled release. Enhanced PPE is critical to safely manage the cleanup and prevent exposure while handling waste.[2]

Operational Plan: A Step-by-Step Guide to Safety

Protocol for Weighing N-Formyl-dl-phenylalanine Powder:

  • Preparation: Before handling the chemical, ensure your designated workspace (preferably a chemical fume hood or ventilated enclosure) is clean and uncluttered.[3]

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Put on your N95 respirator, ensuring a proper seal around your nose and mouth.

    • Put on your chemical splash goggles.

    • Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Handling:

    • Carefully open the container, avoiding any sudden movements that could create a dust cloud.

    • Use a spatula to transfer the desired amount to a weigh boat or vessel.

    • Perform all transfers deep within the ventilated enclosure to capture any generated dust.

  • Post-Handling:

    • Securely close the main container.

    • Clean any residual powder from the spatula and work surface using a damp cloth, which should be disposed of as chemical waste.

  • Doffing PPE (in this order to prevent cross-contamination):

    • Remove gloves using a technique that avoids touching the outside with your bare hands. Dispose of them immediately.

    • Remove your lab coat.

    • Remove your goggles.

    • Remove your respirator.

    • Wash your hands thoroughly with soap and water.[3]

Visualization: PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling N-Formyl-dl-phenylalanine is_solid Is the material a solid powder? start->is_solid is_weighing Weighing or transferring the solid? is_solid->is_weighing Yes is_splash_risk Is there a risk of splashing? is_solid->is_splash_risk No (in solution) is_weighing->is_splash_risk No enhanced_resp Add N95 Respirator & Upgrade to Goggles is_weighing->enhanced_resp Yes core_ppe Core PPE: - Lab Coat - Safety Glasses - Nitrile Gloves is_splash_risk->core_ppe No enhanced_eye Upgrade to Chemical Splash Goggles is_splash_risk->enhanced_eye Yes enhanced_resp->core_ppe Includes enhanced_eye->core_ppe Includes

Caption: PPE selection workflow for N-Formyl-dl-phenylalanine.

Disposal Plan for Contaminated PPE and Materials

Proper disposal is the final step in a safe handling procedure. All materials that have come into contact with N-Formyl-dl-phenylalanine must be treated as chemical waste.

  • Solid Waste: Used gloves, disposable lab coats, N95 respirators, weigh boats, and contaminated wipes should be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for chemical waste disposal.[2][7] Never dispose of contaminated items in the regular trash.

By integrating this expert-level approach to PPE, you not only ensure your personal safety but also foster a culture of excellence and responsibility within your laboratory. This commitment to procedural integrity is the bedrock upon which trustworthy and reproducible science is built.

References

  • DL-Phenylalanine Safety Data Sheet . Fisher Scientific. [Link]

  • Personal Protective Equipment Selection Guide . Research Laboratory & Safety Services, University of Arizona. [Link]

  • Essential Chemical PPE . Trimaco. [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro - BESA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.